(+)-Darunavir
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-RTJMFUJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399859-60-9 | |
| Record name | Darunavir, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of (+)-Darunavir, a second-generation protease inhibitor, against the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Darunavir's remarkable potency and high genetic barrier to resistance are a direct consequence of its unique structural and kinetic interactions with the viral enzyme, setting it apart from its predecessors. This document provides a comprehensive overview of its binding kinetics, structural interactions, resistance profile, and the experimental methodologies used to characterize these properties.
Executive Summary
Darunavir is a nonpeptidic, peptidomimetic inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] It competitively binds to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins into functional proteins required for the assembly of mature, infectious virions.[1][2] What distinguishes Darunavir is its exceptionally high affinity and slow dissociation rate from the protease, largely attributed to extensive hydrogen bonding with the enzyme's backbone.[3][4] This robust interaction is maintained even in the presence of mutations that confer resistance to other protease inhibitors, establishing a high genetic barrier.[5][6]
Binding Kinetics and Thermodynamics: A Quantitative Perspective
The extraordinary potency of Darunavir is quantitatively substantiated by its binding kinetics and thermodynamic profile. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been instrumental in characterizing these parameters.
Table 1: Binding Affinity and Kinetics of Darunavir with Wild-Type HIV-1 Protease
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Surface Plasmon Resonance (SPR) | [4][7] |
| Dissociative Half-life (t1/2) | > 240 hours | Surface Plasmon Resonance (SPR) | [5][7] |
| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | [7] |
Table 2: Comparative Binding Affinities of Various Protease Inhibitors
| Inhibitor | Dissociation Constant (Kd) vs. Wild-Type Protease |
| Darunavir | 4.5 x 10-12 M [7] |
| Amprenavir | 3.9 x 10-10 M[7] |
| Indinavir, Nelfinavir, Ritonavir, Saquinavir | ~1000-fold weaker than Darunavir[7] |
The picomolar dissociation constant and exceptionally long dissociative half-life of Darunavir underscore the stability of the enzyme-inhibitor complex, contributing significantly to its sustained antiviral activity.[3][5]
Structural Interactions: The Molecular Basis of High Affinity
X-ray crystallography has provided atomic-level insights into the interaction between Darunavir and the HIV-1 protease active site. Darunavir, a nonpeptidic, peptidomimetic inhibitor, is designed to fit snugly within the substrate envelope of the protease.[7][8]
Key Hydrogen Bonds
A defining feature of Darunavir's binding is the extensive network of hydrogen bonds it forms with the protease, particularly with the backbone atoms of the active site.[4][8]
-
Catalytic Aspartates: The central hydroxyl group of Darunavir forms crucial hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', which are essential for the enzyme's function.[4][9]
-
Backbone Interactions: The bis-tetrahydrofuran (bis-THF) moiety of Darunavir establishes strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[7] These interactions with the conserved main chain are a key reason for Darunavir's resilience to resistance mutations, which typically occur in the side chains.[10]
-
Water-Mediated Interactions: A key water molecule mediates a hydrogen bond between Darunavir and the backbone nitrogen of residue I50 at the tip of the protease flaps.[8]
The following diagram illustrates the key interactions of Darunavir within the HIV-1 protease active site.
Caption: Key hydrogen bonding interactions between Darunavir and the HIV-1 protease active site.
A Second Binding Site
Intriguingly, studies have revealed a second, allosteric binding site for Darunavir on the surface of the protease dimer, particularly in some drug-resistant mutants.[9][11][12] This secondary interaction may contribute to its potent antiviral activity and unique resistance profile by potentially inhibiting protease dimerization, a crucial step for its enzymatic activity.[11][12][13]
Resistance Profile: A High Genetic Barrier
Darunavir is characterized by a high genetic barrier to the development of resistance.[5][6] This means that multiple mutations in the protease gene are required to significantly reduce its susceptibility to the inhibitor.[5] While resistance is rare, certain mutations have been associated with a diminished virologic response.
Table 3: Darunavir Resistance-Associated Mutations
| Mutation Type | Examples |
| Major | I50V, I54M, L76V, I84V[14][15] |
| Minor | V11I, V32I, L33F, I47V, I54L, G73S, L89V[14][15] |
The prevalence of these mutations in patients failing other protease inhibitor regimens is generally low.[14] Molecular dynamics simulations suggest that resistance mutations can increase the flexibility of the protease flaps and alter the conformation of the active site, leading to a less favorable binding enthalpy for Darunavir.[16][17]
The logical relationship between Darunavir's properties and its high genetic barrier is depicted below.
Caption: The relationship between Darunavir's molecular properties and its high genetic barrier.
Experimental Protocols
The characterization of Darunavir's mechanism of action relies on a suite of sophisticated experimental techniques.
In Vitro HIV-1 Protease Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory activity of compounds against recombinant HIV-1 protease.
Workflow:
Caption: A simplified workflow for a FRET-based HIV-1 protease inhibition assay.
Methodology:
-
Reagents: Recombinant HIV-1 Protease, a FRET-based HIV-1 Protease substrate (e.g., HiLyte Fluor™488/QXL™520), and an appropriate assay buffer are required.[18]
-
Assay Setup: In a 96-well microplate, serial dilutions of Darunavir are added, followed by the recombinant HIV-1 protease solution. The plate is incubated to allow for inhibitor-enzyme binding.[18]
-
Enzymatic Reaction: The reaction is initiated by adding the FRET substrate to each well.[18]
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence microplate reader.[1]
-
Data Analysis: The initial reaction velocities are determined, and the percent inhibition for each Darunavir concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time association and dissociation rates of Darunavir with HIV-1 protease.
Methodology:
-
Chip Preparation: Purified HIV-1 protease is immobilized on a sensor chip.[7]
-
Binding Analysis: A running buffer is flowed over the chip to establish a baseline.[7]
-
Association Phase: A series of concentrations of Darunavir are injected over the sensor surface, and the increase in the response signal is monitored as the inhibitor binds to the immobilized protease.[7]
-
Dissociation Phase: The inhibitor solution is replaced with the running buffer, and the decrease in the response signal is monitored as the inhibitor dissociates.[7]
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the dissociation constant (Kd) is calculated as koff/kon.[5]
X-ray Crystallography
This technique provides high-resolution three-dimensional structures of the Darunavir-HIV-1 protease complex.
Methodology:
-
Crystallization: The purified HIV-1 protease is co-crystallized with Darunavir.
-
Data Collection: The crystals are exposed to an X-ray beam, and the diffraction data are collected.[9]
-
Structure Determination and Refinement: The electron density map is calculated from the diffraction data, and the atomic model of the complex is built and refined.[9] The final structure reveals the precise orientation of Darunavir in the active site and its interactions with the enzyme.[19]
Conclusion
The mechanism of action of this compound against HIV-1 protease is a testament to the power of structure-based drug design. Its exceptional potency and high genetic barrier to resistance are underpinned by a unique combination of high binding affinity, an extremely slow dissociation rate, and extensive hydrogen bonding with the conserved backbone of the protease active site. The existence of a potential second binding site further adds to the complexity and efficacy of this remarkable antiretroviral agent. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is paramount for the continued development of next-generation protease inhibitors to combat the ongoing challenge of HIV drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 3. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darunavir - Wikipedia [en.wikipedia.org]
- 5. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Adaptation of Darunavir Analogs Against Primary Mutations in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevalence of darunavir resistance mutations in HIV-1-infected patients failing other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the prominent and innovative chemical synthesis pathways for the HIV protease inhibitor, (+)-Darunavir, in a laboratory setting. The following sections provide a comprehensive overview of key synthetic strategies, quantitative data for each step, detailed experimental protocols, and visual representations of the synthetic workflows.
Introduction
This compound is a second-generation protease inhibitor that has proven highly effective in the management of HIV/AIDS. Its complex molecular architecture, featuring multiple stereocenters, necessitates elegant and highly stereocontrolled synthetic strategies. This guide explores several successful approaches to its laboratory synthesis, providing a comparative analysis of their efficiency and practicality. The core of these syntheses often revolves around the stereoselective construction of the amino alcohol backbone and the preparation of the key bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand.
I. Synthesis Pathway via Boc-Protected Epoxide
A common and well-established route to Darunavir and its analogs commences with the ring-opening of a commercially available Boc-protected epoxide. This pathway is characterized by its convergent nature, where the core amino alcohol is first assembled and then coupled with the bicyclic furan moiety.
Quantitative Data
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Epoxide Ring Opening | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | Isobutylamine, EtOH, 85 °C, 3 h | tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | 82.6 | [1] |
| 2 | Sulfonamide Formation | Product from Step 1 | 4-aminobenzenesulfonyl chloride, triethylamine, CH₂Cl₂, 0 °C to 25 °C, overnight | tert-butyl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | ~60-80 | [1] |
| 3 | Boc Deprotection | Product from Step 2 | Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °C to 25 °C, overnight | (2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-2-amino-1-phenylbutan-3-ol | 95-100 | [1] |
| 4 | Carbamate Formation | Product from Step 3 | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-carboxylate, triethylamine, CH₂Cl₂, 25 °C, 24 h | This compound | 13-50 | [1] |
Experimental Protocols
Step 1: Epoxide Ring Opening
-
A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equiv) and isobutylamine (1.0 equiv) is suspended in dry ethanol in a round-bottom flask.
-
The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 3 hours.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography (EtOAc/hexane) to yield tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.[1]
Step 2: Sulfonamide Synthesis
-
To a solution of the product from Step 1 (1.0 equiv) in dry dichloromethane (CH₂Cl₂), triethylamine (1.1 equiv) is added.
-
The mixture is cooled to 0 °C, and 4-aminobenzenesulfonyl chloride (1.1 equiv) is added portion-wise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The crude mixture is concentrated, and the product is purified by column chromatography (EtOAc/hexane).
Step 3: Boc Deprotection
-
The Boc-protected sulfonamide from Step 2 is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure to yield the deprotected amine, which is typically used in the next step without further purification.[1]
Step 4: Carbamate Formation
-
To a solution of the deprotected amine from Step 3 (1.0 equiv) in dichloromethane (CH₂Cl₂), (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-carboxylate (1.0 equiv) is added under an inert atmosphere.
-
Triethylamine (1.0 equiv) is added dropwise, and the mixture is stirred for 24 hours at room temperature.
-
The reaction mixture is then worked up and purified to afford this compound.[1]
Synthesis Workflow
Caption: Synthesis of this compound starting from a Boc-protected epoxide.
II. Synthesis Pathway via Crimmins Aldol Addition
An alternative and elegant approach developed by Crimmins and coworkers utilizes a titanium tetrachloride-mediated asymmetric glycolate aldol addition to establish the stereocenters of the amino alcohol backbone.[2][3]
Quantitative Data
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Asymmetric Glycolate Aldol Addition | (S)-phenylglycinol-derived oxazolidine-2-thione | TiCl₄, triethylamine, aldehyde | syn-aldol adduct | >95 d.e. | [2] |
| 2 | Transamidation | syn-aldol adduct | Isobutylamine, imidazole | β-hydroxyamide | 82 | [2][4] |
| 3 | Reduction of Amide | β-hydroxyamide | NaBH₄, I₂, THF | β-aminoalcohol | 89 | [2][4] |
| 4 | Bis-nosylation | β-aminoalcohol | p-nitrobenzenesulfonyl chloride, triethylamine, DMAP | O-p-nitrobenzenesulfonyl-N-p-nitrobenzenesulfonamide | 52 | [2][4] |
| 5 | Azide Substitution | Product from Step 4 | Sodium azide, DMSO | Azide intermediate | 99 | [2][4] |
| 6 | Deprotection | Azide intermediate | Ceric ammonium nitrate, acetonitrile/water | β-azido alcohol | 45 | [2][4] |
| 7 | Hydrogenation and Carbamate Formation | β-azido alcohol | H₂, Pd/C, bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate | This compound | 52 | [2][4] |
Experimental Protocols
Step 1 & 2: Aldol Addition and Transamidation
-
The (S)-phenylglycinol-derived oxazolidine-2-thione is treated with titanium tetrachloride and triethylamine to form the titanium enolate.
-
Subsequent reaction with the appropriate aldehyde yields the syn-aldol adduct.
-
The aldol adduct is then reacted with isobutylamine and imidazole to afford the β-hydroxyamide after recrystallization.[2]
Step 3: Reduction of Amide
-
The β-hydroxyamide is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) to yield the corresponding β-aminoalcohol after flash chromatography.[2][4]
Step 4: Bis-nosylation
-
The β-aminoalcohol is treated with two equivalents of p-nitrobenzenesulfonyl chloride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to afford the bis-nosylated product.[2][4]
Step 5 & 6: Azide Formation and Deprotection
-
The bis-nosylated intermediate is reacted with sodium azide in dimethyl sulfoxide (DMSO) to yield the azide.
-
The protecting group is then removed using ceric ammonium nitrate in a mixture of acetonitrile and water to give the β-azido alcohol.[2][4]
Step 7: Hydrogenation and Carbamate Formation
-
The β-azido alcohol is subjected to hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.
-
The resulting amine is reacted in situ with bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate to furnish this compound.[2][4]
Synthesis Workflow
Caption: The Crimmins pathway to this compound.
III. Practical Synthesis of the Key Bicyclic Side Chain
The cost and complexity of the this compound synthesis are significantly influenced by the preparation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain. A practical and scalable synthesis starting from monopotassium isocitrate has been developed to address this challenge.[5][6][7]
Quantitative Data
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Lactonization | Monopotassium isocitrate | Heat under reduced pressure | (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid | 96.5 | [6][7] |
| 2 | Anhydride Formation | Product from Step 1 | Acetic anhydride | (3S,4R)-tetrahydrofuran-2,5-dione-3,4-dicarboxylic anhydride | 67.9 | [7] |
| 3 | Esterification | Product from Step 2 | Ethanol | (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid | 105 | [7] |
| 4 | Amide Formation | Product from Step 3 | Oxalyl chloride, N-methylaniline, pyridine, DCM | Ethyl (2R,3S)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate | 80 | [7] |
| 5 | Reduction and Cyclization | Product from Step 4 | Lithium aluminum hydride (LAH), THF, then acidic workup | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 74 | [5] |
| 6 | Activation | Product from Step 5 | Disuccinimidyl carbonate | Activated carbonate of the bicyclic alcohol | 78 | [6] |
Experimental Protocols
Step 1-3: Lactone, Anhydride, and Ester Formation
-
Monopotassium isocitrate is heated under reduced pressure to yield (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid.[6][7]
-
This diacid is then treated with acetic anhydride to form the corresponding cyclic anhydride.[7]
-
Subsequent reaction with ethanol provides (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid.[7]
Step 4: Amide Formation
-
The carboxylic acid is converted to the acid chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM).
-
The acid chloride is then reacted with N-methylaniline in the presence of pyridine to form the corresponding amide.[7]
Step 5: Reduction and Cyclization
-
The amide and ester functionalities are reduced with lithium aluminum hydride (LAH) in THF.
-
An acidic workup of the resulting transient aminal-triol leads to in situ cyclization to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[5][6]
Step 6: Activation
-
The bicyclic alcohol is reacted with disuccinimidyl carbonate to produce the activated carbonate, which is ready for coupling with the amino alcohol backbone of Darunavir.[6]
Synthesis Workflow
Caption: Practical synthesis of the key bicyclic furan moiety of Darunavir.
Conclusion
The synthesis of this compound in a laboratory setting can be achieved through several distinct and sophisticated pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. The Boc-epoxide route offers a convergent and widely applicable strategy, while the Crimmins aldol addition provides an elegant solution for establishing the core stereochemistry. Furthermore, the development of a practical synthesis for the crucial bicyclic furan side-chain from inexpensive starting materials represents a significant advancement in making Darunavir more accessible. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this vital antiretroviral agent.
References
- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol [orgspectroscopyint.blogspot.com]
- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Darunavir is a potent, second-generation HIV-1 protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART). Its design represents a pinnacle of structure-based drug design, featuring a high affinity for the HIV-1 protease active site and a formidable genetic barrier to the development of drug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound. We will delve into the critical molecular interactions that govern its potent inhibitory activity, explore the effects of structural modifications at key positions (P1, P2, P1', and P2'), and present quantitative data to illustrate these relationships. Furthermore, this guide details the key experimental protocols for evaluating the efficacy of Darunavir analogs and visualizes the intricate relationships and workflows inherent in its SAR studies.
Introduction: The Molecular Basis of Darunavir's Potency
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1] Darunavir inhibits this process by binding with very high affinity to the protease active site.[2] Its exceptional potency and high genetic barrier to resistance are attributed to two key structural features: its ability to form extensive hydrogen bonds with the backbone of the protease active site and its snug fit within the substrate envelope.[2][3]
The darunavir molecule can be conceptually divided into several key regions that interact with the corresponding subsites of the HIV-1 protease active site: the P2, P1, P1', and P2' ligands. The central hydroxyethylamine core mimics the transition state of the natural peptide substrate.
Structure-Activity Relationship (SAR) Studies
The development of Darunavir and its subsequent SAR studies have been guided by the principle of maximizing interactions with the protease, particularly with its highly conserved backbone atoms. This strategy has proven effective in maintaining potency against mutant viral strains where side-chain mutations might otherwise confer resistance.[3]
The Critical Role of the P2 Moiety: The Bis-Tetrahydrofuran (bis-THF) Ligand
The P2 ligand of Darunavir, the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF), is a privileged structure that plays a pivotal role in its high affinity.[3][4] This moiety forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease.[5] These interactions are crucial for anchoring the inhibitor in the active site and are less susceptible to disruption by mutations in the amino acid side chains.
Modifications at the P1' Position
The P1' position of Darunavir, occupied by an isobutyl group, interacts with the S1' subsite of the protease. SAR studies have shown that the size and hydrophobicity of this group are critical.
-
Larger hydrophobic groups: Introduction of larger hydrophobic ligands, such as phenyl ethyl or diphenyl propyl, at the P1' position generally leads to reduced activity.[8][9] This is likely due to steric hindrance and disruption of the optimal conformation within the S2' pocket.[8]
-
Phosphonate Modifications: Analogs with a P1 phosphonate modification, in combination with larger hydrophobic P1' groups, have shown substantially improved potency against highly mutated and resistant HIV-1 protease variants.[10]
Table 1: SAR of Darunavir Analogs with Modifications at the P1' Position
| Compound ID | P1' Modification | HIV-1 Protease Inhibition Ki (nM) | Fold Change vs. Darunavir | Reference |
| Darunavir | Isobutyl | 1.87 | 1.0 | [8] |
| 5ba | Phenyl ethyl | 18.40 | 9.8 | [8] |
| 5be | Phenyl ethyl derivative | 35.84 | 19.2 | [8] |
| 5cg | Diphenyl propyl | > 100 | > 53.5 | [8] |
| GS-8374 | Phosphonate + larger hydrophobic moiety | 0.32 (against KY24 mutant) | N/A (mutant strain) | [10] |
Note: Data for GS-8374 is against a resistant mutant and not directly comparable to wild-type inhibition of other analogs.
Modifications at the P2' Position
The P2' position of Darunavir features a 4-aminophenylsulfonamide moiety that interacts with the S2' subsite. This region has been a fertile ground for modifications to enhance potency and improve resistance profiles.
-
Aromatic Substitutions: The introduction of halogen (fluoro, chloro) and alkoxy functionalities on the phenyl ring of the sulfonamide can lead to analogs with superior activity compared to Darunavir.[8][9] For instance, analogs with dichloro and methoxy substitutions have shown improved inhibitory constants.[8]
-
Amide Derivatives: Modification of the 4-amino group to various amide derivatives has yielded compounds with potent picomolar enzyme inhibitory activity, although this did not always translate to improved antiviral activity in cell-based assays.
Table 2: SAR of Darunavir Analogs with Modifications at the P2' Position
| Compound ID | P2' Modification | HIV-1 Protease Inhibition Ki (nM) | Antiviral Activity IC50 (nM) | Reference |
| Darunavir | 4-aminophenylsulfonamide | 1.87 | ~5-10 | [8] |
| 5aa | 4-amino-(3-fluoro)phenylsulfonamide | 1.54 | N/A | [8] |
| 5ac | 4-amino-(3,5-dichloro)phenylsulfonamide | 0.31 | N/A | [8] |
| 5ad | 4-amino-(2,5-dichloro)phenylsulfonamide | 0.71 | N/A | [8] |
| 5ae | 4-amino-(3-methoxy)phenylsulfonamide | 0.28 | N/A | [8] |
| 5af | 4-amino-(3-ethoxy)phenylsulfonamide | 1.11 | N/A | [8] |
| 4b | N-acetamide derivative | 0.0006 | ~10-fold less than DRV |
N/A: Not available in the cited source.
Experimental Protocols
The evaluation of Darunavir analogs relies on a suite of standardized biochemical and cell-based assays to determine their inhibitory potency, antiviral activity, and cytotoxicity.
HIV-1 Protease Fluorogenic Inhibition Assay
This is a primary biochemical assay to determine the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the absence of an inhibitor, the protease cleaves the peptide, separating the fluorophore from the quencher, resulting in an increase in fluorescence. An effective inhibitor prevents this cleavage, leading to a stable, low fluorescence signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
-
HIV-1 Protease Working Solution: The enzyme is diluted to a pre-determined optimal concentration in cold assay buffer immediately before use.
-
Fluorogenic Substrate Working Solution: The substrate is diluted in assay buffer to the final desired concentration.
-
Test Compounds: Compounds are typically dissolved in DMSO to create stock solutions and then serially diluted.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound dilutions.
-
Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Measure the fluorescence kinetically over a period of 1-3 hours at 37°C using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Morrison equation.
-
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and exhibit significant cytopathic effects upon infection.[11]
Principle: The viability of MT-4 cells is measured in the presence of HIV-1 and varying concentrations of the test compound. An effective antiviral agent will protect the cells from virus-induced cell death.
Detailed Protocol (MTT Assay):
-
Cell Culture and Infection:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Cell Viability Measurement (MTT):
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into purple formazan crystals.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell protection is calculated for each compound concentration relative to the virus and cell controls.
-
The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) is determined from the dose-response curve.
-
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Principle: The viability of uninfected cells is measured in the presence of varying concentrations of the test compound.
Detailed Protocol (MTT or XTT Assay):
-
Cell Culture and Treatment:
-
Seed cells (e.g., MT-4 or other relevant cell lines) in a 96-well plate.
-
Add serial dilutions of the test compound. Include a "cells only" control.
-
Incubate the plate for a duration that matches the antiviral assay (e.g., 4-5 days).
-
-
Cell Viability Measurement:
-
Perform the MTT or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay as described previously.
-
-
Data Analysis:
-
The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as: SI = CC50 / EC50 A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells.
Visualizing SAR Studies and Workflows
Graphviz diagrams can be used to illustrate the logical flow of SAR studies and the key interactions of Darunavir.
Caption: A typical workflow for a structure-activity relationship (SAR) study of Darunavir analogs.
Caption: Key binding interactions of this compound within the HIV-1 protease active site.
Conclusion
The structure-activity relationship of this compound is a testament to the power of rational, structure-based drug design. The bis-THF moiety at the P2 position is a key determinant of its high affinity through strong hydrogen bonding with the protease backbone. Modifications at the P1' and P2' positions offer opportunities to further enhance potency and overcome resistance, although careful consideration of steric and electronic properties is required. The detailed experimental protocols provided herein serve as a guide for the continued exploration of new Darunavir analogs. Future efforts in this area will likely focus on designing inhibitors that can maintain high potency against a broader range of resistant viral strains, further solidifying the legacy of Darunavir in the fight against HIV/AIDS.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Abstract
(+)-Darunavir (Darunavir) is a second-generation nonpeptidic protease inhibitor (PI) that has demonstrated potent in vitro activity against a wide array of Human Immunodeficiency Virus Type 1 (HIV-1) strains, including wild-type and multidrug-resistant (MDR) variants.[1][2][3] Its unique molecular structure, featuring a high-affinity binding to the HIV-1 protease active site, confers a high genetic barrier to the development of resistance.[4][5][6] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Darunavir across various HIV-1 clades, summarizes key quantitative data, details relevant experimental protocols, and illustrates its mechanism of action and evaluation workflow.
Introduction to this compound
Darunavir, marketed under the brand name Prezista™, is a cornerstone of modern highly active antiretroviral therapy (HAART).[7] It was specifically designed to inhibit HIV-1 protease, an enzyme critical for cleaving viral Gag-Pol polyproteins into functional proteins required for the maturation of infectious virions.[7][8][9] By competitively binding to the protease's active site, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8][9]
A key structural feature of Darunavir is its 3(R), 3a(S), 6a(R)-bis-tetrahydrofuranylurethane (bis-THF) moiety, which forms extensive hydrogen bonds with the backbone of the protease active site, particularly with residues Asp29 and Asp30.[1][10] This interaction results in a very high binding affinity (dissociation constant Kd of 4.5 x 10-12 M) and a slow dissociation rate, making it significantly more potent than many earlier PIs.[5][11] This robust binding is maintained even in the presence of mutations that confer resistance to other PIs, contributing to Darunavir's broad-spectrum activity.[1][5]
Quantitative In Vitro Antiviral Activity
Darunavir's potency has been extensively evaluated against laboratory-adapted strains, clinical isolates, and recombinant viruses representing various HIV-1 clades. The 50% effective concentration (EC50) is a standard measure of its antiviral activity in cell-based assays.
Activity Against Wild-Type and Laboratory Strains
Darunavir exhibits potent activity against wild-type HIV-1 strains, with EC50 values typically in the low nanomolar range. This high potency has been consistently demonstrated across various T-cell lines and peripheral blood mononuclear cells (PBMCs).[1][11][12]
| HIV-1 Strain/Isolate | Cell Line | EC₅₀ (nM) | Reference |
| Wild-Type HIV-1 (General) | Various | 1 - 5 | [1][11] |
| HIV-1LAI | MT-2 Cells | 3 | [1] |
| HIV-1Ba-L | Various | 3 | [1] |
| HIV-2 Strains (Two) | Various | 3 - 6 | [1] |
Activity Against Diverse HIV-1 Clades
Studies have confirmed that the high efficacy of Darunavir extends across the major group (M) and outlier group (O) of HIV-1 primary isolates, with comparable susceptibility observed across different clades. This indicates that natural polymorphisms between subtypes do not significantly impact Darunavir's potency.[13][14]
| HIV-1 Clade | Cell Line | Median EC₅₀ (nM) | Interquartile Range (nM) | Reference |
| Broad Panel (Group M & O) | PBMCs | 0.52 | N/A | [13] |
| Subtype B | Recombinant Clinical Isolates | 1.79 | 1.3 - 2.6 | [13] |
| Subtype C | Recombinant Clinical Isolates | 1.12 | 0.8 - 1.4 | [13] |
| CRF01_AE | Recombinant Clinical Isolates | 1.27 | 1.0 - 1.7 | [13] |
Activity Against Protease Inhibitor-Resistant Strains
A critical advantage of Darunavir is its sustained activity against HIV-1 strains that have developed resistance to other PIs. It was shown to be effective against a panel of 19 recombinant clinical isolates with multiple protease mutations, inhibiting 18 of them with an EC50 of less than 10 nM.[11]
| HIV-1 Isolate Type | Number of Isolates | Key Finding | Reference |
| PI-Resistant Recombinant Isolates | 19 | EC₅₀ < 10 nM for 18 out of 19 isolates | [11] |
| PI-Resistant Clinical Isolates | 1501 | Inhibited 75% of viruses with EC₅₀ < 10 nM | [1] |
| Multi-PI-Resistant Variants | 20 | No greater than a 5-fold increase in ID₅₀ values | [15] |
Mechanism of Action: HIV-1 Protease Inhibition
Darunavir's mechanism of action is centered on the specific and potent inhibition of HIV-1 protease. This viral enzyme is an aspartic protease composed of two identical subunits (a homodimer) and is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is a prerequisite for the assembly of mature, infectious virions. Darunavir binds to the active site of the protease, physically blocking the entry of the polyprotein substrates and thereby preventing their cleavage.[8][9] This leads to the release of structurally defective and non-infectious viral particles.
Caption: Mechanism of Darunavir action on HIV-1 protease.
Experimental Protocols
The in vitro antiviral activity of Darunavir is determined using standardized cell-based and enzymatic assays.
Cell-Based Antiviral Activity Assay (MTT Method)
This protocol assesses the ability of Darunavir to protect host cells from the cytopathic effects of HIV-1 infection.
-
Objective: To determine the EC50 of Darunavir against a specific HIV-1 strain in a susceptible T-cell line.
-
Materials:
-
MT-4 human T-cell line (or other susceptible lines like CEM).[16]
-
HIV-1 virus stock (e.g., HIV-1LAI).[10]
-
This compound.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
-
Procedure:
-
Cell Preparation: Culture MT-4 cells and adjust the density to 1 x 105 cells/mL on the day of the assay.[7]
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of Darunavir in culture medium.
-
Assay Setup: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 25 µL of the serially diluted Darunavir.
-
Infection: Add 25 µL of a pre-titered HIV-1 virus stock to all wells except for the "Cell Control" wells (which receive medium instead). Include "Virus Control" wells that receive cells and virus but no drug.[7]
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, allowing for the development of viral cytopathic effects.[7][16]
-
MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each Darunavir concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Fluorometric HIV-1 Protease Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of Darunavir on the activity of recombinant HIV-1 protease.
-
Objective: To determine the 50% inhibitory concentration (IC50) of Darunavir against HIV-1 protease.
-
Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher pair. Cleavage of the substrate by the protease separates the pair, leading to an increase in fluorescence.[17]
-
Materials:
-
Recombinant HIV-1 Protease.
-
Fluorogenic HIV-1 Protease substrate.
-
Assay Buffer.
-
This compound.
-
96-well black microplate.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Darunavir in assay buffer (ensure final DMSO concentration is <1%). Dilute the recombinant HIV-1 protease to its working concentration.
-
Inhibitor Binding: Add the Darunavir dilutions to the wells of the microplate. Add the diluted enzyme solution to all wells (except blank controls) and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[16]
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the kinetic increase in fluorescence intensity over time.
-
Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each Darunavir concentration relative to the enzyme control (no inhibitor). The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.[17]
-
Caption: Experimental workflow for a cell-based antiviral assay.
Conclusion
This compound consistently demonstrates potent in vitro antiviral activity across a broad spectrum of HIV-1 clades, including subtypes B, C, and various circulating recombinant forms.[13] Its efficacy is maintained against a wide range of clinical isolates, including those harboring extensive resistance mutations to other protease inhibitors.[1][11] The robust binding affinity and slow dissociation from the HIV-1 protease active site provide a molecular basis for its high genetic barrier to resistance and its durable clinical efficacy.[5][10] The standardized in vitro assays detailed herein are critical tools for the continued evaluation of Darunavir and the development of next-generation antiretroviral agents.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 9. What is Darunavir used for? [synapse.patsnap.com]
- 10. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of darunavir in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for different susceptibility to tipranavir and darunavir in patients infected with distinct HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that potently inhibits the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for viral replication. A comprehensive understanding of its pharmacokinetic (PK) properties in preclinical animal models is paramount for the successful translation of this antiretroviral agent into clinical practice. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of (+)-Darunavir in various animal species, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models
The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in several animal models. These data are essential for inter-species scaling and for predicting human pharmacokinetics.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Animal Models
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | Not Specified | Up to 2000 | Not Specified |
| Tmax (h) | Not Specified | 0.5 - 6 | 0.5 - 6 |
| Absolute Oral Bioavailability (%) | Not Specified | 37 - 58 | 60 - 122 |
| Dose Proportionality | Less than dose-proportional | Less than dose-proportional | Less than dose-proportional |
Data compiled from FDA pharmacology reviews[1].
Table 2: General Pharmacokinetic Characteristics of this compound in Rats and Dogs
| Parameter | Rat | Dog |
| Absorption | Rapid | Rapid |
| Plasma Clearance | Moderate to high | Moderate to high |
| Volume of Distribution | Moderate to high | Moderate to high |
| Elimination | Rapid | Rapid |
Data compiled from FDA pharmacology reviews[1].
Table 3: Effect of Ritonavir Boosting on Darunavir Bioavailability
| Parameter | Without Ritonavir | With Ritonavir |
| Bioavailability (%) | 37 | 82 |
This data is based on human studies but is a critical aspect of Darunavir's pharmacology often explored in preclinical models[2].
Experimental Protocols
The following protocols provide a generalized framework for conducting pharmacokinetic studies of this compound in animal models, based on common practices in the field.
Animal Models and Husbandry
-
Species: Male/Female Sprague-Dawley or Wistar rats (200-250 g), Beagle dogs, and various strains of mice are commonly used.
-
Housing: Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: For oral administration, Darunavir is often formulated as a suspension in a vehicle such as 40% aqueous polyethylene glycol 400 (PEG 400)[1]. For intravenous administration, a sterile solution in a suitable vehicle is required, though challenges with solubility have been noted[1].
-
Oral Administration (Gavage):
-
Animals, typically rats, are fasted overnight.
-
The animal is weighed to determine the correct dose volume.
-
The drug formulation is administered directly into the stomach using a gavage needle.
-
-
Intravenous Administration:
-
The drug formulation is administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
The injection is given slowly over a defined period.
-
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from various sites, including the tail vein or saphenous vein in rats and the cephalic or jugular vein in dogs.
-
Time Points: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately define the concentration-time profile.
-
Sample Processing:
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method
-
Technique: Plasma concentrations of Darunavir are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: A protein precipitation method using a solvent like acetonitrile is commonly employed to extract the drug from the plasma matrix.
-
Method Validation: The analytical method should be validated for selectivity, specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical oral pharmacokinetic study of this compound.
Metabolic Pathway of Darunavir
Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with a potent CYP3A4 inhibitor, such as ritonavir, significantly reduces its metabolism, thereby "boosting" its plasma concentrations and prolonging its half-life.
Discussion and Conclusions
The pharmacokinetic profile of this compound has been characterized in several animal species, revealing rapid absorption and elimination. A notable feature is its less than dose-proportional kinetics at higher doses, which may be attributed to saturation of absorption or metabolic pathways. Repeated dosing has been shown to decrease systemic exposure in rodents, potentially due to the induction of metabolic enzymes like CYP3A[1].
The oral bioavailability of Darunavir varies across species, with dogs exhibiting higher bioavailability than rats[1]. This highlights the importance of using multiple species in preclinical evaluation to better predict human pharmacokinetics. The co-administration of ritonavir, a potent CYP3A4 inhibitor, is a clinically crucial strategy to enhance Darunavir's bioavailability and prolong its therapeutic effect by inhibiting its first-pass metabolism[2].
The experimental protocols outlined in this guide provide a robust framework for conducting preclinical pharmacokinetic studies. Adherence to these standardized methods is essential for generating reliable and reproducible data that can effectively inform clinical trial design and dosing strategies. The provided visualizations offer a clear understanding of the experimental workflow and the metabolic fate of Darunavir. Further research in animal models continues to be valuable for exploring new formulations and drug-drug interactions involving Darunavir.
References
An In-depth Technical Guide on the Journey from Concept to Clinic
Introduction
Darunavir (marketed as Prezista®) stands as a significant achievement in the fight against Human Immunodeficiency Virus (HIV), representing a second-generation protease inhibitor (PI) with a high barrier to resistance and potent activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2] Its development marked a pivotal moment in antiretroviral therapy, offering a durable and effective option for treatment-experienced patients who had exhausted other therapeutic avenues. This technical guide delves into the discovery, developmental history, and mechanism of action of darunavir, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a conceptual antiviral agent to a cornerstone of HIV treatment. The story of darunavir is one of rational drug design, a deep understanding of virology, and a persistent effort to overcome the challenge of drug resistance.
Mechanism of Action: A Two-Pronged Attack on HIV Protease
Darunavir's primary mode of action is the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle.[3][4] The HIV-1 protease is an aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] This cleavage is a critical step in the maturation of the virus, enabling it to become infectious.[7][8]
Darunavir is a non-peptidic PI that binds with high affinity to the active site of the HIV-1 protease, mimicking the transition state of the natural substrate.[9] Its unique chemical structure allows it to form numerous hydrogen bonds with the backbone of the protease's active site, particularly with the catalytic aspartate residues (Asp25 and Asp25') and other key residues like Asp29 and Asp30.[4][10] This extensive network of interactions contributes to its high binding affinity, with a dissociation constant (Kd) in the picomolar range.[11]
A key feature of darunavir's design is its ability to interact with the stable backbone of the protease active site, rather than relying solely on interactions with the more variable amino acid side chains. This makes it less susceptible to resistance mutations that alter these side chains.[10] Furthermore, some studies suggest that darunavir may also interfere with the dimerization of the protease monomers, which is a prerequisite for its enzymatic activity, providing a potential dual mechanism of inhibition.[1]
HIV-1 Lifecycle and the Role of Protease
The following diagram illustrates the lifecycle of HIV-1 and highlights the critical step of polyprotein cleavage by the viral protease, which is the target of darunavir.
Discovery and Developmental History: A Rational Approach to Overcoming Resistance
The development of darunavir was a direct response to the growing problem of HIV-1 resistance to first-generation protease inhibitors. Researchers at Tibotec (now part of Janssen Pharmaceutica) employed a structure-based drug design strategy to create a molecule that would be effective against resistant viral strains.[7][12] The key innovation was the incorporation of a high-affinity bis-tetrahydrofuran (bis-THF) ligand, which was designed to fit snugly into the S2 pocket of the protease active site and maximize interactions with the enzyme's backbone.[1]
The synthesis of darunavir is a multi-step process, with a critical step being the creation of the optically pure bis-THF subunit.[13] The overall synthetic scheme involves the coupling of key intermediates to build the final molecule.[12][14][15]
Structure-Activity Relationship (SAR)
The design of darunavir and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have highlighted the importance of specific chemical moieties for potent inhibitory activity and a high resistance barrier.[16][17] Modifications at various positions of the darunavir scaffold have been explored to enhance binding affinity and overcome resistance mutations.[18][19][20]
The following diagram illustrates the key structural features of darunavir and their roles in binding to the HIV-1 protease, based on SAR studies.
Quantitative Data Summary
The potency and pharmacokinetic profile of darunavir have been extensively characterized through numerous in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Darunavir
| Parameter | Wild-Type HIV-1 | Multi-PI Resistant Strains | Reference(s) |
| Ki (inhibition constant) | 1.87 nM | 0.31 - 1.54 nM (analogs) | [16][17] |
| EC50 (50% effective concentration) | 1-5 nM | 10 to >300-fold increase | [1][21] |
| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M | - | [11] |
Table 2: Pharmacokinetic Parameters of Darunavir (Boosted with Ritonavir)
| Parameter | Value | Unit | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4 | hours | [4] |
| Terminal Elimination Half-life | ~15 | hours | [4] |
| Bioavailability (with ritonavir) | ~82% | % | [4] |
| Protein Binding | ~95% | % | [4] |
| AUC12h (Area Under the Curve over 12h) | 58,933 - 62,626 | ng·h/mL | [22] |
| C0h (Trough Concentration) | 3,489 - 3,806 | ng/mL | [22] |
Experimental Protocols
The development of darunavir relied on a suite of standardized and robust experimental protocols to assess its efficacy, resistance profile, and safety. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro HIV-1 Protease Enzyme Inhibition Assay (Fluorogenic)
Objective: To determine the inhibitory activity of a compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 0.1 M NaCl)
-
Test compound (e.g., Darunavir) and controls (e.g., Pepstatin A)
-
DMSO for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the diluted test compounds or vehicle control.
-
Enzyme Addition: Add a pre-determined concentration of recombinant HIV-1 protease to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 or Ki value by fitting the data to a dose-response curve.[3][23]
Protocol 2: Cell-Based Anti-HIV-1 Activity Assay (MTT or p24 Assay)
Objective: To determine the concentration of a compound required to inhibit HIV-1 replication in a cell culture system by 50% (EC50).
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 cells)
-
Wild-type or resistant HIV-1 strain
-
Test compound (e.g., Darunavir)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent and solubilization buffer (for viability assay) or p24 antigen ELISA kit
-
Microplate reader (absorbance or ELISA)
Procedure:
-
Cell Plating: Seed the susceptible cells into a 96-well plate at a pre-determined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Add a standardized amount of HIV-1 to the wells. Include uninfected and infected untreated controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-7 days.
-
Endpoint Measurement:
-
MTT Assay: Add MTT reagent to the wells, incubate, and then add solubilization buffer. Measure the absorbance, which correlates with cell viability (protection from viral cytopathic effect).
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the controls. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11][23]
Protocol 3: In Vitro Resistance Selection
Objective: To identify the genetic mutations in HIV-1 that confer resistance to a specific drug.
Materials:
-
HIV-1 susceptible cell line
-
Wild-type HIV-1 strain
-
Test compound (e.g., Darunavir)
-
Cell culture flasks
-
p24 antigen ELISA kit
-
Reagents for viral RNA extraction, RT-PCR, and DNA sequencing
Procedure:
-
Initial Infection: Infect the cell line with wild-type HIV-1 in the presence of the test compound at a concentration around its EC50.
-
Serial Passage: Monitor the culture for viral replication (e.g., by measuring p24 antigen). When viral breakthrough is observed, harvest the virus-containing supernatant and use it to infect fresh cells with an increased concentration of the drug.
-
Dose Escalation: Continue this process of serial passage with escalating drug concentrations.
-
Characterization of Resistant Virus: At various passages, harvest the virus and determine its EC50 to the test compound to quantify the level of resistance.
-
Genotypic Analysis: Extract viral RNA from infected cells, perform RT-PCR to amplify the protease gene, and sequence the DNA to identify mutations.[10][21][24][25]
Drug Discovery and Development Workflow
The development of darunavir followed a structured workflow typical for the discovery of novel HIV protease inhibitors.
Conclusion
The discovery and development of darunavir exemplify the power of rational, structure-based drug design in addressing the formidable challenge of HIV drug resistance. Its robust antiviral activity, high genetic barrier to resistance, and favorable pharmacokinetic profile have solidified its place as a critical component of modern antiretroviral therapy. The in-depth understanding of its mechanism of action, guided by detailed experimental protocols and quantitative analysis, continues to inform the development of the next generation of antiretroviral agents. The journey of darunavir serves as a testament to the remarkable progress made in the field of HIV medicine and offers valuable lessons for future drug discovery endeavors.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. FMO-guided design of darunavir analogs as HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetics and Pharmacodynamics of Darunavir and Etravirine in HIV-1–Infected, Treatment-Experienced Patients in the Gender, Race, and Clinical Experience (GRACE) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed examination of the binding kinetics and thermodynamics of Darunavir (DRV), a second-generation HIV-1 protease inhibitor, with both wild-type (WT) and mutant forms of the enzyme. Darunavir's high potency and substantial genetic barrier to resistance are rooted in its unique molecular interactions with the protease active site.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: Inhibiting Viral Maturation
HIV-1 protease is a critical enzyme in the viral life cycle.[4] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional enzymes and structural proteins.[3][4] This proteolytic processing is essential for the assembly of infectious viral particles.[4] Darunavir is a nonpeptidic, peptidomimetic inhibitor designed to fit tightly within the protease active site, mimicking the substrate.[5] By competitively binding to the active site, Darunavir blocks the cleavage of polyproteins, resulting in the production of immature, non-infectious virions.[3] Its design, which includes a bis-tetrahydrofuran (bis-THF) moiety, facilitates strong hydrogen bonds with the protease backbone, a key factor in its resilience against resistance mutations.[5][6][7]
References
- 1. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
This technical guide offers a comprehensive overview of the X-ray crystallography studies that have been instrumental in elucidating the binding mechanism of darunavir to HIV-1 protease. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions, quantitative binding data, and the experimental protocols that underpin our understanding of this critical antiretroviral agent.
Introduction to Darunavir and HIV-1 Protease
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a vital enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1] This makes it a prime target for antiretroviral therapy.[1] Darunavir (also known as TMC114) is a second-generation protease inhibitor that was specifically designed to be effective against resistant strains of HIV.[2][3] It exhibits a high genetic barrier to resistance, largely due to its potent binding affinity and unique interactions with the protease active site.[1][4] X-ray crystallography has been a pivotal technique in revealing the structural basis for darunavir's efficacy and its resilience against resistance mutations.[5][6]
Molecular Interactions: The Basis of High Affinity
Darunavir's potency stems from its snug fit within the substrate-binding site of the HIV-1 protease and an extensive network of interactions.[7] A key feature of its design is the bis-tetrahydrofuran (bis-THF) moiety, which forms robust hydrogen bonds with the backbone atoms of the protease active site.[7]
Key Interactions:
-
Hydrogen Bonds with the Protease Backbone: The bis-THF group of darunavir forms critical hydrogen bonds with the main-chain amide nitrogens of residues Asp29 and Asp30 in the active site.[7] These interactions are particularly significant because they are less susceptible to disruption by side-chain mutations, which is a common mechanism of drug resistance.[7] In the wild-type protease, darunavir can form as many as 11 direct hydrogen bonds.[8]
-
Interactions with Catalytic Residues: Darunavir interacts with the catalytic dyad, Asp25 and Asp25', located at the base of the C2-symmetric active site pocket.[7][9]
-
Van der Waals Contacts: Numerous van der Waals interactions between darunavir and various protease residues, including Ile47, Gly48, Ile50, and Ile84, further stabilize the complex.[8][9]
Caption: Key hydrogen bond and van der Waals interactions between Darunavir and HIV-1 protease.
Quantitative Data Summary
The efficacy of darunavir is quantitatively supported by its exceptional binding affinity and favorable kinetics. Various biophysical and structural biology techniques have been employed to measure these parameters.
Table 1: Crystallographic Data for Darunavir-Bound HIV-1 Protease Structures
| PDB ID | Protease Variant | Resolution (Å) | Space Group | R-work / R-free | Reference(s) |
| 4LL3 | Wild-Type | 1.95 | P 21 21 21 | 0.183 / 0.230 | [10] |
| 2IEN | Wild-Type | N/A | N/A | N/A | [8] |
| 3EBZ | HIV-2 Protease | 1.20 | P 21 21 21 | 0.124 / 0.181 | [11] |
| PRP51-D25N/DRV | Darunavir-Resistant Mutant (P51 with D25N) | 1.66 | P 41 21 2 | 0.189 / N/A | [8][12] |
| PRV32I | V32I Mutant | 0.84 | N/A | N/A | [13] |
| PRM46L | M46L Mutant | 1.22 | N/A | N/A | [13] |
| 3SO9 | Multi-Drug Resistant (MDR 769 82T) | 2.87 | P 65 2 2 | 0.216 / 0.256 | [14] |
| 3TKW | Model Precursor Complex | 1.55 | P 21 21 21 | 0.164 / 0.231 | [15] |
Table 2: Comparative Binding Affinities and Kinetics of Protease Inhibitors
| Inhibitor | Protease Variant | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Dissociative Half-life (t1/2) | Method | Reference(s) |
| Darunavir | Wild-Type | 4.5 x 10-12 M (4.5 pM) | 2 pM - 1.58 nM | > 240 hours | SPR, ITC, Fluorescence | [4][7][16][17][18] |
| Darunavir | V32I/L33F Mutant | N/A | 45 pM | N/A | Enzyme Inhibition | [16] |
| Darunavir | I50V Mutant | 30-fold loss vs WT | N/A | N/A | ITC | [2] |
| Darunavir | LPV-Resistant Mutants | N/A | 5.53 - 11.53 nM | N/A | Fluorescence | [18] |
| Amprenavir | Wild-Type | 3.9 x 10-10 M | N/A | N/A | SPR | [7] |
| Atazanavir | Wild-Type | >100-fold weaker than DRV | N/A | N/A | SPR | [4] |
| Lopinavir | Wild-Type | >100-fold weaker than DRV | 2.13 nM | N/A | SPR, Fluorescence | [4][18] |
| Tipranavir | Wild-Type | >100-fold weaker than DRV | N/A | N/A | SPR | [4] |
Note: N/A indicates data not available in the cited sources. Binding affinity values can vary based on the experimental method used.
Experimental Protocols
The structural determination of the darunavir-protease complex involves several key stages, from protein production to crystallographic analysis.
A. HIV-1 Protease Expression and Purification
-
Expression: The HIV-1 protease gene is typically cloned into an expression vector and transformed into E. coli cells (e.g., BL21-Gold (DE3)pLysS).[13][19] To enhance stability and prevent autoproteolysis or aggregation, the protease construct is often engineered with stabilizing mutations.[19]
-
Purification: The protease is expressed as inclusion bodies. These are isolated, solubilized, and the protein is refolded.[13][19] Purification is then achieved through a series of chromatography steps to yield highly pure and active enzyme.[13]
B. Crystallization of the Darunavir-Protease Complex
-
Complex Formation: Purified HIV-1 protease is incubated with a molar excess of darunavir (dissolved in a solvent like dimethylsulfoxide) to ensure complete binding.[13]
-
Crystallization Method: The hanging-drop vapor diffusion method is commonly used.[13][19] A drop containing the protein-inhibitor complex is mixed with a reservoir solution and allowed to equilibrate.
-
Crystallization Conditions: Crystals are grown under specific buffer conditions, pH, and precipitant concentrations. For example, crystals of the PRV32I mutant with darunavir were grown using a sodium acetate buffer (pH 4.2-4.8) with 1.0-1.5 M NaCl.[13]
Caption: General experimental workflow for X-ray crystallography of the darunavir-protease complex.
C. X-ray Diffraction Data Collection and Processing
-
Cryoprotection: Before data collection, crystals are transferred to a cryoprotectant solution (e.g., reservoir solution with 20-30% glycerol) and flash-frozen in liquid nitrogen to prevent radiation damage.[13]
-
Data Collection: Diffraction data are collected at a synchrotron source, such as the Advanced Photon Source at Argonne National Laboratory, using a specific X-ray wavelength.[13]
-
Data Processing: The collected diffraction images are processed using software packages like HKL2000 or Mosflm to integrate the reflection intensities and determine the unit cell parameters and space group.[13][19]
D. Structure Determination and Refinement The three-dimensional structure is solved using molecular replacement, employing a previously determined protease structure as a search model. The initial model is then refined against the experimental X-ray data using software like REFMAC, with manual model building performed in programs such as Coot.[19]
Impact of Resistance Mutations
While darunavir has a high barrier to resistance, certain mutations can reduce its efficacy. Crystallographic studies have been crucial in understanding these resistance mechanisms.
-
Active Site Mutations: Mutations within the active site, such as V32I and I84V, can directly interfere with inhibitor binding.[8]
-
Atypical Binding in Resistant Mutants: In some highly resistant mutants, darunavir has been observed to bind in an atypical orientation, almost perpendicular to its usual position.[5][8] This results in fewer hydrogen bonds—for instance, a resistant PRP51-D25N mutant showed only two direct hydrogen bonds with darunavir, compared to eleven in the wild-type complex.[8] This altered binding is often associated with a wide-open conformation of the protease flaps.[5][8]
-
Mutations Outside the Active Site: "Second shell" mutations can alter the conformation and dynamics of the active site cavity, indirectly affecting darunavir's binding affinity without directly contacting the inhibitor.[8][16]
Caption: Relationship between key resistance mutations and their impact on darunavir binding.
Conclusion
X-ray crystallography studies have provided invaluable, high-resolution insights into the interaction between darunavir and HIV-1 protease. This structural data, combined with quantitative binding and kinetic analyses, has illuminated the molecular basis for darunavir's high potency and its robust resistance profile. The detailed understanding of hydrogen bonding networks, the role of the flexible bis-THF moiety, and the structural consequences of resistance mutations continues to guide the structure-based design of new and even more effective antiretroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of darunavir-resistant HIV-1 protease mutant reveal atypical binding of darunavir to wide open flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the cytotoxic effects of (+)-Darunavir on various human cell lines. Darunavir, a potent protease inhibitor used in antiretroviral therapy, generally exhibits a favorable safety profile with minimal cytotoxicity at therapeutic concentrations.[1][2] However, understanding its effects at higher concentrations is crucial for comprehensive safety assessment and exploring potential off-target effects. This document summarizes key quantitative data, details common experimental protocols, and explores the potential signaling pathways involved in Darunavir-induced cytotoxicity.
Data Presentation: Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound in various human cell lines. It is important to note that studies consistently report low cytotoxicity for Darunavir itself, with higher cytotoxic effects observed for some of its precursors.
| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Key Findings | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT | IC50 > 200 µM | 24 hours | Darunavir demonstrated poor cytotoxicity. | [3] |
| CEM (T-lymphoblastoid) | MTT | Not toxic up to 50 µM | 3 days | The highest concentration used (50 µM) was not toxic. | [4] |
| CEMVBL (P-gp over-expressing) | MTT | Not toxic up to 50 µM | 3 days | The highest concentration used (50 µM) was not toxic. | [4] |
| Vero (Kidney epithelial) | Mitochondrial Toxicity Assay | >90% viability at 10 µM | 48 hours | Minimal cytotoxicity observed for Darunavir analogs. | [5] |
| 293T (Human embryonic kidney) | Mitochondrial Toxicity Assay | >90% viability at 10 µM | 48 hours | Minimal cytotoxicity observed for Darunavir analogs. | [5] |
| U1 (Monocyte, HIV-infected) | LDH | No significant cytotoxicity at 6 µg/mL | Up to 48 hours | Darunavir did not cause significant cytotoxicity. | [6] |
Experimental Protocols
The most frequently cited method for assessing Darunavir's cytotoxicity is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a generalized representation based on methodologies reported in the literature for assessing the cytotoxicity of Darunavir and its analogs.[3][4][7]
1. Cell Seeding:
- Culture human cell lines (e.g., HepG2, CEM) in appropriate media and conditions.
- Seed the cells in 96-well plates at a density of approximately 2 x 10^4 cells per well.
- Incubate for 24 hours to allow for cell adherence and stabilization.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Perform serial dilutions of Darunavir in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 25 µM to 200 µM).
- Remove the old medium from the wells and add the medium containing the different concentrations of Darunavir.
- Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- After the incubation period, add MTT solution to each well.
- Incubate the plates for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
- Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
- Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Signaling Pathways in Cytotoxicity
Direct evidence for the specific signaling pathways activated by cytotoxic concentrations of this compound is limited. However, studies on other HIV protease inhibitors and precursors of Darunavir provide insights into potential mechanisms. It is noteworthy that some research suggests Darunavir does not induce mitochondrial toxicity, a common mechanism for other drugs in its class.[8] Furthermore, when combined with ritonavir, Darunavir showed no or only mild effects on oxidative stress, inflammation, and senescence in human coronary artery endothelial cells, in contrast to other boosted protease inhibitors.
Potential (but not definitively established for Darunavir) Apoptotic Signaling Pathway
While other HIV protease inhibitors like Ritonavir have been shown to induce apoptosis through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress[9][10], direct evidence for Darunavir is less clear. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be triggered by cellular stress, which may be relevant for high, off-target concentrations of various drugs.
Precursors to Darunavir, however, have been shown to induce caspase-dependent apoptosis and ER stress, and to inhibit the PI3K/Akt survival pathway in hepatocellular carcinoma cell lines.[7] These findings suggest that while Darunavir itself has a high safety threshold, related chemical structures can engage these cytotoxic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular ‘boosting’ of darunavir using known transport inhibitors in primary PBMC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darunavir Nanoformulation Suppresses HIV Pathogenesis in Macrophages and Improves Drug Delivery to the Brain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lack of mitochondrial toxicity of darunavir, raltegravir and rilpivirine in neurons and hepatocytes: a comparison with efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darunavir, a potent protease inhibitor (PI) approved for the treatment of HIV-1, has been a subject of intense investigation for its potential therapeutic applications beyond its primary indication, most notably against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth review of the preclinical and clinical research surrounding the repurposing of (+)-Darunavir. While initial hypotheses were promising, based on its mechanism as a protease inhibitor, the collective evidence from in vitro studies and clinical trials largely indicates a lack of significant antiviral activity of Darunavir against SARS-CoV-2 at clinically relevant concentrations. However, research into Darunavir derivatives has shown some potential, suggesting that the scaffold may yet serve as a basis for the development of future antiviral agents. This document synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the underlying scientific rationale and workflows.
Mechanism of Action: HIV-1 Protease vs. SARS-CoV-2 Main Protease (3CLpro)
Darunavir's efficacy in HIV-1 treatment stems from its high-affinity binding to the active site of the viral aspartic protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral maturation.[1] This action prevents the production of mature, infectious virions. The molecular interactions, particularly the hydrogen bonding with the protease backbone, are key to its potency and high genetic barrier to resistance.[2][3][4]
The rationale for investigating Darunavir against SARS-CoV-2 was based on the hypothesis that it might inhibit the SARS-CoV-2 main protease, 3C-like protease (3CLpro), which is a cysteine protease essential for viral replication.[5] However, significant structural differences exist between the HIV-1 aspartic protease and the SARS-CoV-2 cysteine protease. In silico modeling and structural analyses have suggested that Darunavir does not bind optimally to the 3CLpro active site, showing very few of the strong interactions it forms with the HIV protease.[6]
Preclinical In Vitro Studies
Multiple in vitro studies have been conducted to assess the direct antiviral activity of Darunavir against SARS-CoV-2. The consensus from these studies is a lack of efficacy at concentrations that would be clinically achievable and relevant.
Data Summary: In Vitro Antiviral Activity
| Compound | Virus Isolate | Cell Line | EC50 (μM) | CC50 (μM) | Positive Control | Reference |
| Darunavir | Clinical Isolate | Not Specified | > 100 | Not Reported | Remdesivir (0.38 μM) | [6][7][8] |
| Darunavir | Not Specified | Not Specified | 300 (Inhibits Replication) | Not Reported | Not Reported | [9] |
| Derivative 29# | SARS-CoV-2 | Vero E6 | 8.9 | > 100 | Remdesivir (0.5 μM) | [5] |
| Derivative 50# | SARS-CoV-2 | Vero E6 | 13.5 | > 100 | Remdesivir (0.5 μM) | [5] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Data Summary: Protease Inhibition Assays
| Compound | Target Protease | Assay Type | IC50 (μM) | Binding Energy (kcal/mol) | Reference |
| Darunavir | SARS-CoV-2 3CLpro | Molecular Docking | - | -7.1 | [5] |
| Derivative 29# | SARS-CoV-2 3CLpro | FRET | 6.3 | -7.8 | [5] |
| Derivative 50# | SARS-CoV-2 3CLpro | FRET | 3.5 | -7.6 | [5] |
IC50: Half-maximal inhibitory concentration. FRET: Fluorescence Resonance Energy Transfer.
Key Experimental Protocols
Protocol: In Vitro Antiviral Activity Assay (General Workflow)
-
Cell Culture: Vero E6 cells (or other susceptible cell lines) are cultured in appropriate media (e.g., DMEM supplemented with FBS and antibiotics) and seeded into 96-well plates.
-
Compound Preparation: Darunavir and control compounds (e.g., Remdesivir) are serially diluted in culture medium to create a range of concentrations.
-
Infection: Cells are infected with a clinical isolate of SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the prepared drug dilutions are added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 environment.
-
Quantification of Viral Activity: The antiviral effect is measured by quantifying the viral cytopathic effect (CPE) or by measuring viral RNA levels using RT-qPCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration using a non-linear regression model. Cell viability assays (e.g., MTS or CTG) are run in parallel on uninfected cells to determine the CC50.
Clinical Trials and Human Studies
The investigation of Darunavir for COVID-19 quickly moved to clinical trials, often in combination with a pharmacokinetic booster like Cobicistat or Ritonavir. These studies aimed to determine if Darunavir could provide a clinical benefit to patients with mild to severe COVID-19.
Summary of Key Clinical Trials
| Trial Identifier | Study Design | Population | Intervention | Primary Endpoint | Key Findings | Reference |
| NCT04252274 | Randomized, open-label | 30 mild COVID-19 patients | Darunavir/cobicistat (DRV/c) + Interferon alpha vs. Interferon alpha alone | Virological clearance rate at Day 7 | No significant difference in viral clearance. DRV/c did not increase negative conversion vs. standard care.[10] | [10] |
| DOLCI Study (NCT04425382) | Retrospective, multicenter | 400 patients with COVID-19 pneumonia | Darunavir/cobicistat vs. Lopinavir/ritonavir | Time to clinical improvement and/or virological clearance | Lopinavir/ritonavir was associated with a faster time to clinical improvement compared to Darunavir/cobicistat.[11] | [11] |
| Propensity Score-Matched Study | Retrospective | Critically ill COVID-19 patients | Darunavir/cobicistat vs. Control | In-hospital mortality | DRV/c therapy was associated with a significant survival benefit in this specific cohort of critically ill patients.[12] | [12] |
| Case Reports | Observational | 3 HIV-positive patients on Darunavir | Pre-existing Darunavir-based ART | Prevention of SARS-CoV-2 infection | Darunavir did not prevent SARS-CoV-2 infection or severe disease progression in these patients.[13] | [13] |
Experimental Protocol: Randomized Controlled Trial (NCT04252274)
-
Study Population: Enrolled 30 adult patients with laboratory-confirmed (PCR) mild COVID-19 pneumonia at the Shanghai Public Health Clinical Center.[10]
-
Exclusion Criteria: Included hypersensitivity to study drugs, severe liver injury, and use of contraindicated concomitant medications.[10]
-
Randomization: Patients were randomized 1:1 based on the parity of their medical record number.[10]
-
Intervention Arm (n=15): Received a single tablet of Darunavir/cobicistat (800 mg/150 mg) once daily for 5 days, in addition to standard of care (inhaled interferon alpha 2b).[10]
-
Control Arm (n=15): Received standard of care (inhaled interferon alpha 2b) alone.[10]
-
Primary Endpoint: The rate of virological clearance from oropharyngeal swabs at day 7, confirmed by PCR.[10]
-
Data Collection: Oropharyngeal swabs were collected at specified intervals to monitor viral load. Clinical characteristics and adverse events were recorded.
Future Directions and Derivatives
While the evidence does not support the use of Darunavir itself for the treatment of COVID-19, the research has opened avenues for developing new inhibitors based on its structure.[6][7][14] Studies on Darunavir derivatives have shown that modifications to the P2 ligand can yield compounds with improved inhibitory activity against the SARS-CoV-2 3CL protease in vitro.[5]
Key findings from this research include:
-
Improved Binding: Derivatives incorporating polyphenol and caffeine moieties demonstrated significantly lower IC50 values against 3CLpro compared to the parent compound.[5]
-
Cellular Activity: These derivatives also exhibited antiviral activity in cell-based assays, with EC50 values in the low micromolar range.[5]
-
Future Work: This suggests that the Darunavir scaffold is a viable starting point for structure-based drug design efforts targeting the SARS-CoV-2 main protease. Further optimization of these derivatives could lead to potent and clinically effective therapeutic agents.[5]
Conclusion
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Darunavir Derivatives for Inhibition of SARS-CoV-2 3CLpro [mdpi.com]
- 6. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of antiviral activity of darunavir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Repurposing of antiviral drugs for COVID-19 and impact of repurposed drugs on the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Darunavir-cobicistat versus lopinavir-ritonavir in the treatment of COVID-19 infection (DOLCI): A multicenter observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Darunavir-Cobicistat as a Treatment Option for Critically Ill Patients with SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Darunavir does not prevent SARS-CoV-2 infection in HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of repurposed antiviral drugs: Lessons from COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This cleavage is an essential step for the formation of infectious virions, making HIV-1 protease a primary target for antiretroviral therapy.[1][2] (+)-Darunavir is a second-generation, nonpeptidic HIV-1 protease inhibitor that exhibits potent activity against both wild-type and multidrug-resistant strains of the virus.[3][4] Darunavir was designed to have robust interactions with the active site of the enzyme, including forming hydrogen bonds with the backbone of the protease, which contributes to its high potency and high genetic barrier to resistance.[5][6] Its mechanism of action involves lodging itself in the active site of the protease through a number of hydrogen bonds, competitively inhibiting the access of viral polypeptides.[5][7]
These application notes provide a detailed protocol for a standard in vitro HIV-1 protease inhibition assay using this compound, employing a fluorescence resonance energy transfer (FRET) based method. This assay is a common and reliable method for determining the inhibitory activity of compounds against HIV-1 protease.[8][9]
Quantitative Data Presentation
The inhibitory potency of this compound against HIV-1 protease has been determined in various in vitro assays. The following tables summarize key quantitative data for reference.
Table 1: Enzymatic Inhibition of HIV-1 Protease by this compound
| Parameter | Value | Reference(s) |
| IC50 (nM) | 3 - 6 | [6] |
| Ki (pM) | 16 | [10] |
| Kd (M) | 4.5 x 10⁻¹² | [5] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor against the isolated enzyme. Ki (inhibition constant) and Kd (dissociation constant) reflect the binding affinity of the inhibitor to the enzyme. Values can vary based on experimental conditions.
Table 2: Antiviral and Cytotoxicity Data for this compound
| Parameter | Value | Reference(s) |
| EC50 (nM) (Wild-Type HIV-1) | 1 - 5 | [6] |
| CC50 (µM) | > 100 | [6] |
| Selectivity Index (SI = CC50/EC50) | > 20,000 | [6] |
Note: EC50 (half-maximal effective concentration) measures the inhibitor's effectiveness in a cell-based assay. CC50 (half-maximal cytotoxic concentration) indicates the concentration at which the compound is toxic to cells.
Experimental Protocols
Fluorometric HIV-1 Protease Inhibition Assay (FRET-based)
This protocol outlines a high-throughput method to determine the concentration-dependent effect of this compound on HIV-1 protease activity. The principle of this assay is based on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, active HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. An effective inhibitor like Darunavir prevents this cleavage, leading to a stable, low fluorescence signal.[11]
Materials:
-
Recombinant HIV-1 Protease[12]
-
FRET-based HIV-1 Protease Substrate (e.g., HiLyte Fluor™488/QXL™520)[9][13]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 0.1 M NaCl)[13]
-
This compound[12]
-
Dimethyl Sulfoxide (DMSO)[12]
-
96-well black microplates[12]
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET substrate (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520)[8][9]
Procedure:
-
Compound Preparation:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
-
Enzymatic Reaction:
-
Measurement:
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.[13]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.[13]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Mandatory Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Caption: Workflow for the In Vitro HIV-1 Protease FRET Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Darunavir used for? [synapse.patsnap.com]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 8. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 9. eurogentec.com [eurogentec.com]
- 10. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture techniques used to evaluate the antiviral efficacy of (+)-Darunavir, a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This document includes detailed protocols for key assays, a summary of quantitative efficacy data, and diagrams illustrating the experimental workflow and the mechanism of action of Darunavir.
Introduction
This compound is a second-generation protease inhibitor that effectively suppresses HIV-1 replication by targeting the viral protease enzyme.[1][2][3] This enzyme is critical for the maturation of viral particles, and its inhibition results in the production of non-infectious virions.[1][4] Accurate and reproducible cell-based assays are essential for determining the potency and cytotoxicity of Darunavir and other antiviral compounds. The following protocols and data are intended to provide researchers with the necessary tools to conduct these assessments.
Quantitative Data Summary
The antiviral activity and cytotoxicity of Darunavir are commonly expressed as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. A high therapeutic index (Selectivity Index, SI = CC50/EC50) is desirable, indicating that the drug is effective at concentrations well below those that are toxic to host cells.
| Cell Line | Virus Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| CEM | HIV-1 LAI | Varies | 4.7 | >100 | >21,277 | [5] |
| MT-2 | HIV-1 NL4-3 | p24 Antigen ELISA | 0.052 | >225 | >4,326,923 | [6] |
| MT-2 | HIV-1 BaL | p24 Antigen ELISA | 0.022 | >225 | >10,227,272 | [6] |
| MT-4 | Wild-type HIV-1 | Varies | 1-5 | >100 | >20,000-100,000 | [7] |
| PBMCs | Clinical Isolate (Subtype B) | p24 Antigen ELISA | 0.040 | >225 | >5,625,000 | [6] |
| PBMCs | Clinical Isolate (Subtype C) | p24 Antigen ELISA | Varies | >225 | Varies | [6] |
| HepG2 | N/A | MTT Assay | N/A | >150 | N/A | [8][9] |
| Vero | N/A | Mitochondrial Toxicity Assay | N/A | >10 (for analogs) | N/A | [10] |
| 293T | N/A | Mitochondrial Toxicity Assay | N/A | >10 (for analogs) | N/A | [10] |
Note: EC50 and CC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, multiplicity of infection (MOI), and the specific assay protocol used.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Darunavir that is toxic to the host cells, allowing for the calculation of the CC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[8]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[13]
-
Compound Addition: Prepare serial dilutions of Darunavir in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[8] Add the diluted compound to the appropriate wells. Include cell-only controls (no drug) and background controls (medium only).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (typically 4-5 days) at 37°C in a humidified 5% CO2 incubator.[6][13]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may need to be incubated overnight for complete solubilization.[11][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.
Antiviral Efficacy Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[16]
Materials:
-
HIV-1 stock (e.g., NL4-3, BaL, or clinical isolates)[6]
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5 x 10^4 MT-2 cells/well).[6]
-
Compound and Virus Addition: Add serial dilutions of Darunavir to the wells. Subsequently, infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01).[6] Include infected cells without inhibitor (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[6]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.[6]
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.[13] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a conjugate, and a substrate for color development.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[18]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.[19] While Darunavir is a protease inhibitor, this assay can be used as an indirect measure of viral replication.
Materials:
-
Culture supernatants from the antiviral assay
-
Reverse Transcriptase Assay Kit (commercial kits are available)[19]
-
Microplate reader or scintillation counter (depending on the kit)
Procedure:
-
Sample Preparation: Collect culture supernatants as described in the p24 ELISA protocol. Viral particles may need to be isolated from the supernatant, especially if the culture contains serum.
-
RT Reaction: Follow the manufacturer's protocol for the RT assay kit. This generally involves mixing the supernatant with a reaction buffer containing a template-primer (e.g., poly(A)•oligo(dT)) and labeled nucleotides (e.g., biotin- or digoxigenin-labeled dUTP, or [3H]-dTTP).[20]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes to several hours) to allow for the synthesis of cDNA.[20]
-
Detection:
-
Colorimetric/Chemiluminescent: If using a non-radioactive kit, the newly synthesized cDNA is quantified using an ELISA-based method.
-
Radiometric: If using a radioactive assay, the reaction is stopped, and the acid-insoluble product is collected on filters. The radioactivity is then measured using a scintillation counter.[20]
-
-
Data Analysis: The amount of RT activity is proportional to the measured signal. Calculate the percentage of inhibition for each Darunavir concentration relative to the virus control. The EC50 value can then be determined.
Visualizations
Caption: Experimental workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Caption: Simplified HIV life cycle and the mechanism of action of this compound.
References
- 1. google.com [google.com]
- 2. What is Darunavir used for? [synapse.patsnap.com]
- 3. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. HIV Reverse Transcriptase Assay [profoldin.com]
- 20. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and laboratory-scale protocols for the synthesis and purification of (+)-Darunavir, a potent HIV-1 protease inhibitor. The described synthetic route is based on established chemical literature and offers a practical approach for obtaining Darunavir in a research setting.
Overview of the Synthetic Strategy
The laboratory-scale synthesis of this compound can be accomplished through a multi-step sequence starting from the commercially available N-Boc protected amino epoxide, (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane. The overall strategy involves the following key transformations:
-
Epoxide Ring Opening: Regioselective opening of the epoxide ring with isobutylamine to introduce the isobutylamino side chain.
-
Sulfonylation: Reaction of the resulting amino alcohol with p-nitrobenzenesulfonyl chloride to form the sulfonamide linkage.
-
Reduction of the Nitro Group and Deprotection: Catalytic hydrogenation to reduce the nitro group to an amine and concomitant or subsequent removal of the Boc protecting group.
-
Coupling with the Bicyclic Ligand: Acylation of the primary amine with an activated form of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain to yield Darunavir.
-
Purification: Purification of the final product by crystallization to yield Darunavir ethanolate.
Experimental Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis and purification of this compound.
Table 1: Synthesis of Key Intermediates and Final Product
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Reagent/SM) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Epoxide Opening | (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | Isobutylamine | (2R,3S)-N-Boc-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylamine | ~5.4 | Isobutylamine | Reflux | 3 | >95 |
| 2 | Sulfonylation | (2R,3S)-N-Boc-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylamine | p-Nitrobenzenesulfonyl chloride, Triethylamine | [(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester | 1.1, 1.3 | Dichloromethane | Reflux | 12 | ~85 |
| 3 | Reduction & Deprotection | [(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester | 10% Pd/C, H₂, HCl | 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Catalytic, Excess | Isopropyl Alcohol | 40-45 | 3 | ~95 |
| 4 | Coupling | 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | This compound | 1.1 | N-methyl-2-pyrrolidinone | -5 to 25-30 | 8-10 | ~82.5 |
Table 2: Purification of this compound
| Purification Step | Method | Crude Product | Solvents | Key Parameters | Final Product | Purity (HPLC) | Yield (%) |
| 1 | Crystallization | This compound | Ethyl acetate, Ethanol | Heating to reflux, slow cooling to 0-5 °C | This compound Ethanolate | >99.5% | High |
Experimental Protocols
Synthesis of [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester
-
Epoxide Opening: A solution of (2S,3S)-1,2-epoxy-3-(butoxycarbonyl)amino-4-phenylbutane (100 g, 0.380 mol) in isobutylamine (150 g, 2.05 mol) is heated to reflux and maintained for 3 hours.[1] After completion of the reaction, excess isobutylamine is removed under reduced pressure. Traces of isobutylamine are removed by co-evaporation with dichloromethane. The resulting solid is used directly in the next step.
-
Sulfonylation: The solid from the previous step is dissolved in dichloromethane (1200 mL), and triethylamine (50 g, 0.495 mol) is added.[1] The mixture is heated to reflux. A solution of p-nitrobenzenesulfonyl chloride (93.0 g, 0.42 mol) in dichloromethane (300 mL) is added slowly to the reaction mixture at reflux temperature and maintained for 12 hours.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.[3][4]
Synthesis of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
-
Reduction: To a solution of [(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester (100g) in isopropyl alcohol, 10% palladium on carbon (10g) and triethanolamine (2g) are added.[5]
-
The reaction mixture is heated to 40-45°C and maintained under 4-6 kg/cm ² of hydrogen pressure for 3 hours.[5]
-
Deprotection and Work-up: After completion of the reaction, the catalyst is filtered off, and hydrochloric acid (70mL) is added to the filtrate. The solution is heated to reflux and maintained for 2-3 hours.[5] The solvent is then removed under reduced pressure, and the residue is triturated with a suitable solvent like diethyl ether to afford the hydrochloride salt of the title compound. For the free base, the aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.
Synthesis of this compound
-
Activation of the Side Chain (not detailed in protocol, but a necessary preceding step): (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated, for example, by reaction with N,N'-disuccinimidyl carbonate or 4-nitrophenyl chloroformate to form an activated carbonate derivative.[4][6]
-
Coupling Reaction: A solution of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (100 g) in N-methyl-2-pyrrolidinone (200 mL) is cooled to -2±2°C.[6] A solution of the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbonate (e.g., 4-nitrophenyl carbonate derivative, 75.4 g) in N-methyl-2-pyrrolidinone (300 mL) is added slowly over a period of 2 hours, maintaining the temperature between -4 to 0°C.[6]
-
The reaction mixture is allowed to warm to 25-30°C and stirred for 8 hours.[6]
-
Work-up: Upon completion, ethyl acetate (1000 mL) and water (500 mL) are added to the reaction mass.[6] The organic layer is separated, washed with aqueous base (e.g., sodium bicarbonate solution) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Darunavir.
Purification of this compound Ethanolate by Crystallization
-
The crude Darunavir is taken into a mixture of ethyl acetate and ethanol (e.g., a 7:93 mixture).[4]
-
The mixture is heated to reflux to obtain a clear solution. Activated charcoal may be added, and the hot solution is filtered.[4]
-
The filtrate is then slowly cooled to 0-5°C and stirred for a sufficient time to allow for crystallization.[4]
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum at 45°C to yield this compound ethanolate with high purity.[4]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Purification Workflow
Caption: Purification of this compound by crystallization.
References
- 1. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
Introduction
(+)-Darunavir is a second-generation nonpeptidic protease inhibitor (PI) highly effective against the human immunodeficiency virus (HIV).[1] Its primary mechanism of action involves selectively binding to the active site of HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins.[1] This inhibition prevents the maturation of new viral particles, rendering them non-infectious and thereby halting HIV replication.[1] Accurate and consistent preparation of Darunavir stock solutions is critical for obtaining reliable and reproducible results in cell-based antiviral and cytotoxicity assays. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for in vitro research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound (ethanoate form) relevant to its use in cell-based experiments.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 593.73 g/mol (ethanoate) | - | [2] |
| Solubility | ≥59.17 mg/mL; up to 100 mg/mL (168.42 mM) | Dimethyl Sulfoxide (DMSO) | [1][2][3] |
| Insoluble | Water | [2][3] | |
| Insoluble | Ethanol | [2][3] | |
| Recommended Storage (Powder) | 3 years at -20°C | Solid form | [2] |
| Recommended Storage (Stock Solution) | 1 year at -80°C in solvent | Aliquoted to avoid freeze-thaw cycles | [2] |
| 1 month at -20°C in solvent | Aliquoted to avoid freeze-thaw cycles | [2] | |
| Typical EC50 (Anti-HIV-1) | Low nanomolar range (< 10 nM for many PI-resistant strains) | Cell-based assays | [1] |
| Typical Cytotoxicity (CC50) | >100 µM (cell line dependent) | e.g., HepG2 cells up to 150 µM showed low cytotoxicity | [1][4] |
| Final DMSO Concentration in Culture | ≤ 0.1% | To minimize solvent-induced cytotoxicity | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound ethanolate powder (MW: 593.73 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out a specific amount of Darunavir powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 59.37 mg of Darunavir ethanolate.
-
Dissolution: Add the weighed Darunavir powder to a sterile tube. Add the appropriate volume of fresh, anhydrous DMSO. For 59.37 mg, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the final solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[2]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the master stock solution to final working concentrations in cell culture medium.
Materials:
-
100 mM this compound master stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line in use)
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM master stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation and solvent effects, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in complete culture medium to create a 1 mM solution.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock or directly from the master stock into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar or low micromolar range).
-
Final DMSO Concentration: Crucially, calculate the final percentage of DMSO in your highest concentration well. This concentration should not exceed a level toxic to your specific cell line, and it is strongly recommended to keep it at or below 0.1%.[1] Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Immediate Use: Add the prepared working solutions to the cell cultures immediately.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Darunavir action on HIV protease.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro generation and characterization of darunavir-resistant Human Immunodeficiency Virus type 1 (HIV-1) strains. Understanding the mechanisms of resistance to potent protease inhibitors like darunavir is crucial for the development of next-generation antiretroviral therapies and for monitoring the effectiveness of current treatment regimens.
Introduction
Darunavir (DRV) is a second-generation protease inhibitor (PI) that exhibits a high genetic barrier to the development of resistance.[1][2] It was specifically designed to be effective against HIV-1 isolates that are resistant to other PIs.[3] Darunavir's potency is derived from its strong binding affinity to the HIV-1 protease active site, including in mutant forms of the enzyme.[4][5] However, despite its high genetic barrier, resistance to darunavir can emerge, particularly in treatment-experienced patients.[5][6] The in vitro selection of darunavir-resistant strains provides a valuable tool for studying the genetic pathways to resistance, identifying key mutations, and evaluating the efficacy of new drug candidates against resistant variants.[4]
Key Concepts in Darunavir Resistance
The development of resistance to darunavir is a complex process that often involves the accumulation of multiple mutations in the protease gene.[7] In some instances, mutations in the Gag protein have also been implicated in conferring resistance.[8][9] While it is challenging to select for high-level darunavir resistance from wild-type HIV-1 in vitro, using a starting population of multi-drug resistant clinical isolates has proven to be more effective.[1][2]
Darunavir Resistance-Associated Mutations (RAMs):
Several key mutations in the HIV-1 protease have been associated with reduced susceptibility to darunavir. These include: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1][3][5][7] The presence of three or more of these mutations is often correlated with a diminished virological response to darunavir-containing regimens.[7]
Data on Darunavir Resistance
The following tables summarize quantitative data on the in vitro resistance profile of darunavir.
Table 1: Darunavir Resistance-Associated Mutations and their Impact on Susceptibility
| Mutation | Fold Change in EC50/IC50 | Associated with Diminished Virological Response | Reference(s) |
| V11I | ~2-fold decrease in susceptibility | Yes | [3] |
| V32I | ~2 to 3-fold decrease in susceptibility | Yes | [3][5] |
| L33F | ~2 to 3-fold decrease in susceptibility | Yes | [3][5] |
| I47V | ~2 to 3-fold decrease in susceptibility | Yes | [3][5] |
| I50V | >4-fold decrease in susceptibility | Yes | [3] |
| I54L | ~2-fold decrease in susceptibility | Yes | [3] |
| I54M | ~3 to 4-fold decrease in susceptibility | Yes | [3][5] |
| G73S | ~2-fold decrease in susceptibility | Yes | [3] |
| L76V | ~3 to 4-fold decrease in susceptibility | Yes | [3][5] |
| I84V | ~3 to 4-fold decrease in susceptibility | Yes | [3][5][10] |
| L89V | ~2-fold decrease in susceptibility | Yes | [3][5] |
Table 2: In Vitro Selection of a Highly Darunavir-Resistant HIV-1 Variant
| Viral Strain | Passage Number | Darunavir Concentration | Fold Change in EC50 vs. HIV-1NL4-3 | Number of Protease Mutations | Reference(s) |
| HIV-1MIX | 39 | 1 µM | Not specified | Not specified | [1] |
| HIV-1MIXP51 | 51 | 5 µM | ~333-fold | 14 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Selection of Darunavir-Resistant HIV-1 by Serial Passage
This protocol outlines the methodology for generating darunavir-resistant HIV-1 variants through continuous culture in the presence of escalating concentrations of the drug.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells)
-
Wild-type HIV-1 strain (e.g., NL4-3) or a mixture of multi-PI-resistant clinical isolates
-
Darunavir (powder or stock solution)
-
Complete cell culture medium
-
Cell culture flasks, plates, and other necessary labware
-
p24 antigen ELISA kit for monitoring viral replication
-
Equipment for viral RNA extraction, reverse transcription, PCR, and sequencing
Methodology:
-
Initial Infection:
-
Plate host cells at an appropriate density in cell culture flasks.
-
Infect the cells with the chosen HIV-1 strain at a low multiplicity of infection (MOI).
-
Add darunavir at a starting concentration close to the 50% effective concentration (EC50) for the specific viral strain. For wild-type HIV-1 NL4-3, an initial concentration of 0.003 µM has been used.[1]
-
-
Viral Passage:
-
Incubate the infected cell culture at 37°C in a humidified incubator with 5% CO2.
-
Monitor the culture for signs of viral replication, such as the formation of syncytia or by measuring p24 antigen levels in the supernatant.[4]
-
When viral replication is evident, harvest the cell-free supernatant containing the virus.
-
Use a portion of this supernatant to infect fresh host cells.
-
-
Dose Escalation:
-
With each subsequent passage, gradually increase the concentration of darunavir in the culture medium. The increment of increase should be guided by the viral replication kinetics. A common approach is to double the drug concentration when the virus shows robust replication at the current concentration.
-
-
Monitoring and Characterization:
-
At regular intervals (e.g., every 5-10 passages), harvest viral supernatant for genotypic and phenotypic analysis.
-
Genotypic Analysis: Extract viral RNA, perform reverse transcription to generate cDNA, and then amplify the protease and Gag gene regions by PCR. Sequence the PCR products to identify emerging mutations.
-
Phenotypic Analysis: Determine the EC50 of darunavir against the passaged virus using a cell-based assay (see Protocol 2) to quantify the level of resistance.
-
-
Long-Term Selection:
-
Continue the serial passage and dose escalation until a desired level of resistance is achieved or until the virus can no longer replicate. For example, successful selection of a highly resistant strain was achieved after 51 passages with darunavir concentrations reaching 5 µM.[1]
-
Protocol 2: Phenotypic Susceptibility Assay (MTT-based)
This protocol describes a method to determine the 50% effective concentration (EC50) of darunavir against a given HIV-1 strain.[4]
Materials:
-
MT-4 cells (or other suitable T-cell line)
-
HIV-1 viral stock (wild-type or resistant variant)
-
Darunavir
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Drug Dilution: Prepare serial dilutions of darunavir in complete growth medium.
-
Infection and Treatment:
-
Add the darunavir dilutions to the wells containing the cells.
-
Infect the cells with a pre-titered amount of the HIV-1 viral stock.
-
Include control wells: uninfected cells (negative control) and infected, untreated cells (positive control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until a clear cytopathic effect (CPE) is observed in the positive control wells.[4]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each darunavir concentration relative to the uninfected control. Plot the percentage of viability against the log of the darunavir concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for in vitro selection of darunavir-resistant HIV-1.
Caption: Logical pathway to darunavir resistance under drug pressure.
References
- 1. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Resistance to darunavir related to pre-existing mutations | aidsmap [aidsmap.com]
- 7. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. HIV-1 Gag mutations alone are sufficient to reduce darunavir susceptibility during virological… | IrsiCaixa [irsicaixa.es]
- 10. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the HIV protease inhibitor, (+)-Darunavir, in murine models. The following sections detail dosing regimens, administration routes, formulation strategies, and key pharmacokinetic considerations to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a potent, second-generation HIV protease inhibitor.[1][2] Its primary mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme critical for the cleavage of viral polyprotein precursors into functional proteins essential for viral maturation.[1][3][4] By inhibiting this process, Darunavir prevents the production of mature, infectious virions, thereby reducing the viral load.[1] Its high binding affinity and ability to form extensive hydrogen bonds with the protease active site contribute to its high potency and a significant barrier to the development of drug resistance.[4][5][6] Preclinical studies in murine models are crucial for evaluating the efficacy, pharmacokinetics, and biodistribution of Darunavir, particularly for novel formulations aimed at enhancing its therapeutic index and reaching viral reservoirs.
Signaling Pathway of Darunavir
The primary molecular target of Darunavir is the HIV-1 protease. The drug is a nonpeptidic inhibitor that mimics the substrate of the protease, effectively blocking its catalytic activity.[4][7] This inhibition disrupts the HIV replication cycle at a late stage.
Caption: Mechanism of action of this compound in inhibiting HIV-1 protease.
Quantitative Data Summary
The following tables summarize the dosing parameters and pharmacokinetic data for this compound from various studies in murine models.
Table 1: Dosing and Administration of this compound in Murine Models
| Administration Route | Mouse Strain | Dose (mg/kg) | Vehicle/Formulation | Reference |
| Intranasal (IN) | Balb/c | 2.5 and 25 | 5% DMSO, 80% PEG400, 15% PBS | [8] |
| Intravenous (IV) | Balb/c | 2.5 and 25 | 5% DMSO, 80% PEG400, 15% PBS | [8] |
| Intranasal (IN) | C57BL/6 | Not specified | Extracellular Vesicle-Liposome | [9][10] |
| Intranasal (IN) | Balb/c | 2.5 | PLGA Nanoparticles | [11] |
| Intravenous (IV) | Balb/c | 2.5 | PLGA Nanoparticles | [11] |
| Oral (in food) | Humanized mice | 13.1 | Mixed with food | Not specified in provided context |
| Oral Gavage | Not specified | 50 | Solid Lipid Nanoparticles | Not specified in provided context |
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
| Route | Dose (mg/kg) | Tissue | Cmax (ng/g or ng/mL) | AUC (ng·h/g or ng·h/mL) | Tmax (h) | Reference |
| IV | 2.5 | Brain | 6.91 ± 1.69 | Not Reported | Not Reported | [8] |
| IN | 2.5 | Brain | 12.08 ± 2.91 | Not Reported | Not Reported | [8] |
| IV | 25 | Brain | 12.84 ± 2.88 | Not Reported | Not Reported | [8] |
| IN | 25 | Brain | 19.74 ± 1.80 | Not Reported | Not Reported | [8] |
| IV | 2.5 | Plasma | 81.37 ± 22.04 | Not Reported | Not Reported | [8] |
| IN | 2.5 | Plasma | 19.91 ± 12.65 | Not Reported | Not Reported | [8] |
| IV | 25 | Plasma | 899.12 ± 136.93 | Not Reported | Not Reported | [8] |
| IN | 25 | Plasma | 320.56 ± 40.04 | Not Reported | Not Reported | [8] |
| IN (in situ gel) | 2.4 | Brain | ~4-fold higher than IV | ~3.5-fold higher than IV | 1 | [12][13] |
| IV (solution) | 2.4 | Brain | Not specified | Not specified | 2 | [12] |
Experimental Workflow
A typical in vivo study involving the administration of Darunavir to a murine model follows a standardized workflow to ensure reproducibility and accuracy of the results.
Caption: A generalized experimental workflow for in vivo studies of Darunavir.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection
Objective: To administer a precise dose of Darunavir systemically.
Materials:
-
Darunavir drug substance
-
Vehicle (e.g., 5% DMSO, 80% PEG400, 15% PBS)[8]
-
Sterile syringes (0.3-1.0 ml) with 27-30 G needles[14]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% isopropyl alcohol and sterile gauze
Procedure:
-
Drug Formulation: Prepare the Darunavir solution in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Preparation:
-
Weigh the mouse to calculate the exact injection volume.
-
Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins, making them more visible.[14]
-
Place the mouse in a restrainer to secure it and expose the tail.
-
-
Injection:
-
Disinfect the tail with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the Darunavir solution. A lack of resistance and blanching of the vein indicates successful cannulation.[14] If a subcutaneous bleb forms, the needle is not in the vein.[14]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[14]
-
-
Post-Procedure: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intranasal (IN) Administration
Objective: To deliver Darunavir directly to the central nervous system, bypassing the blood-brain barrier.[8]
Materials:
-
Darunavir drug substance
-
Vehicle (e.g., 5% DMSO, 80% PEG400, 15% PBS)[8]
-
Micropipette with sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Drug Formulation: Prepare the Darunavir solution to the final desired concentration. The volume for intranasal administration in mice is typically low (e.g., adjusted to 0.5 ml/kg).[15]
-
Animal Anesthesia: Lightly anesthetize the mouse using isoflurane to prevent movement and ensure accurate administration.
-
Administration:
-
Hold the mouse in a supine position.
-
Using a micropipette, slowly dispense small droplets of the Darunavir solution into alternating nostrils.
-
Allow time for the mouse to inhale the droplets between administrations to avoid fluid entering the lungs.
-
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from the anesthesia.
Protocol 3: Oral Gavage
Objective: To administer a precise oral dose of Darunavir directly into the stomach.
Materials:
-
Darunavir drug substance
-
Vehicle (e.g., 10% ethanol/15% propylene glycol, or formulated as solid lipid nanoparticles)
-
22-24 gauge feeding tube (gavage needle) with a rounded tip[16]
-
Syringe
Procedure:
-
Drug Formulation: Prepare the Darunavir suspension or solution in the chosen vehicle.
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.[16]
-
Hold the mouse in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[16]
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.[16] Do not force the needle, as this can cause esophageal or tracheal injury.
-
-
Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the Darunavir formulation.
-
Post-Procedure: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 4: Administration in Feed
Objective: For chronic dosing studies, to reduce the stress associated with repeated handling and injections.[17]
Materials:
-
Darunavir drug substance
-
Powdered mouse chow
-
Water or other binding agent
Procedure:
-
Dose Calculation: Calculate the total amount of Darunavir needed based on the average daily food consumption of the mice and the desired mg/kg/day dose.
-
Medicated Feed Preparation:
-
Thoroughly mix the calculated amount of Darunavir with the powdered mouse chow to ensure a homogenous mixture.
-
Add a small amount of water or other palatable binder to form a dough or slurry.
-
Portion the medicated feed into pellets of a known weight.
-
-
Administration:
-
Replace the standard chow in the cages with the prepared medicated pellets.
-
Monitor food consumption to ensure the mice are receiving the intended dose.
-
-
Monitoring: Regularly weigh the mice and the remaining food to track their health and drug intake.
References
- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 2. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darunavir - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal delivery of darunavir improves brain drug concentrations in mice for effective HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular Vesicle-Liposome-Darunavir Formulation for the Treatment of HIV Neuropathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and characterization of drug metabolites. This document provides a detailed overview and protocols for the application of mass spectrometry in the identification of this compound metabolites.
Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] Co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, significantly boosts darunavir's bioavailability by inhibiting its metabolism.[2][3][4] The major metabolic pathways for darunavir include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[4] To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also occur.[4]
Quantitative Data Summary
The following table summarizes the mass spectrometric data for this compound and its identified metabolites from various studies. This data is essential for developing targeted LC-MS/MS methods for their detection and quantification.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| This compound | 548 | Not specified | Positive | [5] |
| Metabolite I | 392 | Not specified | Positive | [5] |
| Metabolite II | 172 ([M-H]⁻) | Not specified | Negative | [5] |
| Oxidative Degradation Product | Not specified | Not specified | Not specified | [6] |
Note: Detailed fragmentation patterns are often specific to the instrument and experimental conditions and may not be universally reported in literature.
Metabolic Pathway of this compound
The metabolic transformation of this compound primarily involves oxidative pathways mediated by CYP450 enzymes. The following diagram illustrates the key metabolic reactions.
Caption: Metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
A typical workflow for the identification of this compound metabolites using LC-MS is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for metabolite identification.
Experimental Protocols
Below are detailed protocols for the key experiments involved in the identification of this compound metabolites using LC-MS.
Protocol 1: Sample Preparation from Plasma
This protocol is adapted from methods described for the analysis of darunavir in plasma.[1]
Materials:
-
Human plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (methanol:acetonitrile, 1:1 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a general set of conditions based on several published methods for darunavir analysis.[5][6] Optimization may be required based on the specific instrument and metabolites of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole) with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., Agilent RP-18, 250 mm x 4.6 mm, 5 µm or Hibar Purospher C18, 250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase A: 20 mM Ammonium Acetate in water or 0.01 M Ammonium Formate (pH 3.0).[5][6]
-
Gradient: An isocratic elution with 40:60 (v/v) of Mobile Phase A and Mobile Phase B can be used as a starting point.[5] Alternatively, a gradient elution can be developed for better separation of metabolites.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.[5]
-
Scan Mode: Full scan mode to detect all potential metabolites, followed by product ion scan (MS/MS) of targeted precursor ions for structural elucidation.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied during MS/MS experiments to obtain comprehensive fragmentation spectra.
Data Analysis and Metabolite Identification
The identification of metabolites is achieved by comparing the mass spectra of the parent drug and its potential metabolites. Key steps include:
-
Extraction of Ion Chromatograms: Look for peaks that have a predicted m/z value based on known metabolic transformations (e.g., +16 Da for hydroxylation, -119 Da for carbamate hydrolysis).
-
Comparison of Retention Times: Metabolites are often structurally similar to the parent drug and may have comparable, though slightly different, retention times.
-
Fragmentation Pattern Analysis: The MS/MS fragmentation pattern of a suspected metabolite should show common fragment ions with the parent drug, as well as unique fragments corresponding to the metabolic modification. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of metabolites and confirming their identity.[7]
Conclusion
The use of LC-MS/MS is a powerful and essential technique for the identification and characterization of this compound metabolites. The protocols and data presented in this application note provide a solid foundation for researchers in drug metabolism and pharmacokinetics to develop and validate robust analytical methods for studying the metabolic fate of this important antiretroviral agent. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters will ensure reliable and accurate results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Darunavir is a potent protease inhibitor (PI) that forms a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its high genetic barrier to resistance and robust antiviral activity make it an essential agent in managing both treatment-naive and treatment-experienced patients.[2] The principle of combination therapy is fundamental to successful HIV treatment, aiming to enhance efficacy, reduce drug dosages, minimize toxicity, and prevent the emergence of drug-resistant viral strains.[2][3] Assessing the nature of the interaction between Darunavir and other antiretrovirals is crucial for optimizing therapeutic regimens. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[4][5]
This document provides detailed protocols for in vitro testing of the synergy between this compound and other classes of antiretroviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), integrase strand transfer inhibitors (INSTIs), and other PIs. The primary method described is the checkerboard assay, a widely used technique for evaluating drug interactions.[6][7] Data analysis will be based on the calculation of the Combination Index (CI) using the Chou-Talalay method.[2][4][8]
Key Antiretroviral Classes for Combination with Darunavir:
-
Pharmacokinetic Enhancers (Boosters): Ritonavir and Cobicistat are frequently co-administered with Darunavir to increase its plasma concentration, thereby enhancing its efficacy.[1]
-
Integrase Strand Transfer Inhibitors (INSTIs): Drugs like Dolutegravir and Raltegravir, when combined with Darunavir, offer a potent dual-therapy or triple-therapy regimen.[1][9][10]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Etravirine has been studied in combination with Darunavir, particularly in treatment-experienced patients.[11][12]
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Lamivudine, Tenofovir, and Emtricitabine are common backbone agents in Darunavir-containing regimens.[13]
Experimental Protocol: In Vitro Synergy Testing using the Checkerboard Assay
This protocol outlines the steps for determining the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral agent against HIV-1 in cell culture.
1. Materials and Reagents:
-
Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs).
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) with a known titer.
-
Antiretroviral Agents: this compound and the second antiretroviral drug of interest.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA kit.
-
Cytotoxicity Assay Kit (e.g., MTT, XTT).
-
Solvents for drug stocks (e.g., DMSO).
2. Experimental Workflow:
Caption: Workflow for in vitro synergy testing.
3. Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions (37°C, 5% CO₂).
-
On the day of the assay, seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 50 µL of culture medium.[6]
-
-
Drug Preparation and Checkerboard Setup:
-
Prepare stock solutions of this compound and the second antiretroviral in an appropriate solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Create a checkerboard dilution matrix in a 96-well plate.[2][6]
-
In the columns, perform serial dilutions of this compound.
-
In the rows, perform serial dilutions of the second antiretroviral.
-
The final plate should contain wells with each drug alone in a range of concentrations, as well as wells with all possible combinations of the two drugs.[7][14]
-
Include control wells with cells only (no drug, no virus) and cells with virus only (no drug).
-
-
-
HIV-1 Infection and Incubation:
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection of approximately 0.01-0.05) to each well, except for the cells-only control wells.
-
Incubate the plates for 4-7 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[2]
-
-
Cytotoxicity Assessment:
-
In a parallel plate without virus infection, perform a cytotoxicity assay (e.g., MTT) to determine the effect of the drug combinations on cell viability. This is crucial to ensure that any observed reduction in viral replication is not due to drug-induced cell death.
-
4. Data Analysis and Synergy Calculation:
-
Calculate the Percentage of Inhibition: For each drug concentration and combination, determine the percentage of inhibition of viral replication relative to the virus control (no drug) wells.
-
Determine IC₅₀ Values: Calculate the 50% inhibitory concentration (IC₅₀) for each drug individually.
-
Calculate the Combination Index (CI): The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation.[2][4][8] The formula for the CI for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
Interpret the CI Values:
A more detailed interpretation is often used:
-
< 0.1: Very strong synergy
-
0.1 - 0.3: Strong synergy
-
0.3 - 0.7: Synergy
-
0.7 - 0.85: Moderate synergy
-
0.85 - 0.90: Slight synergy
-
0.90 - 1.10: Nearly additive
-
1.10 - 1.20: Slight antagonism
-
1.20 - 1.45: Moderate antagonism
-
1.45: Antagonism
-
Data Presentation: Quantitative Synergy Data
Table 1: In Vitro Synergy of this compound with Other Antiretrovirals
| Antiretroviral Agent | Drug Class | Combination Index (CI) at 50% Inhibition (IC₅₀) | Interaction |
| Etravirine | NNRTI | 0.45 | Synergy |
| Raltegravir | INSTI | 0.62 | Synergy |
| Dolutegravir | INSTI | 0.55 | Synergy |
| Ritonavir | PI / Booster | 0.88 | Slight Synergy |
| Lamivudine | NRTI | 0.95 | Nearly Additive |
Note: The CI values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Signaling Pathway and Logical Relationships
HIV-1 Life Cycle and Antiretroviral Targets
The rationale for combining antiretroviral drugs is to target different stages of the HIV-1 life cycle, thereby inhibiting viral replication more effectively.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 6. clyte.tech [clyte.tech]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. thebodypro.com [thebodypro.com]
- 11. mdpi.com [mdpi.com]
- 12. Etravirine protects the activity of darunavir in the DUET trials [natap.org]
- 13. Dual therapy based on co-formulated darunavir/ritonavir plus lamivudine for initial therapy of HIV infection: The ANDES randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of (+)-Darunavir for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its aqueous solubility is pH-dependent and generally low, reported to be approximately 0.15 mg/mL at 20°C.[2][3] This poor solubility can present significant challenges for in vitro studies, often leading to precipitation and inaccurate results.
Q2: Why does my Darunavir, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer or cell culture medium?
A2: This is a common issue known as "solvent-shift" precipitation. Darunavir is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), but when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around the Darunavir molecules changes from organic to aqueous.[4][5] Since Darunavir has low aqueous solubility, it crashes out of the solution as a precipitate.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept as low as possible, ideally at or below 0.1%.[6][7] However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific cells.[6]
Q4: What are the main strategies to improve the aqueous solubility of Darunavir for in vitro assays?
A4: The primary strategies to enhance the aqueous solubility of Darunavir for experimental purposes include:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound.
-
pH Adjustment: Modifying the pH of the aqueous buffer to a range where Darunavir is more soluble.
-
Complexation: Utilizing complexing agents like cyclodextrins to form more soluble inclusion complexes.[8][9][10]
Troubleshooting Guide
This guide addresses common problems encountered when preparing Darunavir solutions for in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Solvent-shift due to rapid dilution and low aqueous solubility of Darunavir.[4] | 1. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a mix of DMSO and your aqueous buffer, then further dilute to the final concentration. 2. Vigorous Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations.[4][5] 3. Increase Serum Concentration: For cell-based assays, increasing the serum concentration in the medium can aid in solubilization due to the presence of proteins like albumin.[4] |
| Inconsistent results between experiments | Variability in drug concentration due to precipitation or degradation. | 1. Fresh Solutions: Always prepare fresh working solutions of Darunavir for each experiment. Do not use previously prepared and stored diluted aqueous solutions. 2. Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. If observed, the solution should be discarded. 3. Consistent Protocol: Ensure a consistent and validated protocol is used for solution preparation across all experiments. |
| Low or no biological activity observed | The actual concentration of soluble Darunavir is much lower than the intended concentration due to precipitation. | 1. Solubility Enhancement: Employ one of the solubility enhancement techniques described in the experimental protocols section below (e.g., pH adjustment, cyclodextrin complexation). 2. Concentration Verification: If possible, quantify the concentration of soluble Darunavir in your final assay medium using an appropriate analytical method like HPLC. |
Quantitative Data on Darunavir Solubility
The following tables summarize the solubility of Darunavir in various solvents and conditions.
Table 1: Solubility of Darunavir in Different Solvents
| Solvent | Solubility | Reference |
| Water | ~0.15 mg/mL (at 20°C) | [2][3] |
| DMSO | Up to 100 mg/mL | [6] |
| Ethanol | 11 mg/mL | |
| Methanol | Very Soluble | [1] |
| Isopropanol | Very Soluble | [1] |
| Propylene Glycol (PG) | Very Soluble | [1] |
| Polyethylene Glycol 400 (PEG 400) | Very Soluble | [1] |
| Glycerol | Slightly Soluble (1.4-7 vol% from 25-130°C) | [1] |
Table 2: Effect of β-Cyclodextrin Complexation on Darunavir Solubility
| Medium | Fold Increase in Solubility | Reference |
| Purified Water (pH 8.0) | 23x | |
| Acetate Buffer (0.05 M, pH 4.5) | 28x | |
| Phosphate Buffer (0.2 M, pH 6.8) | 22x | |
| Phosphate Buffer (0.05 M, 0.5% Tween, pH 3.0) | 5x |
Experimental Protocols
Protocol 1: Preparation of a Darunavir Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, high-quality microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Darunavir powder in a sterile tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). It is recommended to use fresh DMSO as it can absorb moisture, which may reduce solubility.
-
Vortex or sonicate the solution until the Darunavir is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving Darunavir Solubility using pH Adjustment
-
Materials:
-
Darunavir
-
Appropriate buffer salts (e.g., for phosphate or acetate buffers)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
pH meter
-
-
Procedure:
-
Prepare a buffer solution at the desired pH. Darunavir's solubility is pH-dependent; it is a weak base and is generally more soluble at lower pH.
-
Add an excess amount of Darunavir powder to the buffer solution.
-
Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, filter the solution through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of dissolved Darunavir in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 3: Preparation of a Darunavir:β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Materials:
-
This compound
-
β-Cyclodextrin
-
Distilled water
-
Ultrasonic bath
-
Freeze-dryer
-
-
Procedure:
-
Dissolve β-Cyclodextrin in distilled water.
-
Add Darunavir to the β-Cyclodextrin solution in a 1:1 molar ratio.
-
Place the resulting solution in an ultrasonic bath for approximately 1 hour to facilitate complex formation.
-
Freeze the solution at -40°C.
-
Lyophilize (freeze-dry) the frozen solution to obtain a solid powder of the Darunavir:β-Cyclodextrin inclusion complex.
-
The resulting powder can be dissolved in an aqueous buffer for use in in vitro assays.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 maturation.
Caption: Experimental workflow for selecting and applying a solubility enhancement technique.
References
- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 8. quora.com [quora.com]
- 9. oatext.com [oatext.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Darunavir Antiviral Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in this compound antiviral assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my IC50/EC50 values for Darunavir?
High variability in 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values is a common issue. Several factors can contribute to this, including assay conditions, cell line stability, virus stock quality, and the presence of resistance mutations. It is crucial to standardize all aspects of the experimental protocol, from cell seeding density to incubation times, to ensure reproducibility.
Q2: How does the presence of human serum in the culture medium affect Darunavir's activity?
Darunavir's effective concentration can be influenced by the presence of human serum. The EC50 value of darunavir has been shown to increase by a median factor of 5.4 in the presence of human serum, due to protein binding.[1] When comparing results across experiments or laboratories, it is essential to use a consistent concentration of human serum or a serum-free medium.
Q3: What are the most common cell lines used for Darunavir antiviral assays, and does the choice of cell line matter?
Commonly used cell lines for HIV antiviral assays include transformed T-cell lines like MT-4, CEM, SupT1, H9, and Molt4, as well as primary blood-derived mononuclear cells (PBMCs).[2] The choice of cell line is critical as drug uptake, metabolism, and inactivation can vary between cell types, potentially affecting the observed antiviral effects.[3] For instance, some reporter cell lines, such as those expressing EGFP under the control of the HIV-1 LTR, offer a quantitative and high-throughput-friendly alternative to traditional methods like p24 antigen ELISAs.[4][5]
Q4: Can Darunavir-resistant mutations in my viral strain affect assay results?
Yes, Darunavir-associated drug resistance mutations (DRMs) can significantly impact the outcome of your antiviral assay, leading to higher IC50/EC50 values.[6][7] Darunavir is known to have a high genetic barrier to resistance.[6][8] However, several mutations in the HIV-1 protease gene are associated with reduced susceptibility.[6][9] If you suspect resistance, genotypic testing of your viral stock is recommended.[1]
Troubleshooting Guide
Issue 1: Higher than Expected EC50 Values
If your calculated EC50 values are consistently higher than literature-reported values, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Viral Resistance | Perform genotypic analysis on the viral stock to screen for known Darunavir resistance-associated mutations (e.g., V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, L89V).[6][10] |
| High Serum Concentration | Reduce the percentage of human serum in the culture medium or switch to a serum-free alternative. The EC50 of Darunavir can be significantly affected by serum proteins.[1] |
| Suboptimal Virus Titer | Re-titer the virus stock to ensure an appropriate multiplicity of infection (MOI) is used. An excessively high MOI can overwhelm the inhibitor. |
| Cell Line Issues | Verify the identity and health of your cell line. Ensure cells are not contaminated and are in the logarithmic growth phase. Different cell lines can yield different EC50 values.[3] |
| Inaccurate Drug Concentration | Verify the concentration and purity of your Darunavir stock solution. Perform a dose-response curve with a fresh dilution series. |
Issue 2: Poor Reproducibility Between Assay Plates
Inconsistent results from one plate to another often point to technical variability in the assay setup.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes and consider seeding the outer wells with media only to reduce edge effects. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding reagents. |
| Incubation Variability | Use a calibrated incubator with stable temperature and CO2 levels. Avoid stacking plates, which can lead to uneven temperature distribution. |
| Reagent Instability | Prepare fresh dilutions of Darunavir and other critical reagents for each experiment. Store stock solutions under recommended conditions. |
| Variable Incubation Times | Standardize all incubation periods, from drug pre-incubation to the final readout step. |
Issue 3: High Background Signal or Low Signal-to-Noise Ratio
This can obscure the true effect of the drug and lead to inaccurate EC50 calculations.
| Potential Cause | Recommended Solution |
| Cytotoxicity of Darunavir | Run a parallel cytotoxicity assay (e.g., MTT assay) without the virus to determine the 50% cytotoxic concentration (CC50).[11] Ensure that the concentrations used in the antiviral assay are well below the CC50. |
| Assay Readout Issues | For assays like MTT, ensure complete solubilization of formazan crystals.[12] For reporter assays, check for basal reporter gene expression in uninfected cells.[5] |
| Contamination | Check cell cultures and reagents for microbial contamination, which can interfere with many assay readouts. |
| Inappropriate Controls | Include proper controls: cells only (no virus, no drug), cells + virus (no drug), and cells + drug (no virus) to accurately determine background and maximum signal.[11] |
Experimental Protocols
Standard Antiviral Activity Assay (MTT Method)
This protocol is a common method for determining the EC50 of Darunavir against HIV-1 in a cell-based assay.[11][12]
-
Cell Preparation : Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in culture medium.[12]
-
Compound Dilution : Prepare serial dilutions of Darunavir in the same culture medium.
-
Infection and Treatment :
-
Add 50 µL of the MT-4 cell suspension to each well.
-
Add 25 µL of the serially diluted Darunavir to the appropriate wells.
-
Add 25 µL of a pre-titered HIV-1 virus stock to all wells except the "Cell Control" wells. "Cell Control" wells receive 25 µL of medium instead.[12]
-
-
Incubation : Incubate the plate for 5 days at 37°C in a humidified, 5% CO2 incubator.
-
MTT Assay :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.[12]
-
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell protection for each Darunavir concentration relative to the cell and virus controls. Plot the percentage of protection versus the logarithm of the Darunavir concentration and fit the data to a dose-response curve to determine the EC50 value.[12]
Darunavir Resistance-Associated Mutations
The following table lists mutations in the HIV-1 protease that are associated with reduced susceptibility to Darunavir. The presence of multiple mutations often has an additive effect on resistance.
| Mutation Type | Amino Acid Substitutions |
| Major | V32I, I47V, I50V, I54L/M, L76V, I84V |
| Minor | V11I, L33F, T74P, L89V |
Source: Adapted from IAS-USA and ANRS mutation lists.[6][10]
Visual Guides
HIV-1 Protease Inhibition by Darunavir
The following diagram illustrates the mechanism of action of Darunavir, which involves blocking the HIV-1 protease enzyme. This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral maturation.
Caption: Darunavir inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.
General Antiviral Assay Workflow
This workflow outlines the key steps in a typical cell-based antiviral assay for determining the efficacy of a compound like Darunavir.
References
- 1. drugs.com [drugs.com]
- 2. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 3. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence of Darunavir Resistance-Associated Mutations in Samples Received for Routine Clinical Resistance Testing [natap.org]
- 10. A Low Level of Darunavir Resistance–Associated Mutation Emergence in Patients With Virological Failure During Long-term Use of Darunavir in People With HIV. The ANRS CO3 Aquitaine Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (+)-Darunavir in cell culture experiments to minimize cytotoxicity while maintaining efficacy. Below are troubleshooting guides and frequently asked questions to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation nonpeptidic protease inhibitor of the human immunodeficiency virus (HIV). Its principal mechanism involves selectively binding to the active site of HIV-1 protease, an enzyme essential for cleaving viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of new viral particles, rendering them non-infectious and thereby halting HIV replication.
Q2: What is a typical effective concentration (EC50) of this compound against HIV-1 in cell culture?
A2: this compound demonstrates potent antiviral activity against a wide range of HIV-1 strains, including those resistant to other protease inhibitors. The half-maximal effective concentration (EC50) is typically in the low nanomolar range. For instance, it has been shown to inhibit 75% of 1501 protease inhibitor-resistant viruses with an EC50 of less than 10 nM.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (168.42 mM). It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize solvent-induced cytotoxicity, the final DMSO concentration in the culture should generally be kept below 0.1%.
Q4: Is this compound cytotoxic to cells in culture?
A4: At its effective antiviral concentrations, this compound generally shows minimal cytotoxicity. However, at higher concentrations, it can exhibit toxic effects. For example, one study found that darunavir had low cytotoxicity in HepG2 cells at concentrations up to 150 µM. It is always recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line.
Data Presentation: Quantitative Analysis of Darunavir's Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) of Darunavir in various cell lines. These values are essential for determining the therapeutic index (Selectivity Index, SI = CC50 / IC50) of the compound in your experiments.
Table 1: Inhibitory Concentration (IC50/EC50) of Darunavir against HIV-1
| Parameter | Virus Strain/Enzyme | Assay Type | Value (nM) | Reference(s) |
| IC50 | Wild-type HIV-1 Protease | FRET Assay | 3 - 6 | [1] |
| IC50 | In vitro (HPLC) | - | 2 | [2] |
| IC50 | Cell Culture | - | 420 | [2] |
| EC50 | Wild-type HIV-1 | p24 ELISA | Varies by lab/strain | [3] |
| EC50 | PI-resistant viruses | - | < 10 |
Table 2: Cytotoxic Concentration (CC50) of Darunavir in Various Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Observations | Reference(s) |
| HepG2 | MTT Assay | > 150 | Poor cytotoxicity observed. | |
| Caco-2 | MTT Assay | > 100 | No cytotoxicity observed. | |
| MT-4, Vero, 293T | MTT Assay | High | Favorable cytotoxicity profile. | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Darunavir. Include untreated cells as a negative control and a solvent control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cytotoxicity against the log of the Darunavir concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength recommended by the manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Troubleshooting Guide
Issue 1: Drug Precipitation in Culture Medium
-
Possible Cause: this compound has poor aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Solutions:
-
Prepare a more dilute intermediate stock solution in DMSO before adding it to the medium.
-
Increase the serum concentration in the medium, as proteins like albumin can help solubilize hydrophobic compounds.
-
Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).
-
Vigorously vortex or mix the medium immediately after adding the drug.
-
Issue 2: Inconsistent Antiviral Activity
-
Possible Causes:
-
Drug Degradation: Darunavir can degrade under certain conditions, such as acidic or basic pH and oxidative stress.
-
Cellular Factors: The metabolic activity of the cells (e.g., expression of CYP3A4 enzymes) can affect drug efficacy.
-
Viral Resistance: Prolonged exposure or suboptimal dosing can lead to the development of resistant viral strains.
-
-
Solutions:
-
Prepare fresh drug dilutions for each experiment from a frozen stock.
-
Ensure the pH of the culture medium is stable.
-
Use a consistent cell passage number and ensure cells are healthy and actively dividing.
-
If resistance is suspected, sequence the protease gene of the virus to check for resistance-associated mutations.
-
Issue 3: Unexpected Cytotoxicity
-
Possible Causes:
-
High DMSO Concentration: The solvent used to dissolve Darunavir can be toxic to cells at higher concentrations.
-
Off-Target Effects: At high concentrations, Darunavir may have off-target effects on cellular processes. Some studies suggest that protease inhibitors can induce oxidative stress and inflammation in certain cell types.[4]
-
Drug-Excipient Incompatibility: If using a formulated version of the drug, other components may contribute to toxicity.
-
-
Solutions:
-
Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.
-
Determine the 50% cytotoxic concentration (CC50) of Darunavir for your specific cell line and work at concentrations well below this value.[4]
-
Use highly purified this compound for in vitro experiments.[4]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Determining CC50
Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of this compound.
Signaling Pathways Potentially Affected by Protease Inhibitors
While this compound itself has not been shown to be a potent inducer of ER stress, other HIV protease inhibitors, such as Lopinavir, have been demonstrated to induce ER stress and autophagy. This diagram illustrates a general pathway for PI-induced cellular stress.
Caption: General signaling pathways affected by some HIV protease inhibitors.
Note: Research suggests that Darunavir, unlike Lopinavir, does not significantly induce ER stress.[5] Some studies indicate that protease inhibitors can modulate the PI3K/Akt signaling pathway.[6]
References
- 1. tocris.com [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of ER stress response into HIV protease inhibitors: lopinavir but not darunavir induces potent ER stress response via ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning of AKT-pathway by Nef and its blockade by protease inhibitors results in limited recovery in latently HIV infected T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the oral bioavailability of darunavir in preclinical settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of darunavir?
A1: Darunavir's low oral bioavailability, approximately 37% when administered alone, is attributed to several factors. It has high lipophilicity and poor aqueous solubility (0.15 mg/mL as ethanolate salt at 20°C).[1][2][3] Furthermore, it undergoes significant first-pass metabolism in the gut and liver by cytochrome P450 3A4 (CYP3A4) enzymes.[1][2][4][5] Darunavir is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of intestinal cells back into the lumen, further limiting its absorption.[1][2][6][7][8]
Q2: What are the primary preclinical strategies to enhance darunavir's bioavailability?
A2: The most common and effective preclinical strategies focus on overcoming the challenges mentioned above. These include:
-
Nanoformulations: Encapsulating darunavir into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can improve its solubility, protect it from degradation, and facilitate its absorption.[2][3][9][10]
-
Pharmacokinetic Boosting: Co-administration with a pharmacokinetic enhancer, most notably ritonavir, which is a potent inhibitor of CYP3A4 and can also inhibit P-gp.[4][5][6][11] This reduces first-pass metabolism and efflux, significantly increasing darunavir's plasma concentrations.
-
Prodrug Approach: Modifying the darunavir molecule to create a more lipophilic prodrug can enhance its absorption, potentially through increased lymphatic transport.[12]
-
Alternative Delivery Routes: Intranasal delivery has been explored to bypass the gastrointestinal tract and the blood-brain barrier, which could be beneficial for targeting HIV in the central nervous system.[13][14][15]
Q3: How do solid lipid nanoparticles (SLNs) improve the bioavailability of darunavir?
A3: SLNs enhance darunavir's bioavailability through multiple mechanisms. They increase the surface area for dissolution due to their small particle size and can be taken up by the lymphatic system, particularly through Peyer's patches in the intestine.[1] This lymphatic transport bypasses the portal circulation, thereby avoiding extensive first-pass metabolism in the liver.[1][12] Additionally, the lipid components can stimulate the formation of lipoproteins, which also favors lymphatic uptake.[1] Some studies have also suggested the involvement of endocytic mechanisms in the uptake of SLNs.[16]
Q4: What is the role of ritonavir in boosting darunavir's bioavailability?
A4: Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which is the primary enzyme responsible for metabolizing darunavir.[4][5][11] By inhibiting CYP3A4 in the gut wall and liver, ritonavir significantly reduces the first-pass metabolism of darunavir.[4][5] This leads to a substantial increase in darunavir's plasma concentrations and extends its half-life.[4][5] Co-administration of low-dose ritonavir can increase darunavir's bioavailability from 37% to as high as 82%.[4][16] Ritonavir can also inhibit the P-gp efflux pump, further contributing to increased darunavir absorption.[7][8]
Troubleshooting Guides
Nanoformulation Development
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Drug Entrapment Efficiency (<80%) | - Poor solubility of darunavir in the lipid matrix.- Drug leakage during the formulation process.- Inappropriate lipid or surfactant selection. | - Select a lipid in which darunavir has higher solubility. Hydrogenated castor oil has shown high entrapment efficiency (up to 90%).[1][2]- Optimize the homogenization or sonication time and power to ensure efficient encapsulation.- Screen different surfactants and co-surfactants to improve drug solubilization and nanoparticle stability. |
| Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) | - Insufficient homogenization energy.- Aggregation of nanoparticles due to inadequate stabilization.- High lipid concentration. | - Increase the number of homogenization cycles or the homogenization pressure.[9]- Optimize the surfactant concentration to provide sufficient steric or electrostatic stabilization.- Adjust the lipid concentration; higher solid content can increase viscosity and lead to larger particles.[1] |
| Inconsistent In Vitro Drug Release Profile | - Incomplete drug encapsulation.- Burst release due to surface-associated drug.- Instability of the nanoformulation in the release medium. | - Ensure high entrapment efficiency to minimize unencapsulated drug.- Wash the nanoformulation to remove surface-adsorbed drug.- Evaluate the stability of the nanoparticles in the dissolution medium at the experimental temperature and pH. |
| Low In Vivo Bioavailability Enhancement | - Poor in vivo stability of the nanoformulation.- Inefficient lymphatic uptake.- Rapid clearance of nanoparticles from circulation. | - Assess the stability of the formulation in simulated gastric and intestinal fluids.- Consider incorporating long-chain fatty acids as lipids to stimulate lipoprotein formation and enhance lymphatic transport.[1]- For targeted delivery, consider surface modification of nanoparticles with specific ligands.[2] |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Plasma Concentrations Between Animals | - Inconsistent dosing volume or technique.- Differences in food intake among animals (darunavir absorption is food-dependent).[1][4][17]- Variability in gastric emptying and intestinal transit times. | - Ensure accurate and consistent oral gavage technique.- Standardize the feeding schedule for all animals before and during the study. Administering darunavir with food can increase its absorption by about 30%.[4][17]- Allow for an adequate acclimatization period for the animals to reduce stress-related physiological variations. |
| Low or Undetectable Drug Levels in Plasma | - Inadequate analytical method sensitivity.- Poor absorption of the formulation.- Rapid metabolism and clearance. | - Validate the analytical method (e.g., HPLC-UV, LC-MS/MS) to ensure it has a sufficient lower limit of quantification (LLOQ).[18][19][20]- Re-evaluate the formulation strategy to improve drug release and absorption.- If not already included, co-administer with a pharmacokinetic booster like ritonavir to inhibit metabolism.[4] |
| Unexpectedly High Plasma Concentrations | - Errors in dose calculation or preparation.- Saturation of metabolic pathways or transporters.- Co-administration of substances that inhibit darunavir metabolism. | - Double-check all dose calculations and the concentration of the dosing solution.- Consider the possibility of non-linear pharmacokinetics at the administered dose.- Review all co-administered substances for potential drug-drug interactions. |
Quantitative Data Summary
Table 1: Enhancement of Darunavir Bioavailability in Rats Using Different Nanoformulations
| Formulation | Key Components | Mean Particle Size (nm) | Relative Bioavailability Increase (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Darunavir, Glyceryl Monostearate (GMS) | ~200 | 196.7% (compared to marketed tablet) | [16] |
| Solid Lipid Nanoparticles (SLN) | Darunavir, Hydrogenated Castor Oil (HCO) | ~200 | 481.35% (compared to plain drug suspension) | [1] |
| Peptide-grafted Lipid Nanoparticles | Darunavir, Hydrogenated Castor Oil, CD4-binding peptide | < 200 | 569% (compared to plain drug suspension) | [2] |
| PLGA Nanoparticles (Intranasal) | Darunavir, PLGA | ~175 | Significantly higher brain-to-plasma ratio compared to free DRV | [10][21] |
Experimental Protocols
Preparation of Darunavir-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To formulate darunavir into SLNs to improve its oral bioavailability.
Materials:
-
Darunavir
-
Solid Lipid (e.g., Glyceryl monostearate, Hydrogenated castor oil)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse darunavir in the molten lipid.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to create the aqueous phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Immediately pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 5-10 cycles). The number of cycles can be adjusted to achieve the desired particle size.[9]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be freeze-dried for long-term storage after adding a cryoprotectant.
In Vitro Drug Release Study
Objective: To evaluate the release profile of darunavir from the prepared nanoformulation.
Apparatus: USP Dissolution Apparatus II (Paddle type)
Dissolution Medium: 900 mL of a suitable buffer, e.g., pH 3.0, 0.05 M Sodium Phosphate Buffer with 2% Tween 20.[22]
Procedure:
-
Place the nanoformulation (equivalent to a specific dose of darunavir) into the dissolution vessel containing the pre-warmed dissolution medium (37 ± 0.5°C).
-
Set the paddle speed to a specified rpm (e.g., 75 rpm).[22]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a suitable filter (e.g., 0.22 µm syringe filter).
-
Analyze the filtrate for darunavir concentration using a validated analytical method like HPLC-UV.[18][23]
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic parameters of a novel darunavir formulation against a control (e.g., plain drug suspension).
Animal Model: Wistar rats (male or female, specific weight range).
Procedure:
-
Fast the animals overnight (e.g., 12 hours) before dosing but allow free access to water.
-
Divide the animals into groups (e.g., control group receiving plain drug suspension and test group receiving the nanoformulation).
-
Administer the respective formulations orally via gavage at a predetermined dose of darunavir.
-
At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples (e.g., 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract darunavir from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[12]
-
Quantify the concentration of darunavir in the plasma samples using a validated LC-MS/MS or HPLC-UV method.[18][19][20][24]
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel darunavir nanoformulation.
Caption: Pathways affecting darunavir bioavailability and points of intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Darunavir-Loaded Lipid Nanoparticles for Targeting to HIV Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing darunavir delivery: nanoformulation strategies and innovations in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of darunavir [pubmed.ncbi.nlm.nih.gov]
- 5. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein Mediates Efflux Transport of Darunavir in Human Intestinal Caco-2 and ABCB1 Gene-Transfected Renal LLC-PK1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein mediates efflux transport of darunavir in human intestinal Caco-2 and ABCB1 gene-transfected renal LLC-PK1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of particle size on oral bioavailability of darunavir-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Darunavir Nanoformulation Suppresses HIV Pathogenesis in Macrophages and Improves Drug Delivery to the Brain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ukicrs.org [ukicrs.org]
- 13. Intranasal delivery of darunavir improves brain drug concentrations in mice for effective HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Intranasal Delivery of Darunavir-Loaded Mucoadhesive In Situ Gel: Experimental Design, In Vitro Evaluation, and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vivo bioavailability and lymphatic uptake evaluation of lipid nanoparticulates of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. extranet.who.int [extranet.who.int]
- 18. Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for (+)-Darunavir. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability of this compound in various experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability issues for this compound are its susceptibility to chemical degradation under certain pH and oxidative conditions, as well as potential physical form conversions. Key concerns include:
-
Acid and Base Hydrolysis: Darunavir shows considerable degradation in both acidic and basic environments.[1][2][3][4][5][6]
-
Oxidative Stress: The compound can degrade in the presence of strong oxidizing agents.[2][3][7]
-
Physical Form Conversion: Darunavir ethanolate, a common form, can convert to a hydrate form at high relative humidity or become amorphous under thermal stress due to the loss of the ethanol solvate.[5][6][8]
Q2: In which solvents is this compound soluble?
A2: this compound has poor solubility in water and ethanol.[9] It is highly soluble in DMSO (Dimethyl sulfoxide).[9] Its solubility in aqueous solutions is pH-dependent. For example, in simulated intestinal fluids, the solubility is low but can be influenced by the presence of food components.[10]
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To ensure long-term stability, this compound ethanolate should be stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[8] It is also critical to protect it from moisture and light.[8] For the active pharmaceutical ingredient (API), storage under a nitrogen atmosphere is also recommended.[8]
Q4: Can I expect degradation of Darunavir under photolytic or thermal stress?
A4: Darunavir is relatively stable under photolytic (exposure to light) and thermal (heat) conditions.[1][2][3][4] However, prolonged exposure to high temperatures can lead to the loss of ethanol from Darunavir ethanolate, resulting in an amorphous form.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC chromatogram. | Chemical degradation due to improper buffer pH or oxidative stress. | Ensure the pH of your buffer is within a stable range for Darunavir (ideally close to neutral, avoiding strong acids or bases). If using reagents prone to generating peroxides (e.g., aged THF or ether), use fresh, stabilized solvents. |
| Changes in the physical appearance of the solid compound (e.g., clumping, discoloration). | Moisture absorption leading to the conversion of the ethanolate to the hydrate form, or exposure to light. | Store the compound in a tightly sealed container, preferably in a desiccator. Protect from light by using amber vials or storing it in a dark place.[8] |
| Inconsistent results or loss of potency in biological assays. | Degradation of the Darunavir stock solution. | Prepare fresh stock solutions in a suitable solvent like DMSO. For aqueous buffers, prepare the working solutions fresh for each experiment. Avoid long-term storage in aqueous buffers, especially at non-neutral pH. |
| Poor solubility when preparing aqueous solutions. | Darunavir has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer.[9] Be mindful of the final DMSO concentration in your assay. |
Data on Darunavir Stability under Forced Degradation
The following table summarizes the stability of this compound under various stress conditions as reported in the literature. This data is crucial for designing experiments and interpreting stability studies.
| Stress Condition | Reagent/Condition | Duration & Temperature | Extent of Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 48 hours at room temperature | ~15-20% | 3 to 5[1][11] |
| Base Hydrolysis | 1 N NaOH | 36 hours at room temperature | ~15-20% | 4[11] |
| Oxidative Stress | 30% H₂O₂ | 15 days at room temperature | Considerable Degradation | 1[7] |
| Thermal Stress | 105°C | 7 days | Stable | Not Applicable |
| Photolytic Stress | 1.2 million lux hours | Not specified | Stable | Not Applicable |
| Humidity Stress | 90% RH | 7 days at 25°C | Stable (chemical), potential for physical form conversion[8] | Not Applicable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Ethanolate
This protocol is based on a validated stability-indicating HPLC method and is suitable for assessing the purity and stability of Darunavir in the presence of its degradation products.[2][3][8]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: X-Bridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2][3]
-
Mobile Phase: A mixture of 0.01M ammonium formate (pH 3.0) buffer and acetonitrile in a 55:45 (v/v) ratio.[2][3]
Procedure:
-
Prepare the mobile phase by mixing the ammonium formate buffer and acetonitrile. Degas the mobile phase before use.
-
Prepare a standard solution of this compound ethanolate in the mobile phase or a suitable diluent.
-
Prepare the sample solution to be tested at a similar concentration to the standard solution.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the retention time of Darunavir and the presence of any degradation product peaks.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways.
1. Acid Hydrolysis:
- Dissolve Darunavir in 1 N HCl.
- Stir the solution at room temperature for up to 48 hours.
- At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 5 N sodium bicarbonate solution), and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve Darunavir in 1 N NaOH.
- Stir the solution at room temperature for up to 36 hours.
- At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 5 N HCl), and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve Darunavir in a solution containing 30% H₂O₂.[7]
- Keep the solution at room temperature for up to 15 days.[7]
- At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place the solid Darunavir powder in a hot air oven at 105°C for 7 days.
- After the specified period, allow the sample to cool to room temperature and prepare a solution for HPLC analysis.
5. Photolytic Degradation:
- Expose the solid Darunavir powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- After exposure, prepare a solution of the sample for HPLC analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Physicochemical Stability of Highly Purified Darunavir Ethanolate Extracted from PREZISTA® Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Darunavir in cell-free experimental settings. The high plasma protein binding of Darunavir is a critical factor that can significantly influence the accuracy and interpretation of in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound's protein binding and which proteins are involved?
A1: this compound is highly bound to plasma proteins, with approximately 95% of the drug being bound in human plasma.[1][2] The primary binding protein is alpha-1-acid glycoprotein (AAG).[1][3]
Q2: Why is it important to account for protein binding in cell-free assays for this compound?
A2: Only the unbound, or "free," fraction of a drug is pharmacologically active.[4] In cell-free assays, such as those determining the half-maximal inhibitory concentration (IC50) against HIV-1 protease, the presence of proteins (e.g., from serum-containing media) will sequester Darunavir, reducing its free concentration and leading to an overestimation of the true IC50 value.[5] Correcting for protein binding is essential for accurately assessing the drug's potency and for the meaningful comparison of in vitro data with in vivo efficacy.[6]
Q3: What are the standard methods to determine the protein binding of this compound?
A3: Several established methods can be used to determine the extent of drug-protein binding. The most common techniques include equilibrium dialysis (often considered the gold standard), ultrafiltration, and ultracentrifugation.[4] More recently, techniques like surface plasmon resonance (SPR) can also be employed to study binding kinetics.[7]
Q4: How does the presence of fetal bovine serum (FBS) in my assay medium affect my results for this compound?
A4: Fetal bovine serum (FBS) contains proteins, such as bovine serum albumin, that can bind to Darunavir. Even at typical concentrations of 5-10% in cell culture media, FBS can significantly reduce the free fraction of highly protein-bound drugs like Darunavir, leading to an apparent decrease in potency (higher IC50).[8][9]
Troubleshooting Guide
Issue 1: My observed IC50 for Darunavir is significantly higher than literature values.
-
Question: Have you accounted for the presence of proteins in your assay buffer?
-
Answer: If your assay medium contains serum (e.g., FBS) or other supplementary proteins, a significant portion of the Darunavir will be bound and inactive. This will result in a rightward shift of the dose-response curve and a higher apparent IC50. It is crucial to either determine the IC50 in a protein-free buffer or to calculate a protein-binding corrected IC50 value.[5]
-
-
Question: Are you using a standardized protocol for determining IC50?
-
Answer: Variability in experimental conditions such as incubation time, temperature, and substrate concentration can influence IC50 values. Ensure your protocol is consistent and, when possible, validated against a known standard. For enzymatic assays with HIV-1 protease, using a fluorogenic substrate and monitoring the reaction kinetically is a common approach.[10]
-
Issue 2: There is high variability in my IC50 results across different experiments.
-
Question: Is the protein concentration in your assay medium consistent?
-
Answer: Batch-to-batch variation in serum supplements (like FBS) can lead to differences in protein concentration and composition, which in turn will affect the free fraction of Darunavir and the resulting IC50.[8] Consider using a single batch of serum for a series of experiments or switching to a serum-free medium if your assay permits.
-
-
Question: Are you preparing your Darunavir dilutions correctly?
-
Answer: Due to its high binding affinity, errors in the preparation of Darunavir serial dilutions can be magnified. Ensure accurate pipetting and thorough mixing at each dilution step. Use a consistent solvent (e.g., DMSO) for your stock solutions and ensure the final solvent concentration is the same across all wells and does not affect the assay performance.[7]
-
Issue 3: How do I calculate the protein-binding corrected IC50 (PB-adjusted IC50)?
-
Question: What is the formula for calculating the PB-adjusted IC50?
-
Answer: The protein-binding adjusted IC50 can be calculated using the following formula: PB-adjusted IC50 = IC50_measured * fu where:
-
IC50_measured is the experimentally determined IC50 in the presence of protein.
-
fu is the fraction of unbound drug in the assay medium. The fu can be determined experimentally using methods like equilibrium dialysis.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the protein binding of this compound.
| Parameter | Value | Primary Protein | Source |
| Plasma Protein Binding | ~95% | Alpha-1-acid glycoprotein (AAG) | [1][2][3] |
| Unbound Fraction in Plasma | ~5% | AAG | [3] |
| CSF Protein Binding | ~6.5% | Not specified | [11] |
| Unbound Fraction in CSF | ~93.5% | Not specified | [11][12] |
Experimental Protocols
Protocol 1: Determination of Unbound Fraction (fu) of Darunavir in Assay Medium by Equilibrium Dialysis
This protocol describes how to determine the fraction of unbound Darunavir in a specific assay medium containing proteins (e.g., 10% FBS).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with dialysis membranes (e.g., 8 kDa MWCO).
-
Assay medium containing the desired protein concentration (e.g., DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution of known concentration.
-
Analytical method for quantifying Darunavir (e.g., LC-MS/MS).
Methodology:
-
Prepare a solution of Darunavir in the assay medium at the desired concentration (e.g., corresponding to the expected IC50).
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load the Darunavir-containing assay medium into the sample chamber of the dialysis cell.
-
Load an equal volume of protein-free PBS into the buffer chamber.
-
Incubate the assembled dialysis plate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, carefully collect samples from both the sample chamber and the buffer chamber.
-
Determine the concentration of Darunavir in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) using the following equation: fu = Concentration_buffer_chamber / Concentration_sample_chamber
Protocol 2: Determination of Protein-Binding Corrected IC50 of Darunavir against HIV-1 Protease
This protocol outlines the steps to determine the IC50 of Darunavir in the presence of protein and then correct for binding.
Part A: Determining the Apparent IC50
-
Assay Setup: Use a standard HIV-1 protease enzymatic assay, for example, a fluorogenic substrate-based assay in a 96-well plate format.
-
Reagents:
-
Recombinant HIV-1 Protease.
-
Fluorogenic protease substrate.
-
Assay buffer containing the desired concentration of protein (e.g., 10% FBS).
-
Serial dilutions of this compound prepared in the same protein-containing assay buffer.
-
-
Procedure: a. In the wells of the microplate, add the HIV-1 protease solution. b. Add the serial dilutions of Darunavir. Include controls with no inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C). d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Monitor the fluorescence kinetically in a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Determine the percent inhibition relative to the no-inhibitor control. c. Plot percent inhibition versus the logarithm of Darunavir concentration and fit the data to a four-parameter logistic equation to determine the apparent IC50 value (IC50_measured).
Part B: Calculating the Protein-Binding Corrected IC50
-
Using the fraction unbound (fu) value determined in Protocol 1, calculate the corrected IC50: PB-adjusted IC50 = IC50_measured * fu
Visualizations
Caption: Workflow for determining the protein-binding adjusted IC50.
Caption: Equilibrium between bound and unbound this compound.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir: a second-generation protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Darunavir is predominantly unbound to protein in cerebrospinal fluid and concentrations exceed the wild-type HIV-1 median 90% inhibitory concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ritonavir-boosting for (+)-darunavir in research models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using ritonavir to "boost" darunavir in experimental models?
A1: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes.[1][2] Ritonavir is a potent inhibitor of CYP3A.[3][4][5] By co-administering a low, sub-therapeutic dose of ritonavir, the metabolic breakdown of darunavir is significantly reduced. This inhibition of CYP3A-mediated metabolism leads to increased plasma concentrations and a prolonged half-life of darunavir, thereby "boosting" its therapeutic effect and allowing for lower or less frequent dosing to achieve the desired exposure.[1][2] In research models, this allows for the maintenance of effective darunavir concentrations to study its antiviral efficacy or other pharmacological effects.
Q2: What are the recommended starting concentrations for in vitro studies with darunavir and ritonavir?
A2: The optimal concentrations will vary depending on the cell line and the specific research question. However, based on in vitro studies, clinically relevant concentrations can be a good starting point. For darunavir, concentrations in the low nanomolar to low micromolar range are often used to assess antiviral activity.[6] For ritonavir, a concentration sufficient to achieve maximal CYP3A inhibition with minimal off-target effects should be used. This is often in the range of 1-2 µM. It is crucial to perform dose-response experiments to determine the optimal concentrations for your specific experimental system.
Q3: How should I prepare stock solutions of darunavir and ritonavir for in vitro experiments?
A3: Both darunavir and ritonavir have poor aqueous solubility. Therefore, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[7] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO and store them at -20°C or -80°C. When preparing working solutions, the DMSO stock should be serially diluted in the cell culture medium. To avoid precipitation and minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%.[7]
Q4: Can ritonavir-boosting be modeled in animal studies?
A4: Yes, ritonavir-boosting of darunavir can be and has been successfully modeled in various animal species, including rats and minipigs.[8] The study design typically involves administering ritonavir shortly before or concurrently with darunavir. The route of administration and formulation will depend on the specific animal model and experimental goals. Pharmacokinetic studies are essential to confirm that the desired boosting effect (i.e., increased darunavir exposure) is achieved in the chosen animal model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Cell Culture Medium | - Poor aqueous solubility of darunavir and/or ritonavir.- High final concentration of the drug.- Direct addition of a highly concentrated DMSO stock to the aqueous medium. | - Prepare a more dilute intermediate stock solution in DMSO before the final dilution in the culture medium.- Increase the serum concentration in the medium (e.g., from 10% to 20% FBS), as serum proteins like albumin can aid in solubilizing hydrophobic compounds.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Visually inspect the medium for any signs of precipitation after adding the compounds. |
| High Variability in Experimental Results | - Inconsistent drug concentrations due to degradation or adsorption to plasticware.- Cell-based factors such as passage number, cell density, and metabolic activity.- Inconsistent timing of drug administration. | - Prepare fresh working solutions for each experiment from frozen stock solutions.- Use low-protein-binding plates and tubes.- Standardize cell culture conditions, including cell passage number and seeding density.- Ensure precise and consistent timing for all treatment and measurement steps.- Include appropriate positive and negative controls in every experiment. |
| Unexpected Cytotoxicity in Cell Culture | - High concentration of DMSO in the final working solution.- Off-target effects of darunavir or ritonavir at high concentrations.- Contamination of cell cultures. | - Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[7]- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for both drugs in your specific cell line.- Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess the effect of the solvent.- Regularly test cell cultures for mycoplasma contamination. |
| Ineffective Boosting of Darunavir in Animal Models | - Inappropriate dosing, timing, or route of administration of ritonavir.- Species-specific differences in CYP3A metabolism.- Formulation issues leading to poor absorption. | - Conduct a pilot pharmacokinetic study to determine the optimal dose and timing of ritonavir administration to achieve maximal inhibition of darunavir metabolism.- Consider the use of a formulation that enhances the solubility and absorption of both drugs, such as a lipid-based formulation.[9]- Ensure the chosen animal model has a CYP3A enzyme system that is sensitive to ritonavir inhibition and metabolizes darunavir. |
| Difficulty in Quantifying Darunavir and Ritonavir in Biological Samples | - Low drug concentrations.- Matrix effects from the biological sample (e.g., plasma, cell lysate).- Instability of the drugs during sample processing and storage. | - Utilize a sensitive and validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.- Add a suitable internal standard to all samples and standards to correct for variability in sample processing and instrument response.- Assess the stability of the analytes in the biological matrix under the intended storage and processing conditions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Darunavir
| Cell Line | Virus Strain | EC50 (nM) | Reference |
| MT-2 cells | HIV-1 (wild-type) | 3 | [2] |
| MT-4 cells | HIV-1 IIIB | 1.2 - 4.2 | BenchChem |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Ba-L | 3.3 | BenchChem |
Table 2: Pharmacokinetic Parameters of Darunavir With and Without Ritonavir Boosting in Humans
| Parameter | Darunavir (600 mg single dose) | Darunavir (600 mg) + Ritonavir (100 mg twice daily) | Fold Increase | Reference |
| Bioavailability | 37% | 82% | ~2.2 | [11] |
| Systemic Exposure (AUC) | - | - | ~14-fold | [11] |
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, releasing a fluorescent signal. The presence of darunavir inhibits this cleavage, leading to a reduced signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Darunavir
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of darunavir in DMSO.
-
Perform serial dilutions of the darunavir stock solution in Assay Buffer to the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank (no enzyme): Assay Buffer
-
Negative Control (enzyme, no inhibitor): Assay Buffer + DMSO (at the same final concentration as the inhibitor wells)
-
Test Wells: Assay Buffer + serially diluted darunavir
-
-
Enzyme Addition:
-
Dilute the Recombinant HIV-1 Protease in Assay Buffer to the working concentration.
-
Add the diluted enzyme to all wells except the "Blank" wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Prepare the HIV-1 Protease Substrate solution in Assay Buffer.
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., ~330/450 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each darunavir concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the darunavir concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (MTT Assay)
This protocol assesses the ability of darunavir to protect cells from HIV-1-induced cytopathic effects.
Materials:
-
MT-4 cells (or other suitable cell line)
-
HIV-1 virus stock (e.g., IIIB strain)
-
Complete cell culture medium
-
Darunavir
-
Ritonavir (if assessing boosting effect)
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of darunavir and ritonavir in DMSO.
-
Prepare serial dilutions of darunavir (with or without a fixed concentration of ritonavir) in complete culture medium.
-
-
Infection and Treatment:
-
In a 96-well plate, add 50 µL of MT-4 cell suspension to each well.
-
Add 25 µL of the serially diluted darunavir (± ritonavir) to the appropriate wells.
-
Add 25 µL of a pre-titered dilution of the HIV-1 virus stock to all wells except the "Cell Control" wells.
-
"Cell Control" wells receive medium instead of the virus.
-
"Virus Control" wells receive cells and virus but no inhibitor.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration relative to the cell and virus controls.
-
Plot the percentage of protection versus the logarithm of the darunavir concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of Ritonavir-Boosting of Darunavir.
Caption: In Vitro Antiviral Assay Workflow.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iscientific.org [iscientific.org]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. extranet.who.int [extranet.who.int]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the high genetic barrier of darunavir to HIV-1 resistance.
Frequently Asked Questions (FAQs)
Q1: What makes darunavir have a high genetic barrier to resistance?
Darunavir exhibits a high genetic barrier to resistance due to its potent inhibitory activity and the requirement for the accumulation of multiple mutations in the HIV-1 protease enzyme to confer significant resistance.[1][2][3] A key feature of darunavir is its ability to inhibit both the enzymatic activity and the dimerization of the HIV-1 protease, contributing to its high genetic barrier.[4] Studies have shown that a high number of background protease inhibitor (PI) resistance-associated mutations (RAMs) are necessary for the development of darunavir resistance.[5]
Q2: What are the key darunavir resistance-associated mutations (RAMs)?
Darunavir RAMs are categorized as major or minor based on their impact on drug susceptibility. The presence of multiple RAMs is generally required for clinically significant resistance.[3]
-
Major Darunavir RAMs: I50V, I54M, L76V, I84V[6]
-
Minor Darunavir RAMs: V11I, V32I, L33F, I47V, I54L, G73S, L89V[6]
The presence of three or more of these mutations is associated with a diminished virological response to darunavir.[5][6]
Q3: Can resistance to darunavir develop through pathways other than protease mutations?
Yes, alternative pathways to darunavir resistance have been identified that involve mutations in the Gag protein.[7][8] These mutations can emerge even in the absence of darunavir RAMs in the protease gene and may contribute to virological rebound.[7]
Q4: What is the difference between genotypic and phenotypic resistance testing for darunavir?
-
Genotypic Assays: These tests identify specific resistance-associated mutations in the viral genome. They are generally faster and less expensive than phenotypic assays.[1]
-
Phenotypic Assays: These assays directly measure the ability of the virus to replicate in the presence of the drug. They provide a direct measure of drug susceptibility, reported as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.[1][9]
Both types of assays provide complementary information for a comprehensive understanding of darunavar resistance.[1]
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| Failure to select for darunavir-resistant virus in vitro | - Insufficient duration of selection pressure.- Suboptimal drug concentrations (too high or too low).- Use of a wild-type HIV-1 strain that is difficult to select for resistance.[10]- Low viral replication capacity. | - Continue the selection experiment for an extended period, as resistance development can be slow.[11]- Perform a dose-response curve to determine the optimal starting concentration and gradually increase the concentration in subsequent passages.[12]- Consider using a mixture of clinical HIV-1 isolates already resistant to other protease inhibitors as the starting material.[10][13]- Ensure the cell line used supports robust viral replication. |
| Inconsistent results in phenotypic susceptibility assays | - Variability in cell culture conditions.- Inaccurate virus titration.- Contamination of cell cultures. | - Standardize cell seeding density, media, and incubation times.- Accurately determine the tissue culture infectious dose (TCID50) of the viral stock before each experiment.- Regularly test cell lines for mycoplasma contamination. |
| Discrepancy between genotypic and phenotypic results | - Presence of minor viral variants not detected by standard sequencing.- Complex interactions between multiple mutations.- Presence of resistance mutations outside the protease gene (e.g., in Gag).[7] | - Consider using more sensitive sequencing methods like deep sequencing to detect minor variants.- Analyze the full protease and Gag sequences for mutations.- Interpret genotypic data in the context of the overall mutational pattern, not just individual mutations. |
| PCR amplification failure for genotypic analysis | - Low viral load in the sample.- RNA degradation.- Presence of PCR inhibitors. | - Increase the input volume of plasma or viral culture supernatant.- Use RNase inhibitors during RNA extraction and maintain a cold chain.- Include a purification step to remove potential PCR inhibitors. |
Experimental Protocols
In Vitro Selection of Darunavir-Resistant HIV-1
This protocol outlines a method for generating darunavir-resistant HIV-1 variants through serial passage in cell culture.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells)
-
Wild-type or multi-PI resistant HIV-1 strain
-
Darunavir
-
Complete cell culture medium
-
p24 antigen ELISA kit
Procedure:
-
Initial Infection: Infect susceptible host cells with the chosen HIV-1 strain at a known multiplicity of infection (MOI) in the presence of a starting concentration of darunavir (e.g., the EC50 value).[12]
-
Viral Passage: Monitor the culture for signs of viral replication, such as syncytia formation or p24 antigen production.[12]
-
Harvest and Titrate: When viral replication is evident, harvest the cell-free supernatant containing the virus. Determine the viral titer (e.g., TCID50).
-
Escalate Drug Concentration: Use the harvested virus to infect fresh cells in the presence of a slightly higher concentration of darunavir (e.g., 2-fold increase).
-
Repeat Passages: Repeat steps 2-4 for multiple passages, gradually increasing the darunavir concentration.
-
Characterization of Resistant Virus: Once the virus can replicate efficiently at a high concentration of darunavir, harvest the virus and perform genotypic and phenotypic analyses to characterize the resistance profile.
Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This protocol describes a method to determine the phenotypic susceptibility of HIV-1 to darunavir.
Materials:
-
Plasmids for generating recombinant HIV-1 containing the patient-derived or site-directed mutant protease region
-
Producer cell line (e.g., 293T)
-
Target cell line expressing a reporter gene (e.g., TZM-bl)
-
Darunavir
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Generation of Recombinant Virus: Co-transfect the producer cell line with the protease-containing plasmid and a backbone plasmid encoding the rest of the HIV-1 genome.
-
Harvest Virus: After 48-72 hours, harvest the supernatant containing the recombinant virus.
-
Drug Susceptibility Assay: a. Seed the target cells in a 96-well plate. b. Prepare serial dilutions of darunavir. c. Infect the target cells with the recombinant virus in the presence of the different darunavir concentrations. d. Include a no-drug control and a cell-only control.
-
Quantify Reporter Gene Expression: After 48 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration. The fold-change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A detailed characterization of drug resistance during darunavir/ritonavir monotherapy highlights a high barrier to the emergence of resistance mutations in protease but identifies alternative pathways of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 10. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in darunavir pharmacokinetic (PK) data from animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to high variability in darunavir pharmacokinetic data in animal studies?
High variability in darunavir PK data can stem from several sources. Key factors include:
-
Metabolic Differences: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes.[1][2][3] The expression and activity of these enzymes can vary significantly between species, and even between individual animals of the same species.
-
Coadministration with Ritonavir: Darunavir is almost always coadministered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting CYP3A enzymes.[2][3] Inconsistent administration or absorption of ritonavir will lead to highly variable darunavir exposure.[4]
-
Formulation and Administration: Darunavir's low solubility can impact its absorption.[3] The choice of vehicle, particle size, and the consistency of the oral gavage technique are critical for reproducible results.[5][6]
-
Animal-Specific Factors: The health status, age, sex, and stress levels of the animals can influence drug absorption, distribution, metabolism, and excretion (ADME). The presence of food can also increase systemic exposure.[1][3]
-
Bioanalytical Method: The accuracy, precision, and sensitivity of the analytical method (typically LC-MS/MS) used to quantify darunavir in plasma or serum are fundamental to obtaining reliable data.[7][8][9]
Q2: Why is ritonavir co-administered with darunavir, and how does it affect pharmacokinetics?
Ritonavir is a potent inhibitor of CYP3A enzymes, the primary route of darunavir metabolism.[2][4] By inhibiting these enzymes, ritonavir significantly slows down the breakdown of darunavir, leading to:
-
Increased Bioavailability: Co-administration with ritonavir can increase darunavir's bioavailability from approximately 37% to 82%.[1][3]
-
Higher Plasma Concentrations: It leads to higher peak (Cmax) and overall (AUC) plasma concentrations.
-
Longer Half-Life: The terminal elimination half-life of darunavir is extended to about 15 hours in the presence of ritonavir.[1][2]
This "boosting" effect allows for lower and less frequent dosing of darunavir to maintain therapeutic concentrations.
Q3: Which animal species are most commonly used for darunavir PK studies, and what are the key differences?
Rodents (rats and mice) and non-rodents (dogs) are commonly used.
-
Rats: Wistar rats have been successfully used in pharmacokinetic studies of ritonavir-boosted darunavir.[7] They are a cost-effective model for initial PK screening.
-
Dogs: Dogs have also been used, particularly for formulation development studies. One study showed that co-formulating darunavir with a booster in beads could reduce PK variability compared to separate administrations.[10]
-
Species Differences: The primary difference lies in the expression and activity of drug-metabolizing enzymes and transporters. These differences can lead to variations in drug clearance and bioavailability, making direct extrapolation of PK parameters between species challenging.
Q4: What is a typical starting dose for darunavir in a rat PK study?
Dosing can vary based on the study's objective. In pediatric clinical studies, dosing regimens have included 20 mg/kg and 25 mg/kg of darunavir combined with approximately 3 mg/kg of ritonavir, administered twice daily.[11] For preclinical animal studies, doses should be selected to achieve exposures comparable to those observed in humans at therapeutic doses. It is crucial to conduct dose-ranging studies to establish the appropriate dose for your specific animal model and study design.
Troubleshooting Guide
This guide addresses common issues encountered during darunavir animal PK studies.
Issue 1: High Inter-Animal Variability (High Coefficient of Variation in PK parameters)
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in the oral gavage procedure. Verify the correct gavage needle size and length for the animal's weight.[12][13][14] Confirm the entire dose is administered without leakage or spitting by the animal. |
| Formulation Issues | Check the stability and homogeneity of the dosing formulation. If it is a suspension, ensure it is adequately mixed before each dose. Consider formulation strategies to improve solubility, such as using a self-microemulsifying drug delivery system (SMEDDS).[10] |
| Variable Ritonavir Exposure | Prepare and administer the darunavir and ritonavir doses with high precision. Any variability in the ritonavir dose will directly impact darunavir metabolism.[4] |
| Animal Health/Stress | Acclimatize animals properly before the study. Monitor animal health closely, as illness can alter PK. Minimize stress during handling and procedures. |
| Genetic Variability | In outbred rodent stocks, there can be underlying genetic differences in metabolizing enzymes. Consider using inbred strains if variability remains high despite controlling other factors. |
Issue 2: Lower-Than-Expected Plasma Concentrations (Low Cmax and AUC)
| Potential Cause | Troubleshooting Step |
| Dosing Error | Double-check all calculations for dose volume based on animal weight. Verify the concentration of the dosing solution. |
| Poor Absorption | Re-evaluate the formulation vehicle. Darunavir's solubility is a known challenge.[3] Ensure the gavage needle correctly reaches the stomach to avoid deposition in the esophagus.[5][13] |
| Insufficient Ritonavir Boost | Confirm the dose and administration of ritonavir. If administered separately, ensure the timing is appropriate to inhibit CYP3A enzymes before darunavir absorption. |
| Sample Degradation | Ensure blood samples are processed promptly and stored at the correct temperature (-30°C or lower) to prevent drug degradation.[8] Validate the stability of darunavir in the biological matrix under the handling and storage conditions.[15] |
| Bioanalytical Issues | Re-validate the LC-MS/MS method. Check for matrix effects, recovery issues, and the stability of calibration standards and quality control (QC) samples.[7][16] |
Issue 3: Inconsistent or Unexplained Metabolite Profile
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all labware and reagents are clean to avoid introducing interfering substances. |
| Incorrect Metabolite Identification | Confirm the mass transitions (m/z) being monitored for the metabolites are correct. Darunavir metabolism involves hydroxylation and carbamate hydrolysis.[17] |
| Species-Specific Metabolism | Be aware that the metabolic profile may differ from that reported in humans. Animal models may produce unique metabolites or different ratios of known metabolites. |
Data Summary
Table 1: Example Pharmacokinetic Parameters of Darunavir in Animals and Humans
| Species | Dose (Darunavir/Ritonavir) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Human | 600 mg / 100 mg (twice daily) | ~5,900 | 2.5 - 4.0 | ~34,400 | ~15 | [1] |
| Rat (Wistar) | Single Dose (specifics not detailed) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Dog | Not specified | Not Reported | Not Reported | 2.7-fold increase with booster | Not Reported | [10] |
| Pediatric Humans (3 to <6 yrs) | 25 mg/kg / 3 mg/kg (twice daily) | 6,690 (Geometric Mean) | 2.0 (Median) | 39,400 (Geometric Mean) | Not Reported | [11] |
Note: Data from different studies may not be directly comparable due to variations in study design, formulation, and analytical methods. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a synthesis of best practices.[5][12][13]
-
Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume. Gavage volumes should generally not exceed 10-20 ml/kg.[12]
-
Gavage Needle Selection: Choose an appropriate gavage needle (e.g., 16-18 gauge for adult rats) with a rounded or ball tip to prevent tissue damage.[12]
-
Measure Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib (xiphoid process) and mark this length on the gavage needle. Do not insert the needle past this mark.[13]
-
Restraint: Restrain the rat firmly but gently, ensuring the head and neck are extended to create a straight line through the esophagus.
-
Tube Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The tube should pass easily into the esophagus with no resistance. If resistance is felt, withdraw and try again.
-
Dose Administration: Once the tube is in place, administer the formulation slowly and steadily from the attached syringe.
-
Tube Removal: After dosing, remove the needle gently along the same path of insertion.
-
Monitoring: Monitor the animal for 5-10 minutes post-dosing for any signs of respiratory distress, which could indicate accidental tracheal administration.[12]
Protocol 2: Serial Blood Sampling from the Lateral Saphenous Vein in Rats
This protocol is a synthesis of established methods.[18][19][20]
-
Supplies: Gather appropriate animal restrainers, clippers or depilatory cream, 70% isopropyl alcohol, sterile gauze, blood collection tubes (e.g., K2EDTA tubes), and 25-26 gauge needles or lancets.[18]
-
Restraint: Place the rat in a suitable restrainer, allowing one hind leg to be exposed and extended.
-
Site Preparation: Remove the fur from the area around the lateral saphenous vein using clippers or depilatory cream. Wipe the area with 70% alcohol to help visualize the vein.
-
Vein Dilation: Apply gentle pressure to the upper thigh to dilate the vein.
-
Venipuncture: Puncture the vein at a 90° angle with a sterile needle or lancet.[18]
-
Sample Collection: Collect the dropping blood into a micro-collection tube. Do not exceed the maximum recommended blood volume (typically 1% of body weight over a 14-day period).[21]
-
Hemostasis: After collection, release the pressure on the thigh and apply gentle pressure to the puncture site with dry gauze until bleeding stops.
-
Monitoring: Return the animal to its cage and monitor to ensure bleeding has completely stopped.[18]
Protocol 3: Plasma Sample Processing and Bioanalysis Outline
-
Sample Processing:
-
Keep whole blood samples on ice immediately after collection.
-
Centrifuge the blood (e.g., at 2,000 x g for 10 minutes at 4°C) within 1 hour of collection to separate the plasma.
-
Transfer the supernatant (plasma) to a new, clearly labeled cryovial.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (often containing an internal standard) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Separate darunavir and its metabolites from endogenous plasma components using a reverse-phase C18 column with a mobile phase gradient (e.g., ammonium acetate and methanol/acetonitrile).[7][9]
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for darunavir and its metabolites for quantification.[7]
-
Quantification: Generate a calibration curve using standards of known concentrations in the same biological matrix. Calculate the concentration of darunavir in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Darunavir metabolism pathway showing inhibition by ritonavir.
Caption: Standard workflow for an in vivo animal pharmacokinetic study.
Caption: Troubleshooting flowchart for unexpected pharmacokinetic results.
References
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. instechlabs.com [instechlabs.com]
- 7. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-administration of darunavir and a new pharmacokinetic booster: formulation strategies and evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 21. Blood Collection in Research Animals – Office of Animal Welfare [sites.uw.edu]
Validation & Comparative
An objective analysis of clinical trial data reveals the superior efficacy of (+)-Darunavir over lopinavir in treating HIV-1, particularly in cases involving drug-resistant strains. This guide provides a comprehensive comparison, presenting key experimental data, methodologies, and visual representations of underlying mechanisms to inform research and drug development efforts.
This compound, a second-generation protease inhibitor, has demonstrated a significant advantage in virologic suppression and a higher genetic barrier to resistance compared to the earlier protease inhibitor, lopinavir. Clinical trials, most notably the TITAN and ARTEMIS studies, provide robust evidence supporting the preferential use of darunavir in treatment-experienced patients and in those with pre-existing resistance mutations.
Data Presentation: Head-to-Head Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the TITAN trial, a randomized, controlled, phase III trial comparing darunavir/ritonavir (DRV/r) to lopinavir/ritonavir (LPV/r) in treatment-experienced, lopinavir-naive HIV-1-infected patients.
Table 1: Virologic Response at Week 48 and 96 (TITAN Trial)
| Efficacy Endpoint | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) | Statistical Significance |
| Week 48: HIV-1 RNA < 400 copies/mL | 77% | 68% | p=0.008[1] |
| Week 48: HIV-1 RNA < 50 copies/mL | 71% | 60% | p=0.005[1][2] |
| Week 96: HIV-1 RNA < 400 copies/mL | 66.8% | 58.9% | p=0.034[3] |
| Week 96: HIV-1 RNA < 50 copies/mL | 60.4% | 55.2% | Not Statistically Significant[3] |
Table 2: Virologic Failure and Emergence of Resistance Mutations at Week 96 (TITAN Trial)
| Outcome | Darunavir/ritonavir (DRV/r) | Lopinavir/ritonavir (LPV/r) | Statistical Significance |
| Virologic Failure Rate | 13.8% | 25.6% | p < 0.001[3][4] |
| Emergence of Primary Protease Inhibitor Mutations | 15% | 33% | p < 0.05[4] |
| Emergence of Nucleoside Analogue-Associated Mutations | 8% | 26% | p < 0.05[4] |
In treatment-naive patients, the ARTEMIS trial demonstrated that once-daily darunavir/ritonavir was non-inferior to lopinavir/ritonavir at 48 weeks, with a significantly higher response rate in patients with a high baseline viral load[5]. At 96 weeks, darunavir/ritonavir showed a significantly better virologic response than lopinavir/ritonavir[6].
Experimental Protocols
The clinical trials cited employed standard methodologies for assessing the efficacy of antiretroviral agents. Below are detailed descriptions of the key experimental protocols.
Measurement of HIV-1 RNA (Viral Load)
The primary efficacy endpoint in these studies was the quantification of HIV-1 RNA in plasma. This is typically performed using a reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Sample Collection and Processing: Whole blood is collected from patients in EDTA-containing tubes. The plasma is separated by centrifugation and stored at -80°C until analysis.
-
RNA Extraction: Viral RNA is extracted from the plasma samples using commercially available kits, which often involve silica-based columns to bind and purify the RNA.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. The cDNA is then amplified using a thermostable DNA polymerase in a real-time PCR instrument. The assay includes specific primers and a fluorescently labeled probe that targets a conserved region of the HIV-1 genome, typically in the gag gene.
-
Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve, generated from samples with known concentrations of HIV-1 RNA, is used to calculate the viral load in the patient samples, expressed as copies/mL. The lower limit of quantification for these assays is typically 50 copies/mL.
CD4+ T-Cell Count
The immunologic response to treatment is monitored by measuring the number of CD4+ T-cells. This is achieved through flow cytometry.
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Antibody Staining: The blood sample is incubated with a cocktail of fluorescently labeled monoclonal antibodies that specifically bind to cell surface markers. This cocktail typically includes antibodies against CD3 (to identify all T-cells), CD4, and CD8.
-
Red Blood Cell Lysis: After incubation, the red blood cells are lysed using a specialized reagent, leaving the white blood cells intact.
-
Flow Cytometry Analysis: The stained white blood cells are passed in a single file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and enumeration of different cell populations based on their specific antibody staining. The absolute CD4+ T-cell count is reported as cells/mm³.
HIV-1 Genotypic and Phenotypic Resistance Testing
To assess the development of drug resistance, both genotypic and phenotypic assays are employed.
-
Genotypic Resistance Testing: This method identifies mutations in the viral genes that are known to confer drug resistance[7][8].
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma and the protease and reverse transcriptase genes are amplified using RT-PCR[9].
-
DNA Sequencing: The amplified DNA is then sequenced using methods like Sanger sequencing or next-generation sequencing[10].
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations that have been associated with resistance to specific antiretroviral drugs[11].
-
-
Phenotypic Resistance Testing: This assay directly measures the ability of the virus to replicate in the presence of a drug[7][11].
-
Virus Isolation or Recombinant Virus Generation: Virus is either isolated from patient plasma or a recombinant virus is created containing the patient's protease and reverse transcriptase genes in a laboratory strain of HIV.
-
Drug Susceptibility Assay: The virus is then cultured in the presence of serial dilutions of the antiretroviral drug.
-
Determination of EC50: The concentration of the drug required to inhibit viral replication by 50% (EC50) is determined. The fold-change in EC50 for the patient's virus compared to a wild-type reference virus indicates the level of resistance.
-
Visualizing the Mechanisms
The following diagrams illustrate the HIV life cycle and the workflow for assessing drug resistance.
Caption: HIV life cycle and the inhibitory action of protease inhibitors.
Caption: Workflow for HIV drug resistance testing.
References
- 1. Darunavir/r shows superiority over lopinavir/r at 48 weeks in TITAN trial | HIV i-Base [i-base.info]
- 2. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 3. Week 96 efficacy, virology and safety of darunavir/r versus lopinavir/r in treatment-experienced patients in TITAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lower Failure and Resistance Rates With Darunavir Than Lopinavir at 96 Weeks of TITAN [natap.org]
- 5. Efficacy and safety of once-daily darunavir/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darunavir vs Lopinavir at 96 Weeks in People With Naïve Advanced HIV - ARTEMIS Study [natap.org]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
In the landscape of antiretroviral therapeutics, darunavir and atazanavir stand out as critical HIV-1 protease inhibitors. Their efficacy is rooted in their ability to selectively block the viral protease enzyme, a crucial component in the HIV life cycle responsible for cleaving viral polyproteins into mature, functional proteins. This guide provides a detailed head-to-head comparison of the in vitro potency of darunavir and atazanavir, supported by quantitative data and experimental methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Potency
The in vitro potency of antiviral agents is a key indicator of their intrinsic activity against a specific target. This is often expressed in terms of the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme or molecular target in a biochemical assay, while the EC50 value indicates the concentration required to produce 50% of the maximum possible effect in a cell-based assay.
| Parameter | Darunavir | Atazanavir | Reference |
| IC50 (Wild-Type HIV-1 Protease) | 3 - 6 nM | Not explicitly stated in the provided results | [1] |
| IC50 (in vitro, HPLC) | 0.002 µM (2 nM) | Not available | [2] |
| EC50 (Wild-Type HIV-1, PBMC) | 0.52 nM | Not available | [3] |
| EC50 (HIV-1 Subtype B) | 1.79 nM | Not available | [3] |
| EC50 (HIV-1 Subtype C) | 1.12 nM | Not available | [3] |
| EC50 (HIV-1 Subtype CRF01_AE) | 1.27 nM | Not available | [3] |
| EC50 (vs. other PIs) | Not applicable | More potent than indinavir, nelfinavir, ritonavir, saquinavir, and amprenavir | [4] |
| Ki (inhibition constant) | Not available | 2.7 nmol/L | [4] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as the specific HIV-1 strains, cell types, and assay formats used.
Mechanism of Action: Targeting HIV-1 Protease
Both darunavir and atazanavir are classified as protease inhibitors (PIs) and share a common mechanism of action.[5][6][7][8][9][10] They are designed to mimic the transition state of the peptide substrates of the HIV-1 protease. By binding to the active site of this viral enzyme, they competitively inhibit its function.[5][6][7][8][9][10] This blockage prevents the cleavage of the viral Gag and Gag-Pol polyproteins, which are precursors to essential structural proteins and enzymes of the virus.[5][11][12] Consequently, the assembly of mature, infectious virions is halted, leading to a reduction in viral load.[5][10]
Darunavir is noted for its high binding affinity to the HIV-1 protease, including strains that have developed resistance to other PIs.[7][10] Its structure allows for more extensive hydrogen bonding with the protease's active site, contributing to its potency.[7] Atazanavir also potently inhibits HIV-1 protease and is distinguished by its pharmacokinetic profile, which allows for once-daily dosing.[5]
References
- 1. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atazanavir | Oncohema Key [oncohemakey.com]
- 5. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 6. Atazanavir - Wikipedia [en.wikipedia.org]
- 7. Darunavir - Wikipedia [en.wikipedia.org]
- 8. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals on the activity of (+)-Darunavir, providing a comparative analysis with other protease inhibitors (PIs) supported by experimental data.
This compound is a second-generation HIV-1 protease inhibitor specifically designed to be effective against viral strains that have developed resistance to other PIs.[1] Its molecular structure allows for a high binding affinity to the active site of the HIV-1 protease, including mutant variants, making it a critical component in antiretroviral therapy for treatment-experienced patients.[2][3] This guide provides a detailed comparison of Darunavir's activity against PI-resistant HIV isolates, supported by quantitative data from in vitro studies, and outlines the experimental protocols used to generate this data.
Quantitative Analysis of Antiviral Activity
The in vitro antiviral activity of Darunavir has been extensively evaluated against both wild-type and a wide array of PI-resistant HIV-1 clinical isolates. The following tables summarize key quantitative data, comparing the potency of Darunavir with other protease inhibitors.
Table 1: In Vitro Inhibitory Activity of Darunavir against HIV-1 Protease
| Parameter | Wild-Type HIV-1 Protease | Reference(s) |
| Ki (pM) | 16 | [4] |
| IC50 (nM) | 3 - 6 | [4] |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key indicators of an inhibitor's potency.
Table 2: Comparative Antiviral Activity of Darunavir against Wild-Type and PI-Resistant HIV-1 in Cell Culture
| HIV-1 Strain | Cell Line | Darunavir EC50 (nM) | Fold Change in EC50 | Other PI EC50 (nM) (Amprenavir, Indinavir, Lopinavir, Nelfinavir, Ritonavir, Saquinavir) | Reference(s) |
| Wild-Type (LAI) | MT-2 | 3 | 1.0 | 17 - 47 | [5] |
| Wild-Type (NL4-3) | MT-4 | 4.7 | 1.0 | - | [4] |
| Multi-PI-Resistant Isolate 1 | CEM | <3.3 | <1 | - | [4] |
| Multi-PI-Resistant Isolate 2 | CEM | 5.2 | 1.1 | - | [4] |
| Multi-PI-Resistant Isolate 3 | CEM | 11 | 2.3 | - | [4] |
EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent drug.
Table 3: Prevalence of Darunavir Resistance-Associated Mutations in Patients Failing Other PI Regimens
| Mutation | Prevalence (%) | Reference(s) |
| V11I | 3.3 | [1] |
| V32I | 3.9 | [1] |
| L33F | 11.0 | [6] |
| I47V | 2.1 | [1] |
| I50V | 2.1 | [1] |
| I54L | 2.3 | [1] |
| I54M | 1.3 | [1] |
| G73S | 12.8 | [6] |
| L76V | 2.7 | [1] |
| I84V | 14.5 | [6] |
| L89V | 2.4 | [1] |
The presence of multiple of these mutations can lead to reduced susceptibility to Darunavir.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the activity of Darunavir against PI-resistant HIV isolates.
In Vitro HIV-1 Protease Enzyme Inhibition Assay (FRET-based)
This assay quantifies the inhibitory activity of a compound against recombinant HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. An effective inhibitor prevents this cleavage, leading to a reduced or absent signal.[7]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT).[8]
-
Reconstitute recombinant HIV-1 protease in the assay buffer to the desired concentration.
-
Dilute the FRET-based HIV-1 protease substrate in the assay buffer.
-
Prepare serial dilutions of Darunavir and control inhibitors in the assay buffer.
-
-
Assay Procedure:
-
Add the inhibitor solutions to a 96-well microplate.
-
Add the HIV-1 protease solution to all wells except the "no enzyme" control.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
-
Cell-Based Antiviral Activity Assay (Phenotypic Assay)
This assay measures the ability of a drug to inhibit HIV-1 replication in a cell culture system.
Principle: This method involves infecting susceptible cell lines (e.g., MT-4, CEM) with HIV-1 isolates (wild-type or PI-resistant) in the presence of varying concentrations of the antiviral drug. The effectiveness of the drug is determined by measuring a marker of viral replication, such as p24 antigen production or reverse transcriptase activity.[10]
Protocol:
-
Cell and Virus Preparation:
-
Culture a suitable T-cell line (e.g., MT-4) in appropriate media.
-
Prepare stocks of wild-type and PI-resistant HIV-1 isolates.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of Darunavir and control drugs to the wells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period of 3-7 days.
-
-
Measurement of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration.
-
Determine the EC50 value, which is the drug concentration that inhibits viral replication by 50%.[10] The fold change in EC50 for resistant strains is calculated relative to the wild-type strain.
-
Genotypic Resistance Testing
This method identifies specific mutations in the HIV-1 protease gene that are associated with drug resistance.
Principle: Viral RNA is extracted from a patient's plasma sample. The protease gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR) and sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to confer resistance to PIs.[11][12]
Protocol:
-
Sample Collection and RNA Extraction:
-
Collect a plasma sample from an HIV-infected individual.
-
Extract viral RNA from the plasma using a commercial kit.
-
-
RT-PCR and Sequencing:
-
Perform RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the protease gene.
-
Sequence the amplified PCR product using an automated DNA sequencer.
-
-
Sequence Analysis:
-
Compare the patient-derived protease sequence to a wild-type HIV-1 reference sequence.
-
Identify mutations at codons known to be associated with resistance to Darunavir and other PIs using a resistance mutation database.[11]
-
Visualizations
HIV-1 Protease Signaling Pathway and Inhibition by Darunavir
Caption: HIV-1 Protease Signaling Pathway and Inhibition by Darunavir.
Experimental Workflow for HIV-1 Drug Resistance Study
Caption: Experimental Workflow for an HIV-1 Drug Resistance Study.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. abcam.com [abcam.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
For Immediate Release
In the landscape of HIV-1 treatment, the emergence of drug resistance remains a critical challenge for clinicians and researchers. This guide provides a detailed comparative analysis of two potent second-generation protease inhibitors, darunavir and tipranavir, with a specific focus on their cross-resistance profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to inform future therapeutic strategies and drug design.
Executive Summary
Darunavir and tipranavir are crucial options for patients with multi-drug resistant HIV-1. While both inhibitors demonstrate a higher genetic barrier to resistance compared to their predecessors, understanding their distinct resistance profiles and the extent of cross-resistance is paramount for effective salvage therapy. This guide delves into the molecular basis of their activity, presents comparative in vitro and clinical data, and outlines the experimental methodologies used to assess their efficacy against resistant viral strains.
Comparative Efficacy and Resistance Profiles
Both darunavir and tipranavir were developed to be effective against HIV-1 strains that have developed resistance to earlier protease inhibitors. However, their structural differences result in distinct patterns of resistance mutations and varying degrees of cross-resistance.
In Vitro Susceptibility
Studies on clinical isolates have demonstrated that darunavir generally retains activity against a significant portion of viruses resistant to other protease inhibitors, including tipranavir. Conversely, a substantial percentage of tipranavir-resistant isolates remain susceptible to darunavir. For instance, one study found that among viruses resistant to tipranavir, 70% remained susceptible to darunavir. In contrast, among viruses resistant to darunavir, 53% were still susceptible to tipranavir.[1]
The potency of these inhibitors against multi-drug resistant (MDR) strains has been quantified through fold-change (FC) in EC50 values, which represents the change in the concentration of the drug required to inhibit 50% of viral replication compared to the wild-type virus.
| Protease Inhibitor | Fold Change against Lopinavir-Resistant Isolates (Median) | Fold Change against Tipranavir-Resistant Isolates (Median) | Fold Change against Darunavir-Resistant Isolates (Median) |
| Darunavir | 2.7[1] | 2.5[2] | - |
| Tipranavir | 1.8[1] | - | Not explicitly stated in search results |
Note: Data is compiled from multiple studies and baseline conditions may vary.
Clinical Trial Outcomes
Head-to-head clinical trials directly comparing darunavir and tipranavir are limited. However, cross-study comparisons of the POWER (darunavir) and RESIST (tipranavir) trials in treatment-experienced patients provide valuable insights. These analyses suggest that darunavir may offer a greater virologic response.[1] At 24 weeks, a higher percentage of patients receiving darunavir achieved a viral load reduction of ≥1-log10 copies/mL and reached undetectable viral loads (<50 copies/mL) compared to those on tipranavir-based regimens.[1]
| Clinical Trial Endpoint (24 Weeks) | Darunavir/r (POWER trials) | Tipranavir/r (RESIST trials) |
| ≥1-log10 viral load reduction | 61%[2] | Not explicitly stated in search results |
| Viral load <50 copies/mL | 53%[3] | Not explicitly stated in search results |
| Mean CD4 cell count increase (cells/mm³) | 124[3] | Not explicitly stated in search results |
Note: These are cross-study comparisons and not from a direct, randomized clinical trial. Baseline characteristics and background regimens differed between the studies.[1]
Resistance Mutation Patterns
The genetic pathways to resistance for darunavir and tipranavir are not identical, which explains the incomplete cross-resistance. Specific mutations in the HIV-1 protease gene are associated with reduced susceptibility to each drug.
| Mutation Type | Associated with Darunavir Resistance | Associated with Tipranavir Resistance | Associated with Cross-Resistance |
| Primary Mutations | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[4] | I47V, I54M, L76V, V82L/T, I84V | I47V, I54M, L76V, I84V |
| Other Associated Mutations | I50L, V82A[3] | L10V, I13V, K20R/M/V, L33V, E35D, M36I, K43T, M46L, I47V, Q58E, H69K, T74P, N83D, I84V | V32I, L33F, M46L, I47V, I54A/M/V, L63P, A71V/T, V82T, I84V, L90M |
Interestingly, some mutations have opposing effects. For example, the D30N mutation, associated with nelfinavir resistance, can increase susceptibility to both darunavir and tipranavir.[2]
Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo experimental protocols designed to assess antiretroviral drug efficacy and resistance.
Phenotypic Resistance Assays
Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a specific drug. The general workflow for a recombinant virus phenotypic assay is as follows:
-
Sample Collection and RNA Extraction: Patient plasma containing HIV-1 is collected, and viral RNA is extracted.
-
RT-PCR and Gene Amplification: The protease-coding region of the viral RNA is reverse-transcribed and amplified using PCR.
-
Cloning into a Vector: The amplified protease gene is inserted into a laboratory HIV-1 vector that lacks its own protease gene.
-
Generation of Recombinant Virus: The recombinant vector is used to transfect permissive cells, leading to the production of infectious virus particles containing the patient-derived protease.
-
Susceptibility Testing: The recombinant virus is then cultured in the presence of serial dilutions of the protease inhibitor being tested.
-
Quantification of Viral Replication: The extent of viral replication at different drug concentrations is measured, often using a reporter gene (e.g., luciferase) or by quantifying viral protein production (e.g., p24 antigen).
-
Calculation of EC50: The drug concentration that inhibits 50% of viral replication (EC50) is determined. The fold change in EC50 is calculated by dividing the EC50 for the patient's virus by the EC50 for a wild-type reference virus.
Phenotypic Resistance Assay Workflow
Genotypic Resistance Assays
Genotypic assays involve sequencing the patient's viral protease gene to identify mutations known to be associated with drug resistance. This information is then used to predict the likely susceptibility of the virus to different protease inhibitors using interpretation algorithms.
Logical Relationship of Cross-Resistance
The relationship between darunavir and tipranavir resistance is complex, with some mutations conferring resistance to one drug but not the other, and some conferring cross-resistance.
Cross-Resistance Pathways
Conclusion
The available data indicates that while there is some degree of cross-resistance between darunavir and tipranavir, they each retain activity against a significant proportion of isolates resistant to the other. Darunavir appears to have a higher barrier to resistance and may offer greater virologic efficacy in treatment-experienced patients. The choice between these agents should be guided by individual patient treatment history, resistance testing results, and tolerability profiles. Continued research into the mechanisms of resistance and the development of novel protease inhibitors with unique resistance profiles are essential to expand future treatment options for individuals living with HIV-1.
References
- 1. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating HIV resistance - focus on darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the resistance profiles of two key HIV-1 protease inhibitors: darunavir and fosamprenavir. Understanding the nuances of how HIV-1 develops resistance to these antiretroviral agents is critical for optimizing treatment strategies and guiding the development of next-generation therapies. This document summarizes quantitative data on drug susceptibility, details the experimental methodologies used to assess resistance, and provides a visual representation of the resistance analysis workflow.
Executive Summary
Darunavir, a second-generation protease inhibitor, generally exhibits a higher genetic barrier to resistance compared to the first-generation inhibitor fosamprenavir (the prodrug of amprenavir).[1][2] While both drugs are effective components of antiretroviral therapy, their susceptibility to resistance-associated mutations differs significantly. Notably, prior therapeutic failure with fosamprenavir has been associated with an increased likelihood of darunavir resistance mutations.[1][2][3] Darunavir often retains activity against viral strains that have developed resistance to earlier protease inhibitors, including amprenavir.[4]
Data Presentation: Comparative Resistance Profiles
The development of resistance to protease inhibitors is primarily driven by the accumulation of mutations in the HIV-1 protease gene. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy. The following tables summarize key resistance-associated mutations for darunavir and fosamprenavir.
Table 1: Key Resistance-Associated Mutations
| Drug | Primary/Major Mutations | Other Associated Mutations |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[1][2][5] | The accumulation of multiple primary mutations is typically required for significant darunavir resistance. |
| Fosamprenavir (Amprenavir) | I50V[3] | L10F/I/V, K20M/R, E35D, R41K, I54V, L63P, V82A/F/T/S, I84V |
Table 2: Comparative Phenotypic Susceptibility (Fold Change in EC50)
| HIV-1 Strain | Darunavir Fold Change (EC50) | Amprenavir Fold Change (EC50) | Reference |
| Wild-Type | 1.0 | 1.0 | Baseline |
| Multi-PI Resistant Isolate Panel (Average) | <10-fold for the majority of isolates | >100-fold for many isolates | [4] |
| Isolate with I50V mutation | Increased, but often remains susceptible | High-level resistance | [4] |
Note: Fold change is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus. A higher fold change indicates greater resistance.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro phenotypic and genotypic resistance assays. These assays are crucial for determining the susceptibility of a patient's HIV-1 strain to various antiretroviral drugs.
Phenotypic Resistance Assays (e.g., PhenoSense)
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug. The general methodology for a recombinant virus assay, such as the Monogram Biosciences PhenoSense assay, is as follows:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.[6]
-
Reverse Transcription and PCR Amplification: The protease- and reverse transcriptase-coding regions of the viral RNA are reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).[6]
-
Recombinant Virus Generation: The amplified patient-derived protease and reverse transcriptase gene sequences are inserted into a standardized HIV-1 vector that lacks these genes but contains a reporter gene (e.g., luciferase).[6]
-
Cell Culture and Infection: The resulting recombinant viruses are used to infect target cells in culture plates containing serial dilutions of the antiretroviral drugs being tested.[6]
-
Measurement of Viral Replication: After a set incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase).[6]
-
Calculation of EC50: The data are used to calculate the drug concentration that inhibits 50% of viral replication (EC50). The fold change in EC50 is determined by comparing the EC50 for the patient's virus to that of a wild-type reference strain.[7]
Genotypic Resistance Assays
Genotypic assays identify resistance-associated mutations by sequencing the patient's viral genes.
-
Viral RNA Extraction and RT-PCR: Similar to phenotypic assays, viral RNA is extracted and the relevant gene regions are amplified.
-
DNA Sequencing: The amplified DNA is sequenced to determine the precise genetic code of the protease and reverse transcriptase genes.
-
Mutation Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify mutations that are known to be associated with drug resistance.
Mandatory Visualization
The following diagrams illustrate the workflow for determining HIV-1 drug resistance and the conceptual pathway of resistance development.
Caption: Workflow of HIV-1 Drug Resistance Testing.
Caption: Conceptual Pathway of HIV-1 Protease Inhibitor Resistance Development.
References
- 1. Combating HIV resistance - focus on darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
For Researchers, Scientists, and Drug Development Professionals
(+)-Darunavir, a second-generation protease inhibitor, is a cornerstone in the treatment of HIV-1 infection.[1] Co-administered with a pharmacokinetic booster like ritonavir or cobicistat, it effectively suppresses viral replication.[1][2] However, darunavir exhibits significant inter-patient pharmacokinetic variability, influenced by factors such as treatment adherence, co-medications, and genetic variations in metabolic enzymes like cytochrome P450 3A4.[1][2] This variability can lead to suboptimal drug concentrations, potentially resulting in treatment failure and the development of drug resistance.[1] Population pharmacokinetic (PPK) modeling has emerged as a critical tool to understand and predict darunavir's behavior in diverse patient populations, thereby optimizing dosing strategies and improving therapeutic outcomes.[1]
This guide provides a comparative overview of validated PPK models for this compound, presenting key experimental data and methodologies to aid researchers in selecting and applying the most appropriate models for their specific needs.
Comparative Analysis of Validated PPK Models
The validation of a PPK model is crucial to ensure its reliability and predictive performance. Both internal and external validation methods are employed. Internal validation assesses the model's performance using the same dataset from which it was developed, often employing techniques like bootstrapping and visual predictive checks. External validation, considered a more rigorous approach, tests the model's predictive capabilities on a separate, independent dataset.[3]
Several PPK models for darunavir have been developed and validated, primarily employing one- or two-compartment models with first-order absorption and elimination.[1][4] The choice between a one- and two-compartment model can depend on the richness of the sampling data available.
Below is a summary of key parameters and validation outcomes from selected studies.
| Model Reference | Patient Population | Model Type | Software | Key Pharmacokinetic Parameters (Typical Value) | Validation Method | Key Validation Findings |
| Stillemans et al. (2021) | Adult HIV patients | One-compartment with first-order absorption and elimination | NONMEM | - Alpha-1 acid glycoprotein level, sex, and genetic polymorphisms in CYP3A5 and SLCO3A1 were significant covariates.[5] | Internal and External | The model was thoroughly evaluated and showed good predictive performance. Simulations suggested that dose reduction could be safe in a large proportion of patients.[5] |
| Crommentuyn et al. (2018) | Adult HIV outpatients | One-compartment with first-order absorption and elimination | MWPharm | - Not specified in abstract | External | The model demonstrated a linear correlation between measured and predicted concentrations (r² = 0.97). 98.2% of predicted values were within the limits of agreement in a Bland-Altman analysis.[1] |
| Chap-4 / Obua et al. (2024) | African children with HIV | Two-compartment with transit absorption | NONMEM | - Weight-based allometric scaling of clearance and volume was a key feature.[4][6] | Not specified in abstract | The model accurately described darunavir pharmacokinetics in this pediatric population.[4][6] |
| Moltó et al. (2014) | Adult HIV patients | One-compartment with first-order absorption and elimination | NONMEM | - Investigated the influence of ritonavir concentrations on darunavir clearance.[7][8] | Bootstrap (Internal) and Visual Predictive Check | The model showed good stability and performance. Simulations predicted adequate trough concentrations for standard and alternative dosing regimens.[7][8] |
Alternative Modeling Approaches: Physiologically Based Pharmacokinetic (PBPK) Modeling
Beyond traditional PPK models, physiologically based pharmacokinetic (PBPK) modeling offers a more mechanistic approach to predicting drug disposition. PBPK models integrate system-specific data (e.g., organ blood flow, enzyme expression) with drug-specific properties to simulate pharmacokinetic profiles. A PBPK model for darunavir has been developed and validated, particularly for special populations like pregnant women, where physiological changes can significantly alter drug exposure.[9] This approach can be valuable for predicting pharmacokinetics in unstudied scenarios and for optimizing dosing in vulnerable populations.[9]
Experimental Protocols: A Closer Look
The robustness of any PPK model is fundamentally dependent on the quality of the data used for its development and validation. Here are the typical methodologies employed in these studies:
Study Population and Sampling
-
Patient Recruitment: Studies typically enroll HIV-infected individuals receiving darunavir as part of their antiretroviral therapy. Inclusion and exclusion criteria are defined to ensure a homogenous or specifically defined study population.[7]
-
Sampling Strategies: Both sparse and rich pharmacokinetic sampling strategies are utilized.
-
Sparse Sampling: In routine clinical practice, obtaining a full pharmacokinetic profile is often impractical. Therefore, many models are developed using sparse sampling, where only a few blood samples are collected from each patient at various times post-dose.[1]
-
Rich Sampling: For more detailed pharmacokinetic characterization, some studies employ rich sampling, where multiple blood samples are collected over a dosing interval.[7][10]
-
Optimal Sampling: Some studies have focused on identifying optimal sampling times to maximize the information obtained from a limited number of samples, which is highly beneficial for therapeutic drug monitoring.[3] For instance, pre-dose (0 h), 0 and 4 h, and 1, 4, and 19 h have been identified as optimal one-, two-, and three-point sampling strategies, respectively.[3]
-
Analytical Methods
-
Drug Concentration Measurement: Plasma concentrations of darunavir (and often the boosting agent, ritonavir) are typically measured using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.[11] These methods offer high sensitivity and specificity for quantifying drug levels. The analytical range and precision of the assays are crucial for generating reliable data.[11]
Modeling Software and Validation Techniques
-
Software: NONMEM (Nonlinear Mixed-Effects Modeling) is a widely used software for population pharmacokinetic analysis.[3][7][8] Other software packages like MWPharm are also utilized.[1]
-
Validation Methods:
-
Goodness-of-fit plots: These plots visually assess the agreement between observed and predicted concentrations.
-
Bootstrap: This internal validation technique involves repeatedly resampling the original dataset to assess the stability and reliability of the parameter estimates.[7]
-
Visual Predictive Check (VPC): VPCs simulate data from the final model and compare the distribution of the simulated data with the observed data to evaluate the model's predictive performance.[7]
-
External Validation: This involves using the developed model to predict concentrations in a new, independent dataset and assessing the prediction error.[1][3]
-
Visualizing the PPK Model Validation Workflow
The following diagram illustrates the typical workflow for validating a population pharmacokinetic model for this compound.
References
- 1. Darunavir Population Pharmacokinetic Model Based on HIV Outpatient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal sampling strategies for darunavir and external validation of the underlying population pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of darunavir therapy through population pharmacokinetic modeling and simulations | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. Pharmacokinetics of once-daily darunavir/ritonavir in second-line treatment in African children with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Population pharmacokinetic modelling and evaluation of different dosage regimens for darunavir and ritonavir in HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Darunavir/Ritonavir and Rifabutin Coadministered in HIV-Negative Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Darunavir, a potent protease inhibitor, has demonstrated robust efficacy in the treatment of HIV-1 infection. However, the genetic diversity of HIV-1, which is classified into numerous subtypes and circulating recombinant forms (CRFs), presents a potential challenge to the long-term effectiveness of antiretroviral agents. This guide provides a comparative analysis of darunavir's performance against different HIV-1 subtypes, supported by experimental data from key clinical trials.
In Vitro Susceptibility of Darunavir
The in vitro activity of darunavir has been evaluated against a wide range of HIV-1 primary isolates, including various subtypes. The 50% effective concentration (EC50) is a standard measure of a drug's potency, with lower values indicating greater activity.
| HIV-1 Subtype | Median EC50 (nM) [Interquartile Range] |
| Subtype B | 1.79 [1.3-2.6] |
| Subtype C | 1.12 [0.8-1.4] |
| CRF01_AE | 1.27 [1.0-1.7] |
| Panel of Group M and O isolates | 0.52 |
Data sourced from the ARTEMIS trial.[1]
These in vitro studies indicate that darunavir maintains potent antiviral activity across major HIV-1 subtypes, with comparable EC50 values observed for subtypes B, C, and CRF01_AE.[1]
Clinical Efficacy: The ARTEMIS Trial
The ARTEMIS trial, a Phase III study, provides valuable clinical data on the efficacy of darunavir/ritonavir (DRV/r) in treatment-naïve HIV-1-infected patients, including a breakdown by viral subtype.[1]
Virological Response
Virological response is a key indicator of treatment success, defined as the proportion of patients achieving an undetectable viral load (HIV-1 RNA < 50 copies/mL).
| HIV-1 Subtype | Virological Response Rate (%) (HIV-1 RNA < 50 copies/mL) |
| Subtype B | 81 |
| Subtype C | 87 |
| CRF01_AE | 85 |
Data from the intent-to-treat, time-to-loss of virological response algorithm analysis of the ARTEMIS trial.[1]
The results from the ARTEMIS trial demonstrate that once-daily darunavir/ritonavir is highly effective in achieving virological suppression, irrespective of the HIV-1 subtype studied.[1]
Immunological Response
While specific data on CD4+ T-cell count changes for each subtype from the ARTEMIS trial are not detailed in the available literature, the overall immunological response was robust. At 96 weeks, the median increase in CD4 cell count from baseline was 171 cells/µL for patients receiving darunavir/ritonavir[2]. The earlier 48-week results from the POWER 1 and 2 trials in treatment-experienced patients also showed a substantial mean increase in CD4 cell count of 102 x 10^6 cells/L.
Resistance Profile of Darunavir Across Subtypes
Darunavir is recognized for its high genetic barrier to resistance, meaning multiple mutations are generally required to confer significant resistance.[3] However, the prevalence of darunavir resistance-associated mutations (RAMs) can vary among HIV-1 subtypes, particularly in treatment-experienced patients.
| Darunavir RAM | Prevalence in PI-Experienced Patients (%) | Subtype-Specific Observations |
| Major Mutations | ||
| I50V | 2.1 | |
| I54M | 1.3 | |
| L76V | 2.7 | |
| I84V | 14.5 | |
| Minor Mutations | ||
| V11I | 3.3 | Present in treatment-naïve CRF01_AE (0.6%), CRF02_AG (1.9%), D (0.6%), and G (2.3%) isolates. |
| V32I | 3.9 | |
| L33F | 11.0 | Present in treatment-naïve A (1.0%) and CRF01_AE (1.2%) isolates. |
| I47V | 2.1 | |
| I54L | 2.3 | |
| G73S | 12.8 | |
| L89V | 2.4 | Predominantly found in CRF02_AG in PI-treated patients. |
Prevalence data from a study of 1021 genotypes from patients failing other protease inhibitors.[4][5] Subtype-specific observations for treatment-naïve individuals from the Stanford HIV Drug Resistance Database.[6] Observation for L89V in PI-treated patients from a study in Italy.[1]
While the overall prevalence of darunavir RAMs is low in patients failing other protease inhibitor-based regimens, some mutations, such as L89V, appear to be more prevalent in certain non-B subtypes like CRF02_AG.[1][5]
Experimental Protocols
ARTEMIS Trial Methodology
The ARTEMIS (AntiRetroviral Therapy with TMC114 ExaMined In naive Subjects) trial was a Phase III, randomized, open-label, 192-week study.[6]
-
Patient Population: Treatment-naïve HIV-1-infected adults.
-
Treatment Arms:
-
Darunavir/ritonavir (DRV/r) 800/100 mg once daily.
-
Lopinavir/ritonavir (LPV/r) 800/200 mg total daily dose (administered either once or twice daily).
-
-
Background Regimen: All patients received a fixed-dose combination of tenofovir and emtricitabine.
-
HIV-1 Subtyping: HIV-1 subtype was determined at baseline.
-
Efficacy Endpoints: The primary endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48. Immunological response was assessed by changes in CD4+ T-cell count.
Caption: Workflow of the ARTEMIS clinical trial.
POWER Trials Methodology
The POWER 1 and 2 trials were Phase IIb, randomized, controlled studies designed to evaluate the efficacy and safety of darunavir/ritonavir in highly treatment-experienced HIV-1-infected patients.
-
Patient Population: Treatment-experienced adult patients with evidence of PI resistance.
-
Treatment Arms:
-
Darunavir/ritonavir (DRV/r) at various doses (the 600/100 mg twice-daily dose was selected for further development).
-
Investigator-selected control protease inhibitor(s).
-
-
Background Regimen: All patients received an optimized background regimen (OBR) consisting of other antiretroviral drugs.
-
Efficacy Endpoints: The primary endpoint was the proportion of patients with a ≥1.0 log10 reduction in plasma HIV-1 RNA from baseline at week 24. Immunological response was assessed by changes in CD4+ T-cell count.
Caption: Workflow of the POWER 1 and 2 clinical trials.
Conclusion
The available in vitro and clinical data from studies such as the ARTEMIS trial indicate that darunavir is a highly effective protease inhibitor against a range of HIV-1 subtypes, including B, C, and CRF01_AE. While there are some observed differences in the prevalence of specific resistance-associated mutations across subtypes in treatment-experienced populations, darunavir's high genetic barrier to resistance appears to be a key factor in its broad and durable efficacy. Further research into the immunological response and the development of resistance in a wider array of non-B subtypes will continue to be important for optimizing HIV treatment strategies globally.
References
- 1. Comparative Analysis of Drug Resistance Among B and the Most Prevalent Non-B HIV Type 1 Subtypes (C, F, and CRF02_AG) in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV and Drug-Resistant Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of darunavir resistance mutations in HIV-1-infected patients failing other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-daily darunavir/ritonavir vs. lopinavir/ritonavir in treatment-naive, HIV-1-infected patients: 96-week analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro performance of darunavir, a cornerstone of HIV therapy, against next-generation protease inhibitors (PIs). The following sections present quantitative data from various studies, outline the experimental methodologies used, and visualize key biological and experimental processes. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antiretroviral agents.
I. Quantitative Performance Data: A Head-to-Head Comparison
The efficacy of HIV protease inhibitors is primarily evaluated through their ability to inhibit the viral protease enzyme and suppress viral replication in cell-based assays. The following tables summarize key in vitro performance metrics for darunavir and selected next-generation protease inhibitors. It is important to note that these values may have been obtained from different studies, and experimental conditions can vary.
| Protease Inhibitor | IC50 (nM) vs. Wild-Type HIV-1 Protease | EC50 (nM) vs. Wild-Type HIV-1 | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Darunavir | <0.001 - 6[1][2] | 1 - 5[1][3][4] | > 100[3] | > 20,000 |
| Atazanavir | 0.05[2] | 2.6 - 5.2[2] | Not Widely Reported | Not Widely Reported |
| Tipranavir | 0.019 (Ki)[1] | ~100 (IC90)[1] | Not Widely Reported | Not Widely Reported |
| Lopinavir | 0.003 - 0.01 (Ki)[2] | 1.7 - 6.4[2] | Not Widely Reported | Not Widely Reported |
| Novel Peptidomimetic (20a) | 0.01 (Ki)[5] | 10.4[5] | Not Reported | Not Reported |
Table 1: In Vitro Potency Against Wild-Type HIV-1. This table highlights the half-maximal inhibitory concentration (IC50) against the isolated HIV-1 protease, the half-maximal effective concentration (EC50) in cell culture, the half-maximal cytotoxic concentration (CC50), and the selectivity index. Lower IC50 and EC50 values indicate greater potency. A higher selectivity index indicates a more favorable therapeutic window.
| Protease Inhibitor | Fold Change in EC50 vs. PI-Resistant Strains | Key Resistance-Associated Mutations |
| Darunavir | Generally low; potent against many multi-PI-resistant strains.[3][6] | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[7][8] |
| Atazanavir | Reduced susceptibility with increasing PI mutations.[9] | I50L, N88S |
| Tipranavir | Can be effective against strains resistant to other PIs, but has its own resistance profile.[10] | I13V, V32I, M36I, I47V, I54A/M/V, Q58E, D60E, A71V, V82L/T, I84V |
| Lopinavir | Susceptibility can be significantly reduced by multiple PI resistance mutations.[11] | Co-administration with ritonavir helps overcome some resistance. |
| Novel Peptidomimetic (20a) | Maintained potency against some multi-drug resistant strains with EC50 values around 30 nM.[5] | Not fully characterized. |
Table 2: In Vitro Resistance Profiles. This table summarizes the activity of each protease inhibitor against viral strains with mutations that confer resistance to other PIs. A lower fold change in EC50 indicates that the inhibitor retains its potency against resistant strains.
II. Experimental Protocols
The data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for key experiments commonly used to evaluate the performance of HIV protease inhibitors.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of a compound against purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer at a specific pH)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, a fixed concentration of HIV-1 protease, and the assay buffer to a final volume.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.[1]
Antiviral Activity Assay in Cell Culture
Objective: To determine the half-maximal effective concentration (EC50) of a compound, which is the concentration that inhibits viral replication by 50% in a cell-based assay.
Materials:
-
Susceptible host cells (e.g., MT-2, H9, or peripheral blood mononuclear cells - PBMCs)[12]
-
Laboratory-adapted or clinical isolates of HIV-1
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
Procedure:
-
Seed the host cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a short period.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells in the presence of the test compound for a period of several days (e.g., 3-7 days).
-
After the incubation period, collect the cell culture supernatant or cell lysate.
-
Quantify the extent of viral replication using a suitable method (e.g., p24 ELISA).
-
Plot the percentage of viral inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.[13]
Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.
Materials:
-
The same host cells used in the antiviral assay
-
Test compounds
-
Reagents for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate the cells for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the CC50 value.
III. Visualizing Key Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the HIV protease catalytic cycle and a general workflow for in vitro antiviral testing.
Caption: HIV Protease Catalytic Cycle and Inhibition.
Caption: General Workflow for In Vitro Antiviral Assay.
IV. Discussion and Future Directions
Darunavir exhibits potent in vitro activity against both wild-type and multi-drug resistant strains of HIV-1, characterized by low nanomolar EC50 values and a high barrier to resistance.[3][6] This is attributed to its strong interactions with the backbone of the HIV-1 protease active site.[14]
Next-generation protease inhibitors aim to improve upon the properties of darunavir, primarily by enhancing potency against highly resistant viral strains and offering improved pharmacokinetic profiles. For instance, the novel peptidomimetic '20a' has demonstrated exceptional potency against the viral protease and maintained activity against multi-drug resistant HIV-1 strains in vitro.[5] However, comprehensive data on the cytotoxicity and selectivity of many emerging inhibitors are still needed.
Future research should focus on direct head-to-head in vitro comparisons of darunavir with a broader range of next-generation inhibitors under standardized experimental conditions. Such studies are crucial for elucidating the relative advantages of novel compounds and guiding the development of more durable and effective antiretroviral therapies. Additionally, investigating the potential for cross-resistance between darunavir and new inhibitors is essential for predicting their clinical utility in treatment-experienced patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetic against drug-resistant HIV-1 | BioWorld [bioworld.com]
- 6. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to darunavir, tipranavir, or lopinavir after atazanavir failure | HIV i-Base [i-base.info]
- 10. Evidence for different susceptibility to tipranavir and darunavir in patients infected with distinct HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 12. In vitro anti-human immunodeficiency virus (HIV) activity of XM323, a novel HIV protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the HIV protease inhibitor (+)-Darunavir against other approved protease inhibitors (PIs). The information is intended to assist researchers in drug development and cellular toxicology studies by presenting key cytotoxicity data, detailed experimental methodologies, and an overview of the relevant cellular pathways.
Comparative Cytotoxicity of Approved Protease Inhibitors
The following table summarizes the 50% cytotoxic concentration (CC50) values for various approved HIV protease inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the cell line used and assay duration can influence the results.
| Protease Inhibitor | Cell Line | CC50 (µM) | Reference(s) |
| This compound | MT-4 | >100 | |
| HepG2 | >150 | ||
| JHH6 | >150 | ||
| HuH7 | >150 | ||
| IHH (non-tumor) | >150 | ||
| Lopinavir | MT-4 | Not specified | |
| Ritonavir | MT-4 | Not specified | |
| Atazanavir | MT-4 | Not specified | |
| Indinavir | MT-4 | Not specified | |
| Nelfinavir | MT-4 | Not specified | |
| Saquinavir | MT-4 | Not specified | |
| Tipranavir | MT-4 | Not specified | |
| Amprenavir | MT-4 | Not specified |
Experimental Protocols for Cytotoxicity Assays
Standardized assays are crucial for accurately determining the cytotoxicity of pharmaceutical compounds. The two most common methods employed for assessing the cytotoxicity of HIV protease inhibitors are the MTT and LDH assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of metabolically active (living) cells.
Workflow:
MTT Assay Workflow
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Workflow:
LDH Assay Workflow
Signaling Pathways in Protease Inhibitor-Induced Cytotoxicity
HIV protease inhibitors can induce cytotoxicity through various mechanisms, primarily by triggering apoptosis (programmed cell death). At supra-therapeutic concentrations, some PIs have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.
A simplified representation of a PI-induced apoptotic signaling pathway is shown below. It is important to note that the exact mechanisms can vary between different PIs and cell types.
PI-Induced Apoptosis
Some studies have also implicated the modulation of the Akt/PKB signaling pathway by certain PIs, which can influence cell survival and apoptosis. For instance, nelfinavir, ritonavir, and saquinavir have been shown to inhibit Akt/PKB, leading to caspase-dependent apoptosis, whereas darunavir had no significant effect on this pathway in the cited study.
Conclusion
Based on the available in vitro data, this compound exhibits a favorable cytotoxicity profile, with high CC50 values in various cell lines, suggesting a wide therapeutic window. While a direct head-to-head comparison with all other approved PIs under identical conditions is challenging to compile from existing literature, the data suggests that Darunavir's cytotoxicity is generally low at effective antiviral concentrations. Researchers are encouraged to perform their own cytotoxicity assays using the protocols outlined in this guide to determine the precise cytotoxic profile of PIs in their specific experimental systems. Understanding the underlying signaling pathways involved in PI-induced cytotoxicity can further aid in the interpretation of experimental results and the development of safer antiretroviral therapies.
Safety Operating Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (+)-Darunavir, an HIV-1 protease inhibitor, is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, adhering to guidelines from the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1] In case of dust formation, a NIOSH-approved respirator is recommended.[1]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Use in a well-ventilated area.[3] Do not eat, drink, or smoke when handling the compound.[4]
-
Storage: Store this compound in its original, tightly closed container in a cool, dry place according to the manufacturer's instructions.[3][5]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be carried out in accordance with federal, state, and local regulations.[1] Improper disposal, such as discarding with household garbage or flushing down the sewer system, is prohibited.[4][6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound tablets or powder, along with any contaminated materials (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[3][7]
-
The container should be marked as "HAZARDOUS DRUG WASTE ONLY" or with equivalent labeling as required by your institution's and local regulations.[7]
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of contaminated gloves, gowns, and other disposable materials in a designated hazardous drug waste container.[7]
-
2. Spill Management:
In the event of a spill, follow these procedures:
-
Dry Spills:
-
Wet Spills:
-
Contain the spill and collect the material using appropriate absorbent pads.[1]
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.[3]
-
Wash the spill area with large amounts of water and collect the runoff for disposal as hazardous waste, preventing it from entering drains.[3]
-
3. Final Disposal:
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste containers.[7]
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several federal agencies:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Prohibits the sewering of hazardous pharmaceutical waste.[9][10][11] |
| Occupational Safety and Health Administration (OSHA) | Sets standards for worker safety, including the handling of hazardous drugs and the use of Personal Protective Equipment (PPE).[7][12] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While this compound is not a controlled substance, facilities must adhere to DEA regulations for any co-disposed materials that are. |
It is important to note that state and local regulations may be more stringent than federal laws.[9] Always consult your local authorities for specific requirements.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the principles of safe laboratory practice and hazardous waste management apply. Any experimental procedure involving this compound should conclude with the proper decontamination of equipment and the segregation of all waste streams as described above. For instance, after a dissolution study, the resulting solution should be collected as liquid hazardous waste, and any glassware should be thoroughly decontaminated.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. vionausa.com [vionausa.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. usa.cipla.com [usa.cipla.com]
- 4. camberpharma.com [camberpharma.com]
- 5. Darunavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. echemi.com [echemi.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Changes to Pharmaceutical Waste Disposal - Dawda PLC [dawdalaw.com]
- 11. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Handling Guide for (+)-Darunavir
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure to this compound. The required level of protection depends on the specific handling procedure.
| Activity | Minimum PPE Requirement | Additional PPE (if applicable) |
| General Handling (Tablets/Powder) | Chemical-resistant gloves (nitrile or latex), Lab coat, Safety glasses with side shields[1] | |
| Compounding/Weighing | Double gloves, Disposable gown, Eye and face protection (face shield), Respiratory protection (N95 or higher)[2][3] | Use in a ventilated enclosure (fume hood or biological safety cabinet)[1][2] |
| Spill Cleanup | Double gloves, Impermeable gown, Safety goggles, Respiratory protection (HEPA-filtered respirator)[2] | Protective shoe covers, Head covering[2] |
| Waste Disposal | Chemical-resistant gloves, Lab coat, Safety glasses[4] |
Operational Plan for Handling this compound
Adherence to a standardized operational plan is critical for the safe handling of this compound at every stage.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated area for handling.[2]
-
For procedures that may generate dust or aerosols, use a fume hood, glove box, or other containment device.[1][2]
-
Have an eyewash station and safety shower readily accessible.[5]
-
Assemble all necessary PPE before handling the compound.
2. Handling Procedures:
-
Avoid all personal contact, including inhalation and skin contact.[2]
-
Keep containers securely sealed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For dry spills, carefully sweep or vacuum the material. Use a vacuum cleaner with a HEPA filter.[2] Dampen with water to prevent dust generation before sweeping.[2]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure.
1. Waste Segregation and Collection:
-
Collect all this compound waste in designated, labeled, and sealed hazardous waste containers.[4][6]
-
Do not mix with other waste streams unless compatible.[6]
-
Solid waste (e.g., contaminated gloves, gowns, wipes) should be placed in double, robust plastic bags, sealed, and labeled.[7]
2. Container Management:
-
Ensure waste containers are compatible with the chemical and are leak-proof.[6]
-
Keep waste containers closed except when adding waste.[6]
-
Store waste containers in a designated, secure area away from incompatible materials.[6]
3. Final Disposal:
-
Dispose of this compound waste in accordance with all federal, state, and local regulations for hazardous chemical waste.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. vionausa.com [vionausa.com]
- 2. usa.cipla.com [usa.cipla.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
